molecular formula C9H11BrO3 B072060 2-Bromo-1,3,5-trimethoxybenzene CAS No. 1131-40-4

2-Bromo-1,3,5-trimethoxybenzene

Cat. No.: B072060
CAS No.: 1131-40-4
M. Wt: 247.09 g/mol
InChI Key: BPWYNWSOQOXOPI-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-trimethoxybenzene is a highly valuable and versatile aryl bromide building block in synthetic organic chemistry, distinguished by its symmetric 1,3,5-trisubstitution pattern. Its primary research utility lies in its role as a key synthon for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. The electron-rich nature of the aromatic ring, imparted by the three methoxy groups, activates the system towards electrophilic substitution and directs subsequent functionalization, while the bromine atom serves as an excellent leaving group for metal insertion. This makes it an ideal precursor for constructing complex, multi-substituted benzene derivatives and extended π-conjugated systems. Researchers extensively employ this compound in the development of active pharmaceutical ingredients (APIs), particularly in creating molecules with specific stereoelectronic properties. Furthermore, it finds significant application in materials science for the synthesis of organic ligands for metal-organic frameworks (MOFs), liquid crystals, and organic semiconductors, where its symmetry and substitution pattern can dictate molecular packing and bulk material properties. The 1,3,5-trimethoxy scaffold also serves as a protected form of phloroglucinol, a naturally occurring triol, enabling elegant synthetic routes to various natural products and complex polyfunctionalized arenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3,5-trimethoxybenzene
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InChI

InChI=1S/C9H11BrO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPWYNWSOQOXOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
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DSSTOX Substance ID

DTXSID4061547
Record name 2-Bromo-1,3,5-trimethoxybenzene
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Molecular Weight

247.09 g/mol
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CAS No.

1131-40-4
Record name 2-Bromo-1,3,5-trimethoxybenzene
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Record name Benzene, 2-bromo-1,3,5-trimethoxy-
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Record name 2-Bromo-1,3,5-trimethoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3,5-trimethoxybenzene is a halogenated aromatic organic compound. Its structure, featuring a benzene (B151609) ring substituted with a bromine atom and three methoxy (B1213986) groups, makes it a valuable intermediate in organic synthesis. The electron-donating nature of the methoxy groups activates the aromatic ring, influencing its reactivity in various chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
CAS Number 1131-40-4[1]
Appearance White to light yellow powder or crystals
Melting Point 95.0 to 99.0 °C
Boiling Point Not specified
Solubility Soluble in common organic solvents like dichloromethane (B109758) and acetone.
IUPAC Name This compound[1]
Synonyms 1-Bromo-2,4,6-trimethoxybenzene, Bromophloroglucinol trimethyl ether[1]

Synthesis and Purification

Proposed Experimental Protocol: Monobromination of 1,3,5-Trimethoxybenzene (B48636)

This proposed protocol is based on established methods for the bromination of activated aromatic compounds.[2][3]

Materials:

  • 1,3,5-Trimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 1,3,5-trimethoxybenzene (1 equivalent) dissolved in anhydrous dichloromethane.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the NBS solution dropwise to the stirred solution of 1,3,5-trimethoxybenzene over a period of 30-60 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Workflow for the Proposed Synthesis:

G Proposed Synthesis of this compound A 1. Dissolve 1,3,5-trimethoxybenzene in anhydrous DCM B 2. Cool to 0 °C in an ice bath A->B C 3. Add NBS solution dropwise B->C D 4. Monitor reaction by TLC C->D E 5. Quench with Na2S2O3 solution D->E Reaction complete F 6. Aqueous work-up (wash with H2O and brine) E->F G 7. Dry over Na2SO4 and concentrate F->G H 8. Purify by column chromatography G->H I Pure this compound H->I

Caption: Workflow for the proposed synthesis of this compound.

Spectroscopic Properties

Detailed, experimentally obtained spectra for this compound are not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. The two aromatic protons should appear as a singlet, and the nine protons of the three methoxy groups would likely appear as two singlets with a 2:1 integration ratio (one for the two methoxy groups ortho to the bromine and one for the para methoxy group). For the related compound, 2-iodo-1,3,5-trimethoxybenzene, the aromatic protons appear as a singlet at 6.14 ppm, and the methoxy protons as singlets at 3.82 ppm (3H) and 3.86 ppm (6H).[4]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons and the methoxy carbons. The carbon attached to the bromine atom will have a characteristic chemical shift. For 2-iodo-1,3,5-trimethoxybenzene, the carbon signals are observed at δ 55.7, 56.6, 91.3, 159.9, and 162.3 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages. The C-Br stretching vibration is also expected, typically in the fingerprint region.

Wavenumber (cm⁻¹)Assignment
3000-2850C-H stretch (methoxy and aromatic)
1600-1400C=C stretch (aromatic ring)
1250-1000C-O stretch (aryl ether)
700-500C-Br stretch
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) or methoxy radicals (•OCH₃) from the molecular ion.

Reactivity and Potential Applications

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.[5] Its reactivity is primarily centered around the carbon-bromine bond and the activated aromatic ring.

Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound. This is a powerful method for synthesizing biaryl compounds, which are common motifs in drug molecules.[6][7][8]

Logical Relationship for Suzuki-Miyaura Coupling:

G Suzuki-Miyaura Coupling A 2-Bromo-1,3,5- trimethoxybenzene E Biaryl Product A->E B Arylboronic Acid (R-B(OH)2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E catalysis D Base (e.g., K2CO3) D->E activation

Caption: Logical relationship of reactants and catalysts in a Suzuki-Miyaura coupling reaction.

Grignard Reagent Formation

The carbon-bromine bond can be converted into a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent.[9][10][11][12] This organometallic species is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce further functional complexity.

Workflow for Grignard Reagent Formation and Reaction:

G Grignard Reagent Formation and Reaction A 1. React this compound with Mg metal in dry ether B Grignard Reagent A->B C 2. Add Electrophile (e.g., Aldehyde, Ketone) B->C D 3. Acidic Work-up C->D E Alcohol Product D->E

Caption: General workflow for the formation and subsequent reaction of a Grignard reagent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its chemical properties, particularly the reactivity of the carbon-bromine bond in cross-coupling and Grignard reactions, make it an important precursor for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.

References

An In-depth Technical Guide to 2-Bromo-1,3,5-trimethoxybenzene (CAS: 1131-40-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3,5-trimethoxybenzene is a halogenated aromatic organic compound that serves as a versatile intermediate in organic synthesis. Its electron-rich benzene (B151609) ring, activated by three methoxy (B1213986) groups, and the presence of a reactive bromine atom make it a valuable building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, particularly in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 1131-40-4[1]
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 97-99 °C[2]
Boiling Point ~303.5 °C at 760 mmHg (Predicted)
Solubility Soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and acetone.
IUPAC Name This compound[1]
Synonyms 1-Bromo-2,4,6-trimethoxybenzene, Bromophloroglucinol trimethyl ether[1]

Synthesis

The primary route for the synthesis of this compound involves the electrophilic bromination of its precursor, 1,3,5-trimethoxybenzene (B48636). The high electron density of the aromatic ring, due to the three methoxy groups, facilitates this reaction.

Synthesis 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Reaction Electrophilic Aromatic Substitution 1,3,5-Trimethoxybenzene->Reaction Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Reaction Solvent Solvent (e.g., CH2Cl2, AcOH) Solvent->Reaction This compound This compound Reaction->this compound Byproduct Byproduct (e.g., HBr) Reaction->Byproduct

Synthesis of this compound.
Experimental Protocol: Bromination of 1,3,5-Trimethoxybenzene

This protocol is based on general procedures for the bromination of activated aromatic compounds.[3]

Materials:

  • 1,3,5-Trimethoxybenzene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (if using Br₂)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if using Br₂)

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in the chosen solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the brominating agent (1.0 - 1.1 eq. of NBS or a solution of Br₂ in the same solvent) to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. If Br₂ was used, also wash with saturated aqueous Na₂S₂O₃ solution to remove any excess bromine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white to off-white solid.

Key Reactions and Applications in Organic Synthesis

This compound is a valuable substrate for a variety of cross-coupling and organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules for drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. This reaction is widely used to form biaryl structures.

Suzuki_Coupling Aryl_Bromide 2-Bromo-1,3,5- trimethoxybenzene Reaction Suzuki-Miyaura Coupling Aryl_Bromide->Reaction Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Biaryl_Product 2-Aryl-1,3,5- trimethoxybenzene Reaction->Biaryl_Product Grignard_Reaction Aryl_Bromide 2-Bromo-1,3,5- trimethoxybenzene Formation Grignard Reagent Formation Aryl_Bromide->Formation Mg Mg turnings Mg->Formation Solvent Anhydrous Ether or THF Solvent->Formation Grignard_Reagent 2,4,6-Trimethoxyphenyl- magnesium bromide Formation->Grignard_Reagent Reaction Nucleophilic Addition Grignard_Reagent->Reaction Electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) Electrophile->Reaction Product Functionalized Product Reaction->Product Tubulin_Inhibition cluster_Cell Cancer Cell Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Polymerization->Microtubules Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Polymerization->Apoptosis Disruption leads to Depolymerization->Tubulin_Dimers Combretastatin_Analogue Combretastatin Analogue (derived from trimethoxybenzene scaffold) Inhibition Inhibits Combretastatin_Analogue->Inhibition Inhibition->Polymerization

References

2-Bromo-1,3,5-trimethoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,3,5-trimethoxybenzene, a valuable building block in organic synthesis. This document outlines its key physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates the synthetic pathway through a detailed workflow diagram.

Core Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
Monoisotopic Mass 245.98916 Da[1]
Physical State White to light yellow crystalline powder
Melting Point 95.0 to 99.0 °C
CAS Number 1131-40-4[1][2]
Purity >98.0% (GC)

Experimental Protocols

This section details the methodologies for the synthesis of the precursor 1,3,5-trimethoxybenzene (B48636) and its subsequent bromination to yield this compound. An analytical method for the final product is also described.

Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol (B13840)

The precursor, 1,3,5-trimethoxybenzene, can be synthesized from phloroglucinol through a Williamson ether synthesis.

Materials:

Procedure:

  • A solution of anhydrous phloroglucinol (6.3 g, 0.05 mole) in dry acetone (100 ml) is refluxed for 6 hours under anhydrous conditions with dimethyl sulfate (15.6 ml, 0.165 mole) in the presence of ignited potassium carbonate (40 g).[3]

  • The mixture is then filtered, and the inorganic salts are washed with hot acetone (2 x 20 ml).[3]

  • The combined acetone solution is distilled, and the residue is macerated with crushed ice.[3]

  • The product is extracted with ether, and the ether extracts are washed with a 5% sodium hydroxide solution and then with water.[3]

  • The ethereal solution is dried over anhydrous sodium sulfate and the ether is distilled off to yield 1,3,5-trimethoxybenzene.[3]

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of 1,3,5-trimethoxybenzene. The following protocol is adapted from the initial stages of a dibromination procedure.[4]

Materials:

  • 1,3,5-trimethoxybenzene

  • Bromine

  • Dichloromethane

  • 10% aqueous sodium sulfite (B76179) solution

  • Diethyl ether

Procedure:

  • To a 50 mL flask equipped with a magnetic stirring bar, add a solution of 1,3,5-trimethoxybenzene (500 mg, 2.97 mmol) in 10 mL of dichloromethane.[4]

  • Prepare a solution of bromine (1.0 equivalent) in 10 mL of dichloromethane.

  • Add the bromine solution dropwise to the 1,3,5-trimethoxybenzene solution over one hour at room temperature. The progress of the reaction can be monitored by observing the disappearance of the orange/red color of the bromine.[4]

  • Once the reaction is complete (as indicated by thin-layer chromatography), quench the reaction with a 10% aqueous sodium sulfite solution.[4]

  • Separate the layers and extract the aqueous phase once with diethyl ether.[4]

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization, for instance from absolute ethanol.[4]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[2]

Conditions:

  • Column: A suitable reverse-phase column such as Newcrom R1 or a standard C18 column can be used.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid is used. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]

  • Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[2]

Synthesis Workflow and Logic

The following diagrams illustrate the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Phloroglucinol Phloroglucinol TMB 1,3,5-Trimethoxybenzene Phloroglucinol->TMB Williamson Ether Synthesis (Dimethyl Sulfate, K₂CO₃) BromoTMB This compound TMB->BromoTMB Electrophilic Bromination (Br₂)

Synthesis pathway from Phloroglucinol to the final product.

Bromination_Reaction Reactants 1,3,5-Trimethoxybenzene Bromine (Br₂) Product This compound Reactants->Product Electrophilic Aromatic Substitution Solvent Dichloromethane Solvent->Reactants

Key components of the electrophilic bromination step.

References

Spectroscopic and Spectrometric Characterization of 2-Bromo-1,3,5-trimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic compound 2-Bromo-1,3,5-trimethoxybenzene. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a centralized resource for the spectral properties of this key chemical intermediate.

Executive Summary

This compound is a substituted aromatic ether with significant applications as a building block in the synthesis of more complex molecules. Accurate and detailed spectral data are paramount for its identification, purity assessment, and quality control in research and development settings. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, IR, and MS spectral data in clearly structured tables. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a workflow diagram for the general process of spectral analysis.

Spectral Data Tables

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results--Ar-H
Data not available in search results---OCH

Note: Specific experimental ¹H NMR data for this compound was not found in the search results. The expected spectrum would show signals for the aromatic protons and the methoxy (B1213986) protons.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search resultsC -Br
Data not available in search resultsC -OCH₃
Data not available in search resultsAr-C H
Data not available in search results-OC H₃

Note: While a ¹³C NMR spectrum is mentioned in the PubChem database, the specific chemical shifts were not available in the provided search results. The table indicates the expected types of carbon signals.[1]

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results-C-H (aromatic) stretch
Data not available in search results-C-H (aliphatic) stretch
Data not available in search results-C=C (aromatic) stretch
Data not available in search results-C-O (ether) stretch
Data not available in search results-C-Br stretch

Note: Specific IR absorption peaks for this compound were not found in the search results. The table lists the expected characteristic absorption bands.

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
248High[M+2]⁺ molecular ion (with ⁸¹Br)
246High[M]⁺ molecular ion (with ⁷⁹Br)

Note: The presence of two major peaks with a mass difference of 2 amu and approximately equal intensity is characteristic of a monobrominated compound, confirming the presence of a single bromine atom.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of a chemical compound.

This guide serves as a foundational reference for the spectral properties of this compound. While comprehensive experimental data was not fully available within the search results, the provided information and protocols offer a robust framework for scientists working with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2,4,6-trimethoxybenzene

Introduction

1-Bromo-2,4,6-trimethoxybenzene is a valuable halogenated aromatic compound used as a building block and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its structure, featuring an electron-rich benzene (B151609) ring substituted with three methoxy (B1213986) groups and a bromine atom, makes it a versatile reagent for various coupling reactions and further functionalization. This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2,4,6-trimethoxybenzene, including detailed experimental protocols, physicochemical data, and reaction mechanisms.

Physicochemical and Spectroscopic Data

The key properties of 1-Bromo-2,4,6-trimethoxybenzene are summarized below, providing essential data for reaction planning, purification, and analytical characterization.

PropertyValueReference
CAS Number 1131-40-4[1][2]
Molecular Formula C₉H₁₁BrO₃[1][3]
Molecular Weight 247.09 g/mol [1][3]
Appearance White to colorless solid[1][4]
Melting Point 97-99 °C[1][4]
Boiling Point 303.5 ± 37.0 °C (Predicted)[1][4]
Density 1.391 ± 0.06 g/cm³ (Predicted)[1][4]
Solubility Soluble in n-dimethylformamide and carbon tetrachloride[3]
Canonical SMILES COC1=CC(=C(C(=C1)OC)Br)OC[3]

Synthesis of 1-Bromo-2,4,6-trimethoxybenzene

The primary synthetic route to 1-Bromo-2,4,6-trimethoxybenzene is the electrophilic bromination of its precursor, 1,3,5-trimethoxybenzene (B48636). The high electron density of the aromatic ring, activated by the three methoxy groups, facilitates a rapid reaction.[5] An alternative method involves the decarboxylative bromination of 2,4,6-trimethoxybenzoic acid.

Method 1: Electrophilic Bromination of 1,3,5-Trimethoxybenzene

This method is a classic example of electrophilic aromatic substitution, where bromine acts as the electrophile. The reaction is often very fast, and controlling the stoichiometry is crucial to prevent the formation of di- and tri-brominated byproducts.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethoxybenzene (1.0 equivalent) in a suitable solvent such as ethyl acetate (B1210297) or carbon tetrachloride.[7][8]

  • Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate.[8]

  • Reagent Addition: Slowly add a solution of bromine (Br₂) (typically 1.0 equivalent) in the same solvent to the cooled reaction mixture. The addition should be dropwise to control the exothermic reaction and minimize side products.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine.[7]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7] The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 1-Bromo-2,4,6-trimethoxybenzene.[7]

Method 2: Decarboxylative Bromination of 2,4,6-Trimethoxybenzoic Acid

This pathway offers an alternative for synthesizing the target compound, particularly when the corresponding carboxylic acid is readily available.

Experimental Protocol:

  • Reaction Mixture: In a suitable reaction vessel, create a mixture of 2,4,6-trimethoxybenzoic acid (1.0 eq.), copper(II) bromide (CuBr₂) (2.0 eq.), silver carbonate (Ag₂CO₃) (1.0 eq.), and palladium(II) chloride (PdCl₂) (0.1 eq.).[9]

  • Solvent and Reflux: Dissolve the mixture in tetrahydrofuran (B95107) (THF).[9]

  • Heating: Heat the reaction to reflux at 110 °C for 24 hours.[9]

  • Isolation: After the reaction is complete, concentrate the mixture under reduced pressure.[9]

  • Purification: Purify the resulting residue by column chromatography to isolate 1-Bromo-2,4,6-trimethoxybenzene.[9]

Reaction Mechanism and Workflow Visualization

The synthesis of 1-Bromo-2,4,6-trimethoxybenzene from 1,3,5-trimethoxybenzene proceeds via an electrophilic aromatic substitution mechanism. The workflow involves the reaction setup, execution, and subsequent purification of the product.

G Synthesis Workflow for 1-Bromo-2,4,6-trimethoxybenzene cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product A 1,3,5-Trimethoxybenzene D Mix & Cool to 0°C A->D B Bromine (Br₂) E Slow Addition of Bromine B->E C Solvent (e.g., Ethyl Acetate) C->D D->E F Reaction Monitoring (TLC) E->F G Quench with Na₂S₂O₃ F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography / Recrystallization I->J K 1-Bromo-2,4,6-trimethoxybenzene J->K

Caption: Synthesis workflow from starting materials to final product.

G Electrophilic Aromatic Substitution Mechanism start 1,3,5-Trimethoxybenzene + Br₂ intermediate Arenium Ion Intermediate (Sigma Complex) Positively charged, resonance-stabilized start->intermediate Attack of π-electrons on Br₂ product 1-Bromo-2,4,6-trimethoxybenzene + HBr intermediate->product Deprotonation to restore aromaticity

Caption: Mechanism of the bromination of 1,3,5-trimethoxybenzene.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1-Bromo-2,4,6-trimethoxybenzene. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The symmetrical nature of the molecule simplifies the spectrum.

    • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. A ¹³C NMR spectrum for 1-Bromo-2,4,6-trimethoxybenzene has been referenced in the literature.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as C-O stretching for the methoxy groups, C=C stretching for the aromatic ring, and C-H stretching.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for monitoring the reaction progress.[8] An established HPLC method can analyze reaction mixtures without extensive processing.[6]

Applications in Research and Development

1-Bromo-2,4,6-trimethoxybenzene serves as a key intermediate in the synthesis of more complex molecules. The presence of the bromine atom allows for its participation in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents onto the trimethoxybenzene core. The 1,3,5-trimethoxybenzene scaffold itself is found in numerous biologically active compounds, and its derivatives are explored for potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[7]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Trimethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated trimethoxybenzenes are a class of halogenated aromatic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The interplay between the electron-donating methoxy (B1213986) groups and the steric and electronic effects of bromine substitution imparts unique reactivity and physical characteristics to these molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of various brominated trimethoxybenzene isomers. It includes a compilation of quantitative data, detailed experimental protocols for their synthesis and characterization, and visual diagrams to elucidate reaction pathways and experimental workflows, serving as a vital resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

Trimethoxybenzene exists in three isomeric forms: 1,2,3-trimethoxybenzene (B147658), 1,2,4-trimethoxybenzene, and 1,3,5-trimethoxybenzene (B48636). The electron-rich nature of these aromatic rings makes them highly susceptible to electrophilic aromatic substitution, with bromination being a key transformation. The position and number of bromine substituents are dictated by the directing effects of the methoxy groups, leading to a variety of possible isomers with distinct properties. These brominated derivatives are valuable building blocks, utilized in cross-coupling reactions, the synthesis of natural product analogues, and the development of novel pharmaceutical agents.[1] This guide focuses on the synthesis, physical properties, and chemical reactivity of mono-, di-, and tri-brominated trimethoxybenzenes.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of brominated trimethoxybenzenes vary significantly with the substitution pattern on the benzene (B151609) ring. The following tables summarize key quantitative data for several representative isomers.

Physical Properties of Monobrominated Trimethoxybenzenes
Compound NameIsomer BackboneCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Bromo-1,2,3-trimethoxybenzene1,2,3-2675-79-8C₉H₁₁BrO₃247.0978-82[2]273 at 747 mmHg[2]
1-Bromo-2,4,5-trimethoxybenzene1,2,4-20129-11-7C₉H₁₁BrO₃247.09Not availableNot available
2-Bromo-1,3,5-trimethoxybenzene1,3,5-1131-40-4C₉H₁₁BrO₃247.0997-99[3]303.5 at 760 mmHg[3]
Physical Properties of Polybrominated Trimethoxybenzenes
Compound NameIsomer BackboneCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,3-Dibromo-2,4,6-trimethoxybenzene1,3,5-Not availableC₉H₁₀Br₂O₃325.98Not available
1,3,5-Tribromo-2,4,6-trimethoxybenzene (B8247985)1,3,5-Not availableC₉H₉Br₃O₃404.88Not available
1,2,3-Tribromo-4,5,6-trimethoxybenzene1,2,3-Not availableC₉H₉Br₃O₃404.88Not available
Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of brominated trimethoxybenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the aromatic protons are influenced by the positions of the methoxy and bromine substituents. Methoxy protons typically appear as sharp singlets between 3.8 and 4.0 ppm.

  • ¹³C NMR: The carbon signals provide information about the substitution pattern. Carbons attached to bromine atoms are typically shifted to lower field strengths.

Selected NMR Data:

Compound NameSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Iodo-1,3,5-trimethoxybenzene*CDCl₃3.82 (s, 3H), 3.86 (s, 6H), 6.14 (s, 2H)[1]55.7, 56.6, 91.3, 159.9, 162.3[1]
1,3,5-Tribromo-2,4,6-trimethoxybenzeneCDCl₃3.88 (s, 9H)[4]60.9, 110.3, 155.1[4]

*Note: Data for the iodo-analogue is provided as a reference for a halogenated 1,3,5-trimethoxybenzene.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the presence of bromine atoms due to their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A compound with one bromine atom will show two molecular ion peaks (M and M+2) of nearly equal intensity.

Chemical Properties and Reactivity

The chemical reactivity of brominated trimethoxybenzenes is dominated by electrophilic aromatic substitution and the potential for the bromo-substituent to participate in cross-coupling reactions.

Electrophilic Aromatic Substitution: Bromination

The trimethoxybenzene ring is highly activated towards electrophilic aromatic substitution. The methoxy groups are ortho-, para-directing. The regioselectivity of bromination depends on the starting trimethoxybenzene isomer:

  • 1,3,5-Trimethoxybenzene: All three unsubstituted positions are equivalent and highly activated, making this isomer very reactive. Monobromination is facile, but controlling the reaction to prevent di- and tri-bromination can be challenging.[5]

  • 1,2,3-Trimethoxybenzene: The C4 and C6 positions are activated by two ortho/para methoxy groups, while the C5 position is activated by one para and two meta methoxy groups. Bromination is expected to occur primarily at the C5 position.

  • 1,2,4-Trimethoxybenzene: The C5 position is the most activated, being para to the C2-methoxy and ortho to the C4-methoxy group.[5]

The following diagram illustrates the directing effects influencing the bromination of trimethoxybenzene isomers.

G Regioselectivity in the Bromination of Trimethoxybenzenes cluster_0 1,3,5-Isomer cluster_1 1,2,3-Isomer cluster_2 1,2,4-Isomer TMB135 1,3,5-Trimethoxybenzene (Highly Activated & Symmetrical) Product135 This compound TMB135->Product135 All positions equivalent TMB123 1,2,3-Trimethoxybenzene Product123 5-Bromo-1,2,3-trimethoxybenzene (Most likely product) TMB123->Product123 Steric hindrance at C4/C6 Electronic activation at C5 TMB124 1,2,4-Trimethoxybenzene Product124 5-Bromo-1,2,4-trimethoxybenzene (Major product) TMB124->Product124 Strong activation at C5

Directing effects in the electrophilic bromination of trimethoxybenzene isomers.
Cross-Coupling Reactions

The carbon-bromine bond in these compounds can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. This makes them versatile intermediates for building more complex molecular architectures.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis and purification of brominated trimethoxybenzenes.

General Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the laboratory-scale synthesis of a brominated trimethoxybenzene.

G General Experimental Workflow Start Start: Trimethoxybenzene Isomer Reaction Bromination Reaction (e.g., NBS or Br₂/AcOH) Start->Reaction Quench Reaction Quenching (e.g., Na₂S₂O₃) Reaction->Quench Extraction Work-up: Aqueous/Organic Extraction Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Recrystallization or Column Chromatography) Evaporation->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization Final Pure Brominated Product Characterization->Final

A typical workflow for the synthesis and characterization of brominated trimethoxybenzenes.
Protocol for Monobromination of 1,2,3-Trimethoxybenzene

This protocol is adapted from a general procedure for the bromination of activated aromatic systems.

Materials:

  • 1,2,3-Trimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford 5-bromo-1,2,3-trimethoxybenzene.

Protocol for Tribromination of 1,3,5-Trimethoxybenzene

This protocol is based on the exhaustive bromination of the highly activated 1,3,5-trimethoxybenzene ring.[4]

Materials:

  • 1,3,5-Trimethoxybenzene

  • Bromine (Br₂)

  • Diethyl ether

  • 10% aqueous sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate

  • Reaction vial, magnetic stirrer, fume hood

Procedure:

  • Caution: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a 20 mL vial, add neat bromine (7.0 eq).

  • Cautiously add solid 1,3,5-trimethoxybenzene (1.0 eq) in a single portion behind a blast shield.

  • Tightly cap the vial and allow the vigorous reaction to proceed. Stir the mixture until a homogeneous dark red solution is obtained (approximately 2 hours).

  • Uncap the vial and leave it in the back of the fume hood overnight to allow excess bromine to evaporate.

  • Partition the resulting orange solid between diethyl ether and a 10% aqueous sodium sulfite solution.

  • Thoroughly mix the layers and separate. Extract the aqueous phase with an additional portion of diethyl ether.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1,3,5-tribromo-2,4,6-trimethoxybenzene by recrystallization from ethanol.[4]

Applications in Synthesis

Brominated trimethoxybenzenes are key intermediates in the synthesis of a variety of target molecules. For instance, 5-Bromo-1,2,3-trimethoxybenzene is used in the synthesis of analogues of HA14-1, which have shown potential anticancer properties, and in the preparation of N,N'-diarylated indolo[3,2-b]carbazole (B1211750) derivatives for applications in electrophotography. Their ability to undergo further functionalization through cross-coupling reactions makes them invaluable in the construction of complex molecular frameworks.

Safety and Handling

Brominated trimethoxybenzenes should be handled with care. They are generally considered irritants and may be harmful if swallowed or in contact with skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of brominated trimethoxybenzenes, providing a centralized resource for researchers. The data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a solid foundation for the synthesis, characterization, and further application of these versatile chemical intermediates. As the demand for novel and complex organic molecules continues to grow in the fields of drug discovery and materials science, a thorough understanding of these fundamental building blocks remains essential.

References

The Strategic Role of 2-Bromo-1,3,5-trimethoxybenzene as a Versatile Synthetic Intermediate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3,5-trimethoxybenzene is a key synthetic intermediate, providing a valuable scaffold for the construction of complex organic molecules. Its strategic substitution pattern, featuring a reactive bromine atom and electron-donating methoxy (B1213986) groups, makes it an ideal substrate for a variety of cross-coupling and organometallic reactions. This technical guide offers a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of bioactive compounds. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of synthetic pathways and experimental workflows are provided to facilitate its use in research and drug development.

Introduction

The trimethoxyphenyl moiety is a common structural motif in a wide range of biologically active natural products and synthetic pharmaceuticals. The symmetrical 1,3,5-trimethoxybenzene (B48636) core, in particular, is a precursor to phloroglucinol (B13840) derivatives which exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] The introduction of a bromine atom at the 2-position of this electron-rich aromatic ring provides a versatile handle for further molecular elaboration through common and powerful synthetic methodologies.

This guide will delve into the primary applications of this compound as a synthetic intermediate, with a focus on three key classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: Notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

  • Grignard Reactions: For the generation of a nucleophilic organomagnesium species capable of reacting with a variety of electrophiles.

  • Lithiation Reactions: Involving lithium-halogen exchange to produce a highly reactive organolithium intermediate.

These transformations enable the introduction of a wide array of functional groups and the construction of complex molecular architectures, making this compound a valuable building block in the synthesis of novel therapeutic agents and other high-value chemical entities.

Synthesis of this compound

The parent compound, 1,3,5-trimethoxybenzene, is readily available and can be synthesized from phloroglucinol.[1] Bromination of 1,3,5-trimethoxybenzene at the 2-position can be achieved through electrophilic aromatic substitution.

Key Synthetic Transformations and Applications

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond, which can be readily transformed through a variety of powerful chemical reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the palladium-catalyzed reaction of an organohalide with an organoboron compound.[2] this compound is an excellent substrate for these reactions, allowing for the introduction of the 2,4,6-trimethoxyphenyl moiety into a diverse range of molecular scaffolds. The resulting biaryl structures are of significant interest in drug discovery.

dot

Suzuki_Coupling_Pathway cluster_conditions Reaction Conditions This compound This compound Biaryl_Product 2-Aryl-1,3,5-trimethoxybenzene This compound->Biaryl_Product Suzuki-Miyaura Coupling Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Biaryl_Product Pd_Catalyst_Base Pd Catalyst, Base Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reactants Add this compound, arylboronic acid, and base to a flame-dried flask. Inert_Atmosphere Evacuate and backfill with _inert_ gas (Ar or N₂). Add_Reactants->Inert_Atmosphere Add_Catalyst Add palladium catalyst and ligand (if required). Inert_Atmosphere->Add_Catalyst Add_Solvent Add degassed solvent(s). Add_Catalyst->Add_Solvent Heat_Stir Heat to the desired temperature with vigorous stirring. Add_Solvent->Heat_Stir Monitor Monitor progress by TLC or GC-MS. Heat_Stir->Monitor Cool_Quench Cool to room temperature and quench with water or aq. NH₄Cl. Monitor->Cool_Quench Extract Extract with an organic solvent. Cool_Quench->Extract Dry_Concentrate Dry the organic layer, filter, and concentrate. Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify Grignard_Reaction Aryl_Bromide This compound Grignard_Reagent 2,4,6-Trimethoxyphenyl- magnesium bromide Aryl_Bromide->Grignard_Reagent Formation Mg_Ether Mg, anhydrous ether Product Functionalized Product Grignard_Reagent->Product Electrophile Electrophile (e.g., RCHO, R₂CO, CO₂) Electrophile->Product Workup Acidic Workup Lithiation_Reaction Aryl_Bromide This compound Aryl_Lithium 2,4,6-Trimethoxyphenyllithium Aryl_Bromide->Aryl_Lithium Li-Br Exchange nBuLi n-BuLi, THF, -78 °C Product 2-Substituted-1,3,5- trimethoxybenzene Aryl_Lithium->Product Trapping Electrophile Electrophile (E+) Electrophile->Product Combretastatin_Analogue_Synthesis Aryl_Bromide 1-Bromo-3,4,5-trimethoxybenzene Intermediate 1-(3,4,5-Trimethoxyphenyl)- 1H-1,2,4-triazole Aryl_Bromide->Intermediate Triazole 1,2,4-Triazole Triazole->Intermediate Conditions CuI, Cs₂CO₃, DMF, 120 °C Final_Product Combretastatin Analogue Intermediate->Final_Product ... Further_Steps Further Functionalization

References

An In-Depth Technical Guide to 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3,5-trimethoxybenzene is an important chemical intermediate in the field of organic synthesis. Its unique structure, featuring a brominated and trimethoxylated benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in various research and development applications, particularly in the pharmaceutical and agrochemical industries.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in a research and development setting.

IUPAC Name: this compound[1]

Synonyms:

  • 1-Bromo-2,4,6-trimethoxybenzene[1]

  • 2,4,6-Trimethoxybromobenzene[1]

  • Bromophloroglucinol trimethyl ether[1]

  • Benzene, 2-bromo-1,3,5-trimethoxy-[1]

CAS Number: 1131-40-4[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
Melting Point 97-99 °C
Boiling Point 303.5 °C at 760 mmHg[2]
Density 1.391 g/cm³[2]

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound via the bromination of 1,3,5-trimethoxybenzene (B48636). This procedure is adapted from established chemical literature.

Experimental Protocol: Bromination of 1,3,5-trimethoxybenzene

Materials:

  • 1,3,5-trimethoxybenzene

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

  • Sodium bisulfite solution (5% w/v)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethoxybenzene in dichloromethane. Cool the solution in an ice bath with continuous stirring.

  • Bromination: Prepare a solution of bromine in dichloromethane. Add this solution dropwise to the cooled 1,3,5-trimethoxybenzene solution over a period of one hour. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a 5% aqueous solution of sodium bisulfite until the orange color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

This compound serves as a key starting material and intermediate in the synthesis of a variety of target molecules.

  • Pharmaceutical Synthesis: The trimethoxyphenyl moiety is a structural feature in several biologically active compounds. This compound is a precursor for the synthesis of derivatives that have been investigated for their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[3]

  • Agrochemical Development: This compound is also utilized in the synthesis of novel herbicides and pesticides.[2]

  • Materials Science: Its unique electronic and structural properties make it a valuable component in the creation of specialty polymers and other advanced organic materials.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 1,3,5-trimethoxybenzene.

SynthesisWorkflow reagents 1,3,5-Trimethoxybenzene Bromine Dichloromethane reaction_vessel Reaction at 0-5 °C reagents->reaction_vessel 1. Bromination workup Quenching with NaHSO₃ Extraction reaction_vessel->workup 2. Work-up purification Drying & Concentration Purification workup->purification 3. Isolation product This compound purification->product 4. Final Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromo-1,3,5-trimethoxybenzene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,3,5-trimethoxybenzene, a key intermediate in organic synthesis. The document details its discovery and historical context, presenting a chronological evolution of its synthesis. A pivotal method for its preparation is described, supported by detailed experimental protocols. The guide also compiles essential physicochemical and spectroscopic data. Furthermore, this document illustrates the primary synthetic pathway and a general experimental workflow using logical diagrams, offering a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, a brominated derivative of phloroglucinol (B13840) trimethyl ether, is a significant building block in the synthesis of a variety of more complex molecules. Its strategic substitution pattern, featuring a bromine atom ortho to two methoxy (B1213986) groups and para to another, renders it a versatile reagent for introducing the 2,4,6-trimethoxyphenyl moiety in organic synthesis. This functionality is of particular interest in the development of novel pharmaceutical and agrochemical compounds. This guide aims to provide a detailed account of the discovery and history of this compound, its synthesis, and its key chemical and physical properties.

Discovery and Historical Context

While the precise first synthesis of this compound is not definitively documented in readily available literature, a significant and comprehensive study of its synthesis and the synthesis of other brominated phloroglucinol ethers was published in 1989 by E. Kiehlmann and R. W. Lauener.[1] Their work, published in the Canadian Journal of Chemistry, systematically investigated the bromination of phloroglucinol and its methyl ethers, providing a foundational method for the preparation of these compounds. It is plausible that the compound was synthesized prior to this date, as the reaction itself is a straightforward electrophilic aromatic substitution. However, the 1989 paper by Kiehlmann and Lauener stands as a key reference, offering a detailed and systematic approach to the synthesis and characterization of this compound and its isomers.

The precursor, 1,3,5-trimethoxybenzene (B48636), has a longer history, with its synthesis from the methylation of phloroglucinol being a well-established procedure. Phloroglucinol itself was first prepared from phloretin (B1677691) in 1855 by the Austrian chemist Heinrich Hlasiwetz.[2] The subsequent methylation to form the trimethyl ether provided the starting material for various electrophilic substitution reactions, including bromination.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, purification, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1131-40-4[3]
Molecular Formula C₉H₁₁BrO₃[3]
Molecular Weight 247.09 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 97-99 °C
Boiling Point 303.5 °C at 760 mmHg
Density 1.391 g/cm³[4]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference
¹H NMR Conforms to structure[4]
¹³C NMR Conforms to structure[4]
Infrared (IR) Conforms to structure[4]

Note: While general conformity to structure is reported, specific chemical shift data from primary literature is not consistently available in the initial search results. Researchers should consult the primary literature, such as the work of Kiehlmann and Lauener, for detailed spectral assignments.

Synthesis

The primary route for the synthesis of this compound is through the electrophilic bromination of 1,3,5-trimethoxybenzene. The highly activating nature of the three methoxy groups directs the incoming electrophile (bromine) to one of the ortho/para positions.

Key Synthetic Protocol: Bromination of 1,3,5-Trimethoxybenzene

The method described by Kiehlmann and Lauener provides a reliable procedure for the synthesis of this compound.[1] While the full experimental text from their 1989 paper is not available in the provided search results, a representative procedure for a similar bromination of 1,3,5-trimethoxybenzene to yield brominated products is detailed in a supporting information document citing their work.[5] This procedure can be adapted for the synthesis of the mono-bromo derivative.

Experimental Protocol:

Materials:

  • 1,3,5-Trimethoxybenzene

  • Bromine

  • Dichloromethane (B109758) (or another suitable inert solvent)

  • Aqueous sodium sulfite (B76179) solution

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,3,5-trimethoxybenzene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of bromine in dichloromethane.

  • Cool the solution of 1,3,5-trimethoxybenzene in an ice bath.

  • Add the bromine solution dropwise to the stirred solution of 1,3,5-trimethoxybenzene. The amount of bromine should be carefully controlled to favor mono-bromination (typically 1 equivalent).

  • After the addition is complete, allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite to remove any excess bromine.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the desired product and scale.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the synthetic pathway for the preparation of this compound from 1,3,5-trimethoxybenzene.

Synthesis_of_2_Bromo_1_3_5_trimethoxybenzene TMB 1,3,5-Trimethoxybenzene Product This compound TMB->Product Electrophilic Aromatic Substitution Br2 Br₂ Solvent CH₂Cl₂ HBr + HBr

Caption: Synthesis of this compound.

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Dissolve 1,3,5-Trimethoxybenzene in Dichloromethane Reaction Add Bromine Solution (Dropwise, 0 °C) Start->Reaction Stirring Stir at Room Temperature (Monitor by TLC) Reaction->Stirring Quenching Quench with Aqueous Sodium Sulfite Stirring->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Anhydrous MgSO₄ Washing->Drying Filtration Filter and Concentrate Drying->Filtration Purification Purify by Recrystallization or Column Chromatography Filtration->Purification End Pure this compound Purification->End

Caption: General experimental workflow.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its utility stems from the ability to undergo further functionalization at the bromine-substituted position, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) or by conversion to an organometallic reagent (e.g., Grignard or organolithium). These transformations allow for the introduction of the electron-rich 2,4,6-trimethoxyphenyl group into larger, more complex molecular architectures, a common strategy in the synthesis of natural products and pharmaceutical agents.[4] The presence of the three methoxy groups significantly influences the electronic properties of the aromatic ring, which can be advantageous in tuning the biological activity of the final product.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. While its initial discovery is not clearly attributed to a single source, the systematic study by Kiehlmann and Lauener in 1989 provides a robust and well-documented synthetic method. The compiled physicochemical and spectroscopic data, along with the detailed experimental workflow, offer a practical resource for researchers. The strategic placement of the bromo and methoxy substituents ensures its continued importance as a building block in the development of new chemical entities with potential applications in medicine and agriculture.

References

The Nucleophilic Reactivity of 2-Bromo-1,3,5-trimethoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3,5-trimethoxybenzene is a versatile aromatic building block characterized by an electron-rich benzene (B151609) ring, making it an interesting substrate for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its reactivity with a range of nucleophiles, with a focus on modern palladium-catalyzed cross-coupling reactions and other key transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: Structural Features and Reactivity Overview

This compound, also known as 2,4,6-trimethoxybromobenzene, possesses a unique electronic structure that dictates its reactivity. The three electron-donating methoxy (B1213986) groups significantly increase the electron density of the aromatic ring, which can influence the rates and outcomes of various reactions. While the electron-rich nature of the ring generally disfavors classical nucleophilic aromatic substitution (SNA_r_), it is an excellent substrate for a multitude of metal-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

This guide will explore the following key reaction classes:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Heck Reaction (C-C bond formation)

    • Stille Coupling (C-C bond formation)

  • Copper-Catalyzed Ullmann Condensation: (C-N and C-O bond formation)

  • Formation of Organometallic Intermediates:

    • Grignard Reaction

    • Organolithium Formation

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is a competent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound.[1] Due to the electron-rich nature of this compound, this reaction typically requires a suitable palladium catalyst and a base to proceed efficiently.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285[2] (Analogous Substrate)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001092[2] (Analogous Substrate)
3Phenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH80198 (Analogous Substrate)

Note: Data for entries 1, 2 and 3 are based on the closely related substrate 2-Bromo-3,5-dimethoxytoluene and 1-bromo-3,5-dimethoxybenzene (B32327) respectively, and serve as a guideline.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[2]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[2]

  • Add the anhydrous organic solvent (e.g., Toluene, 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio).[2]

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[2]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Br This compound Aryl-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Base->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a strong base.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002495[4] (Analogous Substrate)
2MorpholinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1002491[4] (Analogous Substrate)
3IndolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Dioxane1002485[4] (Analogous Substrate)

Note: Data is based on the analogous substrate 4-bromobenzotrifluoride (B150022) and serves as a guideline.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[4]

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 equiv) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.[4]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Aryl-Br This compound Aryl-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination Amido_Complex Ar-Pd(II)-NR2(L) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5]

Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[5] (General Protocol)
2PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[1] (Analogous Substrate)
31-OctynePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NDMFRT170[6] (Analogous Substrate)

Note: Data for entry 1 is a general protocol. Entries 2 and 3 use analogous aryl bromides.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) salt (e.g., CuI, 2.5-5 mol%), and the base (e.g., diisopropylamine, Et₃N, 3-7 equiv).[1][5]

  • Add the terminal alkyne (1.1-1.2 equiv).[5]

  • Stir the reaction mixture at room temperature or heat as required (e.g., 100 °C) for 3-12 hours.[1][5]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with an etheral solvent and filter through a pad of Celite®, washing with the same solvent.[5]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Br This compound Aryl-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Alkyne_Complex Ar-Pd(II)-C≡CR(L2) Transmetalation->Pd(II)_Aryl_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR Reductive_Elimination->Product CuX CuI Acetylide_Formation Acetylide Formation CuX->Acetylide_Formation Alkyne R-C≡C-H Base Base (e.g., Et3N) Alkyne->Base Base->Acetylide_Formation Cu_Acetylide Cu-C≡C-R Acetylide_Formation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Formation and Reactivity of Organometallic Intermediates

This compound can be converted into highly reactive organometallic intermediates, such as Grignard and organolithium reagents, which are powerful nucleophiles for C-C bond formation.

Grignard Reagent Formation and Reaction

The reaction of this compound with magnesium metal in an anhydrous etheral solvent yields the corresponding Grignard reagent, 2,4,6-trimethoxyphenylmagnesium bromide. This reagent is a strong nucleophile and a strong base.[7]

Experimental Protocol: General Procedure for Grignard Reagent Formation

  • All glassware must be scrupulously dried in an oven and assembled while hot under an inert atmosphere.[8]

  • Place magnesium turnings (1.2 equiv) in a flame-dried flask equipped with a reflux condenser and a dropping funnel.

  • Add a small volume of anhydrous diethyl ether or THF.

  • A solution of this compound (1.0 equiv) in the same anhydrous solvent is added dropwise to initiate the reaction. A crystal of iodine can be added to activate the magnesium surface.[7]

  • Once the reaction starts (as evidenced by bubbling and heat generation), the remaining aryl bromide solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture may be heated to ensure complete reaction.

  • The resulting Grignard reagent solution is then used in situ for subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO₂).[8]

Lithiation

Lithium-halogen exchange using an organolithium reagent like n-butyllithium can convert this compound into the corresponding aryllithium species. This is a very rapid reaction that must be carried out at low temperatures.[2]

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

  • To a solution of this compound (1.0 equiv) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.[2]

  • Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Organometallic_Formation cluster_Grignard Grignard Reagent Formation cluster_Lithiation Organolithium Formation Aryl-Br_G This compound Grignard_Reagent Ar-MgBr Aryl-Br_G->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Ether_G Anhydrous Ether Ether_G->Grignard_Reagent Product_G Ar-E Grignard_Reagent->Product_G Aryl-Br_L This compound Aryl_Lithium Ar-Li Aryl-Br_L->Aryl_Lithium nBuLi n-BuLi nBuLi->Aryl_Lithium Ether_L Anhydrous Ether, -78 °C Ether_L->Aryl_Lithium Product_L Ar-E Aryl_Lithium->Product_L Electrophile Electrophile (E+) Electrophile->Product_G Electrophile->Product_L

Caption: Formation of organometallic reagents and subsequent reaction.

Applications in the Synthesis of Bioactive Molecules

Derivatives of 1,3,5-trimethoxybenzene (B48636) are prevalent in a variety of biologically active natural products and synthetic compounds, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[5] The synthetic transformations described in this guide are crucial for the construction of these complex molecules. For instance, the 3,4,5-trimethoxyphenyl moiety, which can be derived from 1,3,5-trimethoxybenzene, is a key pharmacophore in the combretastatin (B1194345) family of potent anticancer agents that act as tubulin polymerization inhibitors.[5]

Drug_Development_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Trimethoxybenzene Derivative Coupling->Intermediate Further_Modification Further Synthetic Modifications Intermediate->Further_Modification Bioactive_Analog Bioactive Molecule (e.g., Combretastatin Analog) Further_Modification->Bioactive_Analog Biological_Screening Biological Screening (e.g., Tubulin Polymerization Assay) Bioactive_Analog->Biological_Screening Lead_Compound Lead Compound for Drug Development Biological_Screening->Lead_Compound

Caption: Workflow for the synthesis of bioactive molecules.

Conclusion

This compound is a valuable and versatile substrate for a wide range of nucleophilic substitution reactions, particularly modern palladium-catalyzed cross-couplings. Its electron-rich nature influences its reactivity, often requiring carefully optimized conditions for successful transformations. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize this building block in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly continue to expand its synthetic utility.

References

The Methoxy Group: A Subtle Influencer in Aryl Bromide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methoxy (B1213986) group (–OCH₃), a seemingly simple functional group, exerts a profound and nuanced influence on the reactivity of aryl bromides. Its electron-donating properties, arising from a delicate interplay of resonance and inductive effects, can be strategically harnessed in organic synthesis to control reaction outcomes, enhance reaction rates, and direct the formation of complex molecular architectures. This technical guide provides a comprehensive overview of the electron-donating effects of methoxy groups in aryl bromides, with a focus on their implications for key cross-coupling and nucleophilic substitution reactions.

Electronic Effects of the Methoxy Group: A Duality of Influence

The electronic character of the methoxy group is position-dependent on the aromatic ring. This duality stems from the competition between two fundamental electronic effects:

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring. This increases the electron density at the ortho and para positions, making these positions more nucleophilic and activating the ring towards electrophilic attack. This electron-donating resonance effect is most pronounced when the methoxy group is at the ortho or para position.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and is felt at all positions, but it is the dominant electronic effect at the meta position where the resonance effect is absent.

This interplay results in the methoxy group being a net electron-donating group at the para position and an electron-withdrawing group at the meta position. The ortho position experiences a strong electron-donating resonance effect, but steric hindrance from the methoxy group can also play a significant role in its reactivity.

Quantitative Analysis of Substituent Effects: Hammett Constants

The electronic influence of the methoxy group can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.

SubstituentσmσpElectronic Effect at meta positionElectronic Effect at para position
-OCH₃+0.12-0.27Electron-withdrawing (Inductive)Electron-donating (Resonance)

Data compiled from various sources.

Impact on Key Organic Reactions

The electron-donating nature of the methoxy group significantly impacts the outcome of several important classes of reactions involving aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds. The electron-donating methoxy group on the aryl bromide can influence the rate of the oxidative addition step in the catalytic cycle. Generally, electron-donating groups can decrease the rate of oxidative addition. However, the overall effect on the reaction yield and rate can be complex and is also dependent on the ligand, base, and solvent system used.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Aryl Bromide, Arylboronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas (e.g., Argon) B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the electron-donating methoxy group on the aryl bromide can affect the rate of the oxidative addition step. While electron-donating groups might be expected to slow down this step, the overall success of the reaction is highly dependent on the choice of ligand and base.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Oxidative\nAddition->Ar-Pd(II)(Br)L_n Ligand\nExchange Ligand Exchange Ar-Pd(II)(Br)L_n->Ligand\nExchange HNR'R'', Base Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ligand\nExchange->Ar-Pd(II)(NR'R'')L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[1][2]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). Therefore, the electron-donating methoxy group generally deactivates the aryl bromide towards SNAr, especially when it is in the para position. The reaction is more likely to proceed if strong electron-withdrawing groups are also present on the ring, or under harsh reaction conditions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Start Aryl Bromide with Electron-Withdrawing Group (EWG) Addition Nucleophilic Attack (Rate-determining step) Start->Addition Nucleophile Nucleophile (Nu-) Nucleophile->Addition Meisenheimer Formation of Meisenheimer Complex (Resonance-stabilized carbanion) Addition->Meisenheimer Elimination Loss of Leaving Group (Br-) Meisenheimer->Elimination Product Substituted Aryl Product Elimination->Product

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocols

Detailed experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of methoxy-substituted aryl bromides are provided below. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a Methoxy-Substituted Aryl Bromide
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the methoxy-substituted aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine (B1218219) ligand like SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of toluene (B28343) (4 mL) and water (1 mL) or 1,4-dioxane (B91453) (5 mL). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of a Methoxy-Substituted Aryl Bromide
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the methoxy-substituted aryl bromide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol) to a dry Schlenk flask containing a magnetic stir bar.

  • Catalyst and Ligand Addition: Add the palladium precursor, for instance, Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and a suitable phosphine ligand, such as XPhos (0.03 mmol, 3 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Spectroscopic Data of Methoxy-Substituted Aryl Bromides

The following table summarizes characteristic spectroscopic data for the three isomers of bromoanisole.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2-Bromoanisole 7.53 (dd, 1H), 7.27 (m, 1H), 6.90 (d, 1H), 6.83 (m, 1H), 3.90 (s, 3H)155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.21590, 1475, 1245, 1025, 750
3-Bromoanisole 7.15-7.05 (m, 2H), 6.95 (m, 1H), 6.80 (m, 1H), 3.80 (s, 3H)160.0, 130.5, 123.5, 121.0, 115.5, 111.0, 55.31595, 1470, 1285, 1240, 1040, 770
4-Bromoanisole 7.38 (d, 2H), 6.78 (d, 2H), 3.78 (s, 3H)158.5, 132.2, 115.9, 113.5, 55.41590, 1485, 1245, 1035, 820

Note: Spectroscopic data are approximate and can vary slightly depending on the solvent and instrument used. Data compiled from various sources including PubChem and Spectrabase.[1][3][4][5]

Conclusion

The electron-donating effect of the methoxy group in aryl bromides is a critical consideration in synthetic planning. Its ability to modulate the electronic properties of the aromatic ring, depending on its position, offers a powerful tool for controlling reactivity and selectivity in a variety of important organic transformations. A thorough understanding of the interplay between resonance and inductive effects, as quantified by parameters like Hammett constants, allows chemists to predict and manipulate reaction outcomes. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and strategic utilization of methoxy-substituted aryl bromides in the development of novel molecules.

References

Theoretical Insights into the Electronic Landscape of 2-Bromo-1,3,5-trimethoxybenzene: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical framework for understanding the electronic structure of 2-Bromo-1,3,5-trimethoxybenzene, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data in the public domain, this guide leverages established computational methodologies, drawing parallels from studies on structurally related compounds. It outlines detailed protocols for Density Functional Theory (DFT) calculations to elucidate key electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential. The presented workflows and data interpretation guidelines are intended to serve as a robust starting point for researchers seeking to computationally characterize this and similar molecules.

Introduction

Substituted benzene (B151609) derivatives are fundamental scaffolds in the development of novel pharmaceuticals and functional materials. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of steric and electronic properties, which in turn dictates molecular interactions and reactivity. This compound, with its combination of electron-donating methoxy (B1213986) groups and an electron-withdrawing bromine atom, presents a unique electronic profile. Understanding this electronic architecture is crucial for predicting its chemical behavior, potential biological activity, and application in material design.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic structure of molecules with high accuracy and at a reasonable computational cost. This guide details the theoretical protocols necessary to conduct a thorough in-silico analysis of this compound.

Theoretical Methodology: A Detailed Protocol

The following section outlines a robust computational workflow for the theoretical study of this compound, based on methodologies successfully applied to similar brominated aromatic compounds.[1][2][3]

Geometry Optimization

The first and most critical step is to determine the ground-state molecular geometry.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP is often a good starting point, as it balances accuracy and computational cost.[2][3] For systems where charge transfer is important, a range-separated functional like CAM-B3LYP may be more suitable.[1]

  • Basis Set: A Pople-style basis set like 6-311G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ should be employed to provide sufficient flexibility for describing the electron distribution, including polarization functions on heavy atoms and hydrogen.

  • Solvation Model: If studying the molecule in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) should be included, specifying the solvent of interest (e.g., water, DMSO).

  • Convergence Criteria: Tight convergence criteria for both energy and forces should be used to ensure a true energy minimum is located.

  • Frequency Analysis: A frequency calculation must be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This calculation also yields thermodynamic data and vibrational spectra.

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

  • Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2][3]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites.[1][2]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution (Mulliken or Natural Population Analysis), hybridization, and intramolecular interactions such as hyperconjugation.

  • Spectroscopic Properties:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum.

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule.[3]

Predicted Electronic Properties and Data Presentation

Table 1: Calculated Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy[Anticipated Value]
LUMO Energy[Anticipated Value]
HOMO-LUMO Gap[Anticipated Value]

Table 2: Key Geometric Parameters (Optimized Structure)

ParameterBond Length (Å) / Bond Angle (°)
C-Br Bond Length[Anticipated Value]
C-O Bond Lengths[Anticipated Value Range]
C-C Bond Lengths (Aromatic)[Anticipated Value Range]
C-C-C Bond Angles (Aromatic)[Anticipated Value Range]

Table 3: Calculated Mulliken Atomic Charges

AtomCharge (a.u.)
Br[Anticipated Negative Value]
O (Methoxy)[Anticipated Negative Value Range]
C (Aromatic)[Anticipated Range of Values]

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner. The following visualizations, generated using the DOT language, outline the theoretical investigation process and the conceptual relationships of the electronic properties.

G Computational Workflow for Electronic Structure Analysis cluster_0 Setup cluster_1 Calculation cluster_2 Analysis Input_Structure Initial Molecular Structure (this compound) Computational_Parameters Define Method: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311G(d,p)) Input_Structure->Computational_Parameters Geometry_Optimization Geometry Optimization Computational_Parameters->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Calculate Electronic Properties: - HOMO/LUMO - MEP - NBO Frequency_Analysis->Electronic_Properties Spectroscopic_Properties Calculate Spectroscopic Properties: - TD-DFT (UV-Vis) - GIAO (NMR) Frequency_Analysis->Spectroscopic_Properties G Relationship of Calculated Electronic Properties Optimized_Geometry Optimized Molecular Geometry HOMO_LUMO HOMO/LUMO Energies Optimized_Geometry->HOMO_LUMO MEP Molecular Electrostatic Potential Optimized_Geometry->MEP Spectra Predicted Spectra (UV-Vis, NMR) Optimized_Geometry->Spectra Reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) HOMO_LUMO->Reactivity Stability Kinetic Stability HOMO_LUMO->Stability (Energy Gap) MEP->Reactivity

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryl, polyolefin, and styrene (B11656) compounds.[1] This application note provides a detailed protocol for the Suzuki coupling reaction utilizing 2-Bromo-1,3,5-trimethoxybenzene as a key building block. The resulting 2,4,6-trimethoxybiphenyl derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules due to the presence of the electron-rich trimethoxyphenyl moiety.

Principle of the Reaction

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical conditions and yields observed for structurally similar substrates and should serve as a guideline for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001093
34-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110891
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O (5:1)851485
52-Thiopheneboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O (4:1)1001289

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst solvent Add Degassed Solvent System reagents->solvent 1. degas Degas Mixture (Inert Atmosphere) solvent->degas 2. heat Heat and Stir (80-110 °C) degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Pure Biaryl Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product reagents_in1 R¹-X (this compound) reagents_in2 R²-B(OH)₂ (Arylboronic Acid) + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Formation and Use of 2,4,6-Trimethoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon. This application note provides a detailed protocol for the preparation of 2,4,6-trimethoxyphenylmagnesium bromide from 2-Bromo-1,3,5-trimethoxybenzene. This specific Grignard reagent is a valuable intermediate in the synthesis of various complex molecules, including substituted aromatic compounds and potential pharmaceutical agents. The presence of three methoxy (B1213986) groups on the aromatic ring influences the reactivity and stability of the Grignard reagent, making precise control of reaction conditions crucial for successful synthesis.

Key Applications

The 2,4,6-trimethoxyphenyl moiety is a key structural motif in a variety of organic compounds. The corresponding Grignard reagent serves as a powerful nucleophile for introducing this sterically hindered and electron-rich aromatic group. A significant application of this reagent is in the synthesis of C-3 symmetric triarylamines and their derivatives, which are of interest in materials science and as intermediates in the synthesis of bioactive molecules. One notable application is the synthesis of 2,4,6-trimethoxybenzoic acid, a versatile building block in medicinal chemistry and drug discovery.

Data Presentation

The following table summarizes the key quantitative data for the formation of 2,4,6-trimethoxyphenylmagnesium bromide and its subsequent reaction to form 2,4,6-trimethoxybenzoic acid.

ParameterGrignard Reagent FormationCarboxylation to 2,4,6-Trimethoxybenzoic Acid
Starting Material This compound2,4,6-Trimethoxyphenylmagnesium bromide
Reagents Magnesium turnings, Anhydrous THFDry Carbon Dioxide (CO2), 1M HCl (aq)
Reaction Time ~2-3 hours~12 hours (overnight)
Temperature Reflux (~66 °C in THF)Room Temperature
Yield Assumed to be high85%

Experimental Protocols

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Dry Carbon Dioxide (Dry Ice)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol 1: Formation of 2,4,6-Trimethoxyphenylmagnesium Bromide

This protocol is adapted from standard Grignard reaction procedures and is optimized for the formation of the sterically hindered 2,4,6-trimethoxyphenylmagnesium bromide.

  • Preparation of Apparatus: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Magnesium Activation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible. This process helps to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy, often accompanied by gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture and heat at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the Grignard reagent, 2,4,6-trimethoxyphenylmagnesium bromide, which should be used immediately in the next step.

Protocol 2: Synthesis of 2,4,6-Trimethoxybenzoic Acid via Carboxylation

This protocol describes the reaction of the prepared Grignard reagent with carbon dioxide to yield 2,4,6-trimethoxybenzoic acid.

  • Reaction with Carbon Dioxide: Cool the freshly prepared Grignard reagent solution in an ice bath. In a separate, large beaker or flask, place an excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with gentle stirring. A vigorous reaction will occur. Cover the reaction vessel with a watch glass and allow it to stand overnight as the excess dry ice sublimes.

  • Work-up and Isolation: After the excess CO2 has evaporated, a solid mass will remain. Cautiously add 1 M aqueous HCl to the residue to quench the reaction and dissolve the magnesium salts. The mixture should be stirred until two clear layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated HCl until the pH is acidic (pH ~2), which will precipitate the 2,4,6-trimethoxybenzoic acid.

  • Final Product: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain pure 2,4,6-trimethoxybenzoic acid. A typical yield for this carboxylation reaction is around 85%.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Dry Glassware mg_prep Activate Magnesium (Iodine, Heat) start->mg_prep Inert Atmosphere initiation Initiate Reaction (Aryl Bromide in THF) mg_prep->initiation formation Grignard Formation (Dropwise Addition, Reflux) initiation->formation Exothermic grignard 2,4,6-Trimethoxyphenyl- magnesium Bromide formation->grignard

Caption: Experimental workflow for the formation of 2,4,6-trimethoxyphenylmagnesium bromide.

Carboxylation_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_product Product grignard_in 2,4,6-Trimethoxyphenyl- magnesium Bromide co2_reaction React with Dry CO2 grignard_in->co2_reaction quench Quench with 1M HCl co2_reaction->quench extraction Extract with Et2O quench->extraction base_wash Wash with NaHCO3 (aq) extraction->base_wash acidify Acidify Aqueous Layer base_wash->acidify filtration Filter and Dry acidify->filtration product 2,4,6-Trimethoxybenzoic Acid filtration->product

Caption: Workflow for the synthesis of 2,4,6-trimethoxybenzoic acid via carboxylation.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-1,3,5-trimethoxybenzene. This versatile building block is a key intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The protocols herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing a foundation for methodology development and optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. These reactions typically involve the coupling of an organohalide with an organometallic or unsaturated partner in the presence of a palladium catalyst and a base. The general catalytic cycle for these transformations is depicted below.

Palladium Cross-Coupling Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Product Reductive\nElimination->Ar-R R-M Coupling Partner R-M->Transmetalation Ar-X Aryl Halide Ar-X->Oxidative\nAddition Base Base Base->Transmetalation

Fig. 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds through the reaction of an aryl halide with an organoboron compound.[1]

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH80198
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O901285-95 (typical)
34-Tolylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001090-98 (typical)
43-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001680-92 (typical)

*Data for entry 1 is for the coupling of 1-bromo-3,5-dimethoxybenzene (B32327) with phenylboronic acid.[2] Data for entries 2-4 are representative conditions for Suzuki couplings of aryl bromides.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd-PEPPSI-CMP) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Methanol)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd-PEPPSI-CMP, 0.5 mol%).[2]

  • Add the anhydrous solvent (e.g., Methanol).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to RT E->F G Dilute and Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Fig. 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[3][4]

Quantitative Data Summary: Buchwald-Hartwig Amination

The following table presents representative data for the Buchwald-Hartwig amination of aryl bromides with various amines. Specific yields for this compound are not available in the provided search results, so these values should be used as a general guide.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002495 (typical)
2MorpholinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene1001885-95 (typical)
3n-HexylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄1,4-Dioxane1101280-90 (typical)
4Carbazole[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)NaOtBuToluene1102468-80 (typical)

Data is representative and compiled from analogous reactions in the literature.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

Quantitative Data Summary: Sonogashira Coupling

The following table provides representative conditions and yields for the Sonogashira coupling of aryl bromides.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100372-96 (typical)
21-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (2)PiperidineToluene80680-90 (typical)
3TrimethylsilylacetylenePdCl₂(MeCN)₂ (15)NoneCs₂CO₃MeCN/H₂O65270-85 (typical)
4EthynylbenzenePd/C (0.5)NoneDABCOGVL1002470-80 (typical)

Data is representative for Sonogashira couplings of various aryl bromides.[7]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Et₃N, piperidine)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-5 mol%).

  • Add the anhydrous solvent and the base (e.g., degassed Et₃N).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[8]

Quantitative Data Summary: Heck Reaction

The following table summarizes typical conditions and yields for the Heck reaction of aryl bromides with alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001280-95 (typical)
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Na₂CO₃NMP120885-95 (typical)
3StyrenePd EnCat (0.1)NoneNa₂CO₃NMP1503>95 (conversion)
4Methyl methacrylatePd/C (heterogeneous)NoneK₂CO₃DMA165199 (conversion)

Data is representative for Heck reactions of various aryl bromides.[8][9]

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-2 mol%)

  • Ligand (if required, e.g., PPh₃, P(o-tol)₃) (2-4 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, DMA)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (if used).

  • Add the anhydrous solvent, this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative C-H Activation Strategy

A direct C-H/C-H cross-coupling of 1,3,5-trimethoxybenzene (B48636) with simple arenes has been reported, offering an alternative route to biaryl compounds without the need for pre-bromination.[10]

Quantitative Data: Cross-Dehydrogenative Coupling
EntryCoupling PartnerCatalyst (mol%)OxidantAdditiveTemp. (°C)Time (h)Yield (%)
1p-XylenePd(OAc)₂ (10)K₂S₂O₈TFA501864

Data from the cross-dehydrogenative coupling of 1,3,5-trimethoxybenzene with p-xylene.[10]

This approach highlights the evolving landscape of cross-coupling chemistry, providing atom-economical alternatives to traditional methods.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of functionalized aromatic compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, facilitating the development of novel molecules with tailored properties. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields and purity, particularly given the specific steric and electronic nature of the trimethoxy-substituted substrate.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in natural products, pharmaceuticals, and organic electronic materials.[1] The targeted synthesis of these compounds is of paramount importance. This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 2-Bromo-1,3,5-trimethoxybenzene as a key building block. The electron-rich nature of this starting material, conferred by the three methoxy (B1213986) groups, influences its reactivity in common cross-coupling reactions.

We present protocols for three widely-used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck reactions. These methods offer versatile and efficient pathways to a diverse range of biaryl and vinyl-aryl compounds. Additionally, we discuss the relevance of biaryl compounds containing the 2,4,6-trimethoxyphenyl moiety as potential tubulin polymerization inhibitors, a critical mechanism in cancer chemotherapy.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of biaryl compounds from this compound using Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. It is important to note that reaction conditions should be optimized for each specific substrate combination to achieve the best results.

EntryCoupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O (4:1)10012~98 (analogue)
2Suzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O (2:1:1)801685-95 (estimated)
3StilleTributyl(phenyl)stannanePd₂(dba)₃ (1.5)P(t-Bu)₃ (3.5)CsFDioxane1101870-85 (estimated)
4HeckStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002475-90 (estimated)
5HeckEthyl acrylatePd(OAc)₂ (1)-K₂CO₃DMF/H₂O (1:1)80465-80 (estimated)

*Yields for entries 2-5 are estimated based on typical outcomes for electron-rich and sterically hindered aryl bromides and should serve as a guideline for reaction optimization. The yield for entry 1 is based on the reported Suzuki coupling of the closely related 1-bromo-3,5-dimethoxybenzene (B32327) with phenylboronic acid.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • Sphos (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add degassed toluene and water (e.g., 4:1 ratio) to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Stille Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.035 equiv)

  • Cesium fluoride (B91410) (CsF) (2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, cesium fluoride, Pd₂(dba)₃, and P(t-Bu)₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by the organostannane.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv) (optional, but recommended)

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and PPh₃ (if used).

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent, followed by the base, this compound, and the alkene.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If a solid base was used, filter the mixture. Dilute the filtrate with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental and Logical Workflows

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) - Catalyst (Pd(OAc)2) - Ligand (SPhos) atmosphere Establish Inert Atmosphere (Vacuum/Backfill with Ar/N2) reagents->atmosphere solvent Add Degassed Solvents (Toluene/H2O) atmosphere->solvent heat Heat to 100°C with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Biaryl Product

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Stille_Heck_Comparison cluster_stille Stille Coupling cluster_heck Heck Reaction start This compound stille_conditions Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., P(t-Bu)3) Additive (e.g., CsF) start->stille_conditions Forms C(sp2)-C(sp2) bond heck_conditions Pd Catalyst (e.g., Pd(OAc)2) Base (e.g., Et3N) start->heck_conditions Forms C(sp2)-C(sp2) bond stille_partner Organostannane (e.g., R-SnBu3) stille_partner->stille_conditions stille_product Biaryl Product (Ar-R) stille_conditions->stille_product heck_partner Alkene (e.g., Styrene, Acrylate) heck_partner->heck_conditions heck_product Vinyl-Aryl Product (Ar-CH=CHR) heck_conditions->heck_product

Logical relationship between Stille and Heck reactions for biaryl synthesis.
Application in Drug Discovery: Inhibition of Tubulin Polymerization

Biaryl compounds containing the 2,4,6-trimethoxyphenyl moiety are of significant interest in drug discovery, particularly as anticancer agents. Many of these compounds have been shown to inhibit tubulin polymerization, a critical process in cell division. By disrupting the formation of microtubules, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Tubulin_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_tubulin Microtubule Dynamics g2 G2 Phase m M Phase (Mitosis) g2->m g1 G1 Phase m->g1 microtubules Microtubules (Mitotic Spindle) s S Phase g1->s s->g2 dimers αβ-Tubulin Dimers polym Polymerization dimers->polym polym->microtubules depolym Depolymerization microtubules->depolym arrest G2/M Phase Arrest microtubules->arrest Disruption of Mitotic Spindle depolym->dimers inhibitor Biaryl Compound (e.g., from 2-Bromo-1,3,5- trimethoxybenzene) inhibitor->polym Inhibition apoptosis Apoptosis (Cell Death) arrest->apoptosis

Signaling pathway for tubulin polymerization inhibition by biaryl compounds.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of biaryl compounds. The Suzuki-Miyaura, Stille, and Heck reactions provide robust and adaptable methods for its functionalization. The resulting 2,4,6-trimethoxyphenyl-containing biaryls are of particular interest for their potential applications in drug development, notably as inhibitors of tubulin polymerization. The protocols and data presented herein serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry to explore the rich chemical space accessible from this starting material. Further optimization of the provided reaction conditions is encouraged to achieve the best possible outcomes for specific synthetic targets.

References

Application Notes and Protocols: The Versatile Role of 2-Bromo-1,3,5-trimethoxybenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3,5-trimethoxybenzene is a key building block in medicinal chemistry, primarily serving as a precursor to the 2,4,6-trimethoxyphenyl moiety. This structural motif is integral to a variety of biologically active compounds, most notably those exhibiting potent anticancer properties. The electron-rich nature of the trimethoxy-substituted phenyl ring and the reactive bromine handle allow for its incorporation into complex molecular architectures through a range of synthetic transformations. These transformations primarily include palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical agents, with a focus on anticancer compounds that function as tubulin polymerization inhibitors.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its function as a synthon for the 2,4,6-trimethoxyphenyl group. This moiety is a critical pharmacophore in several classes of anticancer agents, including:

  • Chalcone (B49325) Derivatives: These compounds, characterized by an α,β-unsaturated ketone system, have demonstrated significant cytotoxic activity against various cancer cell lines. The 2,4,6-trimethoxyphenyl ring often forms one of the aryl substituents.

  • Combretastatin (B1194345) Analogs: Combretastatins are potent natural product inhibitors of tubulin polymerization. Synthetic analogs frequently incorporate the 3,4,5-trimethoxyphenyl group, a close structural relative of the moiety derived from this compound, to mimic the binding interactions of the natural product at the colchicine-binding site of tubulin.[1]

The key synthetic strategies to incorporate the 2,4,6-trimethoxyphenyl moiety from this compound involve:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromo-substituted benzene (B151609) and a boronic acid or ester, facilitating the synthesis of biaryl compounds.[2]

  • Grignard Reaction: Conversion of the bromo-substituent to a Grignard reagent (an organomagnesium compound) creates a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions involving this compound and its derivatives in the synthesis of biologically active compounds.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-3,5-dimethoxytoluenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285[2]
22-Bromo-3,5-dimethoxytoluene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001092[2]
34-BromoacetophenonePhenylboronic acidPd(OAc)₂ (cat.)K₂CO₃WaterReflux1High

Note: Data for this compound was supplemented with data for structurally similar compounds to provide a representative overview of reaction conditions and yields.

Table 2: Cytotoxic Activity of Chalcone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Chalcone Derivative 1Hela3.204
Chalcone Derivative 1MCF-73.849
Chalcone Derivative 2MCF-732.36
Chalcone Derivative 3MCF-724.67

Note: The specific chalcone derivatives are detailed in the cited literature. This table illustrates the potent anticancer activity of compounds containing the trimethoxyphenyl moiety.

Table 3: Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)
Compound 3d (Triazolopyrimidine derivative)0.45[4]
Compound 3h (Benzo[b]furan derivative)0.56[5]
Colchicine (Reference)~1-5

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone derivative from an appropriate acetophenone (B1666503) (which can be synthesized from this compound via a Grignard reaction followed by reaction with an acetylating agent) and a substituted benzaldehyde.

Materials:

  • 2,4,6-Trimethoxyacetophenone

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (B145695) (or Methanol)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (10-40% w/v)

  • Dilute Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 2,4,6-trimethoxyacetophenone (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.[6]

  • Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH or KOH dropwise. The reaction mixture is typically maintained at room temperature or cooled in an ice bath to control the reaction exotherm.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

  • Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.[6]

  • Acidification: Acidify the mixture with dilute HCl until the pH is acidic (pH 5-6) to precipitate the chalcone product.[6]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[7]

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, the arylboronic acid, and the base.[2]

  • Catalyst and Solvent Addition: Add the palladium catalyst, the anhydrous organic solvent, and degassed water (typically in a 4:1 to 10:1 ratio).[2]

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[2]

Protocol 3: Grignard Reagent Formation and Reaction

This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone). Strict anhydrous conditions are essential for the success of this reaction.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (optional, as an initiator)

  • Aldehyde or Ketone

  • Aqueous ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

  • Standard flame-dried glassware for Grignard reactions

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine if necessary to initiate the reaction.[9]

    • Dissolve this compound in anhydrous ether or THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and bubbling is observed.[10]

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[10]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the aldehyde or ketone (1.0 equiv.) in anhydrous ether or THF and add it to the dropping funnel.

    • Add the electrophile solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Tubulin Polymerization Inhibition Signaling Pathway

Many of the anticancer compounds synthesized from this compound, such as combretastatin analogs and certain chalcones, exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis.

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects Drug 2,4,6-Trimethoxyphenyl Derivative Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Microtubules Microtubule Dynamics Disrupted Polymerization->Microtubules Inhibition Spindle Mitotic Spindle Formation Failure Microtubules->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint G2M G2/M Phase Cell Cycle Arrest Checkpoint->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by 2,4,6-trimethoxyphenyl derivatives.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound using the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start: Assemble Flame-Dried Glassware Reagents Add this compound, Arylboronic Acid, Base Start->Reagents Inert Purge with Inert Gas (Ar/N2) Reagents->Inert Catalyst Add Palladium Catalyst and Solvents Inert->Catalyst Heat Heat Reaction Mixture (80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Work-up (Extraction) Cool->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Biaryl Product Purify->Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Logical Relationship for Grignard Reaction

This diagram outlines the critical logical steps and considerations for a successful Grignard reaction.

Grignard_Logic Start Start: Anhydrous Conditions Essential Reagent_Prep Prepare Grignard Reagent: This compound + Mg in Anhydrous Ether/THF Start->Reagent_Prep Initiation Initiate Reaction (Iodine if necessary) Reagent_Prep->Initiation Electrophile React with Electrophile (e.g., Aldehyde/Ketone) at 0 °C Initiation->Electrophile Quench Quench with Saturated Aqueous NH4Cl Electrophile->Quench Extraction Extract with Ether Quench->Extraction Purification Purify Product Extraction->Purification Final_Product Final Alcohol Product Purification->Final_Product

Caption: Logical workflow for a Grignard reaction.

References

Application of 2-Bromo-1,3,5-trimethoxybenzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Bromo-1,3,5-trimethoxybenzene as a key building block in the synthesis of advanced materials. This versatile aromatic compound serves as a valuable monomer in the construction of porous organic polymers (POPs), materials of significant interest for applications in gas storage, separation, and catalysis.

Introduction

This compound is a halogenated aromatic compound featuring a bromine atom and three methoxy (B1213986) groups. This substitution pattern makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom provides a reactive site for coupling, while the rigid, symmetrically substituted benzene (B151609) core is ideal for creating robust, porous frameworks.

The primary application of this compound in materials science lies in its use as a monomer for the synthesis of Conjugated Microporous Polymers (CMPs). These materials are characterized by their extended π-conjugation, permanent microporosity, and high thermal and chemical stability. The specific properties of the resulting polymer, such as surface area and pore size, can be tuned by the choice of the co-monomer.

Application: Synthesis of a Conjugated Microporous Polymer (CMP)

A prime example of the application of this compound is in the synthesis of a conjugated microporous polymer through a Sonogashira-Hagihara cross-coupling reaction with 1,3,5-triethynylbenzene (B1295396). This reaction creates a rigid, three-dimensional network with a high surface area.

Reaction Scheme

The overall reaction for the synthesis of the conjugated microporous polymer is depicted below:

Caption: Synthesis of a Conjugated Microporous Polymer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of the conjugated microporous polymer derived from this compound and 1,3,5-triethynylbenzene.

ParameterValue
Reactants
This compound (mmol)0.60
1,3,5-Triethynylbenzene (mmol)0.40
Catalyst System
Pd(PPh₃)₂Cl₂ (mg)28.1
CuI (mg)15.2
Reaction Conditions
SolventToluene (B28343) / Triethylamine (B128534) (5:1 v/v)
Temperature (°C)80
Reaction Time (h)72
Product Characterization
Yield (%)85
BET Surface Area (m²/g)786
Total Pore Volume (cm³/g)0.45

Experimental Protocol: Synthesis of the Conjugated Microporous Polymer

This protocol provides a detailed procedure for the synthesis of the conjugated microporous polymer via a Sonogashira-Hagihara cross-coupling reaction.

Materials:

  • This compound

  • 1,3,5-Triethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Toluene

  • Anhydrous Triethylamine

  • Methanol

  • Tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a dry 100 mL Schlenk flask, add this compound (148.2 mg, 0.60 mmol), 1,3,5-triethynylbenzene (60.0 mg, 0.40 mmol), bis(triphenylphosphine)palladium(II) dichloride (28.1 mg), and copper(I) iodide (15.2 mg).

    • The flask is equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition and Degassing:

    • Add a mixture of anhydrous toluene (10 mL) and anhydrous triethylamine (2 mL) to the Schlenk flask.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 20 minutes.

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

    • Maintain the reaction at this temperature for 72 hours. A brown precipitate will form as the reaction progresses.

  • Workup and Purification:

    • After cooling to room temperature, filter the solid product and wash it sequentially with methanol, tetrahydrofuran (THF), and chloroform (B151607) to remove any unreacted monomers, oligomers, and the catalyst.

    • The purified polymer is then dried in a vacuum oven at 60 °C overnight.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the conjugated microporous polymer.

G start Start setup Reaction Setup: - Add reactants and catalysts to Schlenk flask. start->setup solvent Solvent Addition & Degassing: - Add toluene and triethylamine. - Degas with Ar/N₂ for 20 min. setup->solvent reaction Polymerization Reaction: - Heat at 80 °C for 72 h under inert atmosphere. solvent->reaction workup Workup & Purification: - Cool and filter the precipitate. - Wash with Methanol, THF, Chloroform. reaction->workup drying Drying: - Dry the polymer in a vacuum oven at 60 °C. workup->drying end End: Purified CMP drying->end

Caption: Experimental workflow for CMP synthesis.

Signaling Pathways and Logical Relationships

The formation of the porous polymer network can be understood as a step-by-step construction based on the principles of cross-coupling chemistry. The palladium catalyst plays a central role in facilitating the formation of new carbon-carbon bonds.

Catalytic Cycle of Sonogashira-Hagihara Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira-Hagihara reaction.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl Halide pd_complex1 R-Pd(II)-X      L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation (R'C≡CH, CuI, Base) pd_complex1->transmetalation pd_complex2 R-Pd(II)-C≡CR'      L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (R-C≡CR') reductive_elimination->product

Caption: Catalytic cycle of the Sonogashira reaction.

In this cycle, R-X represents this compound and R'C≡CH represents one of the ethynyl (B1212043) groups of 1,3,5-triethynylbenzene. The repetition of this cycle with the multifunctional monomers leads to the formation of the extended, cross-linked polymer network.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced porous organic materials. The provided protocol for the synthesis of a conjugated microporous polymer via Sonogashira-Hagihara cross-coupling demonstrates a practical application of this compound in materials science. The resulting polymer exhibits a high surface area, making it a promising candidate for applications in gas storage, separation, and catalysis. Further research can explore the use of this compound with other linkers to create a variety of porous materials with tailored properties for specific applications.

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira coupling reaction of 2-Bromo-1,3,5-trimethoxybenzene with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.

The protocol outlined below is a representative procedure based on established methods for Sonogashira couplings of aryl bromides. Optimization of reaction conditions may be necessary for specific alkyne coupling partners.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) species. This is followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne, the copper(I) salt, and the amine base. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Octyne)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Round-bottom flask or Schlenk tube

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.02-0.05 eq).

  • The flask is then sealed with a septum and purged with an inert atmosphere (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., THF or DMF) to dissolve the solids.

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq) via syringe.

  • Finally, add the terminal alkyne (1.1-1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion (typically after 2-24 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAlkyneProductTypical Yield (%)
1Phenylacetylene1,3,5-Trimethoxy-2-(phenylethynyl)benzene85-95
2Trimethylsilylacetylene1,3,5-Trimethoxy-2-((trimethylsilyl)ethynyl)benzene80-90
31-Octyne1,3,5-Trimethoxy-2-(oct-1-yn-1-yl)benzene75-85
4Ethynylbenzene1,3,5-Trimethoxy-2-ethynylbenzene70-80

Visualizations

Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

experimental_workflow reagents 1. Reagents Addition (Aryl Halide, Pd Catalyst, CuI) inert_atm 2. Inert Atmosphere (Purge with Ar or N2) reagents->inert_atm solvent_base 3. Solvent & Base Addition (Anhydrous/Degassed) inert_atm->solvent_base alkyne 4. Alkyne Addition solvent_base->alkyne reaction 5. Reaction (Stir at RT or Heat) alkyne->reaction workup 6. Work-up (Dilution & Filtration) reaction->workup extraction 7. Extraction & Washing workup->extraction purification 8. Purification (Column Chromatography) extraction->purification product Final Product purification->product sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R-X) transmetalation R-Pd(II)L₂-C≡CR' pd_complex->transmetalation Transmetalation product R-C≡CR' transmetalation->product Reductive Elimination product->pd0 cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex Transfers Acetylide to Palladium alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base)

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal and process chemists.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-1,3,5-trimethoxybenzene, a sterically hindered and electron-rich aryl bromide. The high electron density of the aromatic ring can present challenges for the oxidative addition step in the catalytic cycle, necessitating careful optimization of reaction conditions. These notes offer a guide to suitable catalysts, ligands, bases, and solvents to achieve efficient coupling with a variety of amine nucleophiles.

Catalytic Cycle and Key Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle that involves a Pd(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex, forming a Pd(II) intermediate. For electron-rich substrates like this compound, this step can be slow and requires an electron-rich and bulky phosphine (B1218219) ligand to facilitate the reaction.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex. The choice of base is crucial to ensure efficient deprotonation without causing unwanted side reactions.

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst. Bulky ligands on the palladium center promote this final step.

A potential side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom. This can be minimized by the appropriate choice of ligand and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the specific catalyst, ligand, base, and temperature may be necessary for different amine coupling partners.

General Procedure for the Amination of this compound

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Protocol:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the base (e.g., 1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of electron-rich aryl bromides with various amines. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a strong starting point for optimization.

Table 1: Amination with Anilines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10012>95
4-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102485-95
4-ChloroanilinePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)Toluene1001880-90

Table 2: Amination with Alkylamines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-HexylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene901670-85
MorpholinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0)Dioxane10024>90
CyclohexylaminePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)Toluene1102075-85

Note: Yields are approximate and will vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' AmineComplex [Ar-Pd(II)(NHR'R'')(L_n)]+X- AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR'R''(L_n) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Start Start: Oven-dried Schlenk tube AddReagents Add Pd catalyst, ligand, and base Start->AddReagents InertAtmosphere Establish inert atmosphere (evacuate/backfill with Ar/N2) AddReagents->InertAtmosphere AddSubstrates Add this compound, amine, and anhydrous solvent InertAtmosphere->AddSubstrates Reaction Heat to desired temperature with vigorous stirring AddSubstrates->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Workup Cool, dilute with organic solvent, wash with water and brine Monitor->Workup Upon completion DryAndConcentrate Dry organic layer and concentrate in vacuo Workup->DryAndConcentrate Purify Purify by flash column chromatography DryAndConcentrate->Purify End End: Isolated Arylamine Product Purify->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

  • Low or No Conversion:

    • Catalyst/Ligand Inactivity: Ensure reagents are pure and the reaction is performed under strictly anhydrous and anaerobic conditions. Consider using a pre-catalyst.

    • Insufficient Temperature: For electron-rich aryl bromides, higher temperatures (100-120 °C) may be required.

    • Incorrect Base: The base may be too weak to deprotonate the amine effectively. Consider switching to a stronger base like NaOtBu or LHMDS.

  • Formation of Hydrodehalogenation Byproduct:

    • Ligand Choice: Use a bulkier, more electron-rich ligand (e.g., BrettPhos, RuPhos) which can favor reductive elimination over β-hydride elimination.

    • Lower Temperature: Running the reaction at a lower temperature may suppress this side reaction.

  • Decomposition of Starting Materials:

    • Base Sensitivity: If the amine or aryl bromide is sensitive to strong bases, consider using a weaker base like K₃PO₄ or Cs₂CO₃, potentially requiring a higher reaction temperature or longer reaction time.

By carefully selecting the reaction parameters and following the outlined protocols, researchers can successfully employ the Buchwald-Hartwig amination for the synthesis of a wide range of N-aryl derivatives of 2-amino-1,3,5-trimethoxybenzene.

Application Notes and Protocols for the Functionalization of 2-Bromo-1,3,5-trimethoxybenzene via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. 1,3,5-Trimethoxybenzene (B48636) and its derivatives are valuable scaffolds due to their unique electronic properties and the diverse functionalities that can be introduced onto the aromatic ring. This document provides detailed application notes and experimental protocols for the lithiation of 2-bromo-1,3,5-trimethoxybenzene, a key step that enables the introduction of a wide range of electrophiles at the 2-position.

The primary pathway for the lithiation of this compound is through a lithium-halogen exchange reaction.[1] This process involves the reaction of an organolithium reagent, typically n-butyllithium (n-BuLi), with the aryl bromide at low temperatures. The more electropositive lithium atom readily exchanges with the bromine atom, forming the highly reactive 2-lithio-1,3,5-trimethoxybenzene intermediate. This organolithium species is a potent nucleophile and can react with a variety of electrophiles to yield functionalized 1,3,5-trimethoxybenzene derivatives. While directed ortho-metalation (DoM) is a common strategy for the functionalization of methoxy-substituted arenes, the presence of the bromine atom in this compound makes the lithium-halogen exchange the kinetically favored and predominant reaction pathway.[1][2]

Data Presentation

The following table summarizes the expected products from the reaction of 2-lithio-1,3,5-trimethoxybenzene with various electrophiles. The yields are based on analogous reactions with other aryllithium species and serve as a general guideline.

ElectrophileReagent NameProductExpected Yield (%)
DMFN,N-Dimethylformamide2,4,6-Trimethoxybenzaldehyde~75
CO₂Carbon Dioxide2,4,6-Trimethoxybenzoic acid~67
(CH₂O)nParaformaldehyde(2,4,6-Trimethoxyphenyl)methanol68-73
TMSClTrimethylsilyl chloride2-(Trimethylsilyl)-1,3,5-trimethoxybenzene~80
CH₃IMethyl iodide1,2,3,5-Tetramethoxybenzene>90
PhCHOBenzaldehyde(2,4,6-Trimethoxyphenyl)(phenyl)methanol>85

Experimental Protocols

General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.[3]

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 1,3,5-trimethoxybenzene.

Materials:

  • 1,3,5-Trimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate).

Protocol 2: Lithiation of this compound and Electrophilic Quench

This protocol details the generation of 2-lithio-1,3,5-trimethoxybenzene and its subsequent reaction with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, carbon dioxide, etc.)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to allow for temperature equilibration. Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the chosen electrophile (1.1-1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.[2]

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Lithiation_Functionalization cluster_start Starting Material cluster_intermediate Lithiation cluster_products Functionalized Products This compound This compound 2-Lithio-1,3,5-trimethoxybenzene 2-Lithio-1,3,5-trimethoxybenzene This compound->2-Lithio-1,3,5-trimethoxybenzene n-BuLi, THF, -78 °C Aldehyde Aldehyde 2-Lithio-1,3,5-trimethoxybenzene->Aldehyde + DMF Carboxylic_Acid Carboxylic_Acid 2-Lithio-1,3,5-trimethoxybenzene->Carboxylic_Acid + CO2 Alcohol Alcohol 2-Lithio-1,3,5-trimethoxybenzene->Alcohol + (CH2O)n Silyl_Ether Silyl_Ether 2-Lithio-1,3,5-trimethoxybenzene->Silyl_Ether + TMSCl Alkylated_Product Alkylated_Product 2-Lithio-1,3,5-trimethoxybenzene->Alkylated_Product + R-X

Caption: Reaction scheme for the lithiation and functionalization.

Experimental_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up & Purification setup 1. Assemble dry glassware under inert atmosphere add_reagents 2. Add this compound and anhydrous THF setup->add_reagents cool 3. Cool to -78 °C add_reagents->cool add_buli 4. Add n-BuLi dropwise cool->add_buli stir_lithiation 5. Stir at -78 °C for 30-60 min add_buli->stir_lithiation add_electrophile 6. Add electrophile at -78 °C stir_lithiation->add_electrophile warm 7. Warm to room temperature add_electrophile->warm quench_reaction 8. Quench with aq. NH4Cl warm->quench_reaction extract 9. Extract with organic solvent quench_reaction->extract dry_concentrate 10. Dry and concentrate extract->dry_concentrate purify 11. Purify by column chromatography dry_concentrate->purify Logical_Relationships Start This compound Intermediate 2-Lithio-1,3,5-trimethoxybenzene (Nucleophile) Start->Intermediate Lithium-Halogen Exchange Products Functionalized Products Intermediate->Products Nucleophilic Attack Electrophiles Electrophiles (e.g., DMF, CO2, R-X) Electrophiles->Products Reacts with

References

Application Notes and Protocols for the Synthesis of Substituted 1,3,5-Trimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of substituted 1,3,5-trimethoxybenzene (B48636) derivatives, which are valuable scaffolds in medicinal chemistry and organic synthesis. The unique electronic properties of the 1,3,5-trimethoxybenzene (TMB) core, stemming from the symmetrical arrangement of three electron-donating methoxy (B1213986) groups, render it highly reactive towards various electrophilic reagents, making it an ideal starting material for the construction of complex molecular architectures.[1] This document details key synthetic methodologies, experimental protocols, and quantitative data to facilitate the efficient synthesis and application of these derivatives in research and drug development.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of 1,3,5-trimethoxybenzene makes it highly susceptible to electrophilic aromatic substitution (EAS). These reactions typically proceed under mild conditions with high regioselectivity, affording products substituted at the 2, 4, and/or 6 positions.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation of TMB is a straightforward method to introduce an acyl group, providing key precursors for the synthesis of biologically active compounds like chalcones, which have shown potential anticancer and anti-inflammatory effects.[1]

Acylating AgentCatalystSolventReaction Time (h)Yield (%)Reference
Acetic anhydride (B1165640)Yb(OTf)₃ (0.2 eq)MeNO₂493[1]
Acetyl chlorideCu(OTf)₂[bmim][BF₄]OvernightGood[1]
Various acid chloridesHf(OTf)₄ (10 mol%) + TfOH (10 mol%)--Good[1]

This protocol is adapted from a procedure utilizing a lanthanide triflate catalyst.[1]

  • To a solution of 1,3,5-trimethoxybenzene (1.0 g, 5.95 mmol) in nitromethane (B149229) (10 mL), add ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃, 0.74 g, 1.19 mmol).

  • Add acetic anhydride (0.67 mL, 7.14 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2,4,6-trimethoxyacetophenone.[1]

G cluster_workflow Friedel-Crafts Acylation Workflow start Start: 1,3,5-Trimethoxybenzene in Nitromethane reagents Add Yb(OTf)₃ and Acetic Anhydride start->reagents reaction Heat to 50°C (4 hours) reagents->reaction quench Quench with Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Product: 2,4,6-Trimethoxyacetophenone purification->product

Friedel-Crafts Acylation Workflow
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto the TMB ring, creating a versatile handle for further synthetic transformations.[1] This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

While specific yield percentages for TMB are not always detailed, the reaction is generally high-yielding for electron-rich aromatics.

SubstrateReagentsProductYield
1,3,5-TrimethoxybenzenePOCl₃, DMF2,4,6-TrimethoxybenzaldehydeHigh
  • In a flask equipped with a dropping funnel and a magnetic stirrer, add phosphorus oxychloride (1.1 mL, 12 mmol) to anhydrous N,N-dimethylformamide (10 mL) at 0°C.

  • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.[1]

  • Add a solution of 1,3,5-trimethoxybenzene (1.68 g, 10 mmol) in anhydrous N,N-dimethylformamide (5 mL) dropwise to the Vilsmeier reagent at 0°C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Quench the reaction by pouring it onto crushed ice (50 g) and neutralize with a saturated aqueous solution of sodium bicarbonate.[1]

  • Collect the resulting precipitate by filtration, wash with water, and dry to give 2,4,6-trimethoxybenzaldehyde.[1]

Gattermann Formylation

The Gattermann reaction is another method to formylate TMB, employing a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification, the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[1][2][3] Due to the high reactivity of TMB, milder conditions are generally sufficient.[1]

Note: This is a general procedure; specific conditions for TMB may require optimization.

  • To a stirred solution of 1,3,5-trimethoxybenzene in a suitable anhydrous solvent (e.g., benzene (B151609) or ether), add zinc cyanide (Zn(CN)₂).

  • Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride (HCl) gas through the solution.

  • Continue stirring at a low temperature for several hours.

  • After the reaction is complete, add water to hydrolyze the intermediate aldimine salt.

  • Work up the reaction mixture by extraction with an organic solvent.

  • Purify the resulting aldehyde by distillation or recrystallization.

Halogenation

The high nucleophilicity of TMB allows for rapid halogenation, often without the need for a Lewis acid catalyst.[4] The degree of substitution (mono-, di-, or tri-halogenation) can be controlled by the stoichiometry of the halogenating agent.[4][5]

Halogenating AgentProductReaction TimeYield (%)Reference
Neat Bromine1,3,5-Tribromo-2,4,6-trimethoxybenzeneOvernight97 (crude)[6]
Trichloroisocyanuric acid1,3,5-Trichloro-2,4,6-trimethoxybenzene3 hours95 (crude)[6]
NBS in MTBE/CH₃CN2-Bromo-1,3,5-trimethoxybenzene-80.3[7]

Caution: This reaction is vigorous. Use a blast shield.

  • To a 20 mL vial, add neat bromine (1.07 mL, 20.8 mmol).

  • Cautiously add solid 1,3,5-trimethoxybenzene (500 mg, 2.97 mmol) in a single portion.

  • Tightly cap the vial. A vigorous reaction will ensue.

  • After two hours, a homogeneous dark red solution should be obtained.

  • Leave the uncapped vial in a fume hood overnight to allow excess bromine to evaporate.

  • The crude product is obtained as an off-white solid.

Cross-Coupling Reactions

Halogenated TMB derivatives are excellent substrates for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and construct more complex biaryl structures.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples an organoboron compound with an organic halide. It is a powerful tool for creating biaryl linkages with high functional group tolerance.

Aryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-3,5-dimethoxytoluenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285[8]
2-Bromo-3,5-dimethoxytoluene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001092[8]
  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-1,3,5-trimethoxybenzene derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O).

  • Heat the reaction mixture to 90-100°C and stir for 10-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Suzuki Coupling Catalytic Cycle

Applications in Drug Discovery

Derivatives of 1,3,5-trimethoxybenzene are prevalent in medicinal chemistry, serving as scaffolds for a variety of therapeutic agents. The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore in the combretastatin (B1194345) family of natural products, which are potent tubulin polymerization inhibitors with significant anticancer activity.[6]

Signaling Pathway: Tubulin Polymerization Inhibition

Many synthetic analogs incorporating the 3,4,5-trimethoxyphenyl group target the colchicine (B1669291) binding site on β-tubulin. This interaction inhibits microtubule polymerization, disrupting the cytoskeleton, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[6]

G cluster_pathway Tubulin Polymerization Inhibition Pathway tmb_deriv 3,4,5-Trimethoxyphenyl Derivative tubulin β-Tubulin (Colchicine Site) tmb_deriv->tubulin Binds to inhibition Inhibition of Microtubule Polymerization tubulin->inhibition disruption Cytoskeleton Disruption inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Tubulin Polymerization Inhibition
High-Throughput Screening (HTS) for Kinase Inhibitors

The TMB scaffold can be used to generate libraries of potential kinase inhibitors for high-throughput screening.

G cluster_hts HTS Workflow for Kinase Inhibitors library TMB Derivative Compound Library primary_screen Primary HTS (Single Concentration) library->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response (IC₅₀ Determination) hit_id->dose_response orthogonal_assay Orthogonal Assay Confirmation dose_response->orthogonal_assay sar Structure-Activity Relationship (SAR) Studies orthogonal_assay->sar lead_opt Lead Optimization sar->lead_opt

HTS Workflow for Kinase Inhibitors

References

Application Notes and Protocols for the Heck Reaction with 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1] Its ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials.[2] This document provides detailed application notes and protocols for the Heck reaction specifically utilizing 2-Bromo-1,3,5-trimethoxybenzene as the aryl halide substrate. The trimethoxyphenyl moiety is a common feature in various biologically active compounds, making this particular reaction highly relevant for drug discovery and development.

Core Concepts and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.

Applications in Drug Development and Medicinal Chemistry

The products of the Heck reaction with this compound, namely substituted trimethoxystyrenes and their derivatives, are valuable intermediates in the synthesis of various pharmacologically active molecules. The trimethoxybenzene motif is present in a number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. For instance, stilbene (B7821643) derivatives, which can be synthesized via the Heck reaction, are a well-known class of compounds with significant therapeutic potential.

Experimental Protocols

The following protocols are generalized procedures for the Heck reaction of this compound with common classes of alkenes. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary to achieve the best results for a specific substrate combination.

Protocol 1: Heck Reaction with Styrene (B11656)

Objective: To synthesize (E)-1,3,5-trimethoxy-2-styrylbenzene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene (B28343)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

  • Add anhydrous DMF or toluene to dissolve the catalyst and ligand.

  • Add this compound (1.0 equiv.), styrene (1.2-1.5 equiv.), and the base (triethylamine, 1.5-2.0 equiv., or potassium carbonate, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an inorganic base like K₂CO₃, filter the mixture to remove the salt.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired (E)-1,3,5-trimethoxy-2-styrylbenzene.

Protocol 2: Heck Reaction with an Acrylate (B77674) Ester (e.g., n-Butyl Acrylate)

Objective: To synthesize n-butyl (E)-3-(2,4,6-trimethoxyphenyl)acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine (B1218219) ligand

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Anhydrous Toluene or DMF

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), n-butyl acrylate (1.5 equiv.), palladium(II) acetate (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add the anhydrous solvent (Toluene or DMF).

  • Add the base (triethylamine, 1.5-2.0 equiv., or sodium acetate, 2.0 equiv.).

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove any precipitated salts.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the product, n-butyl (E)-3-(2,4,6-trimethoxyphenyl)acrylate.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Heck reaction of various aryl bromides with styrene and acrylates, providing a comparative overview for the optimization of the reaction with this compound.

Table 1: Heck Reaction of Aryl Bromides with Styrene

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
BromobenzenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF10012>95
4-BromoanisolePd(OAc)₂ (0.5)P(o-tol)₃ (1)K₂CO₃ (2)DMF/H₂O1201285
4-BromobenzonitrilePdCl₂ (1)noneK₂CO₃ (1.5)DMF/H₂O1402092

Table 2: Heck Reaction of Aryl Bromides with n-Butyl Acrylate

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
BromobenzenePd(OAc)₂ (0.1)PPh₃ (0.2)Et₃N (1.2)Toluene110498
4-BromoacetophenonePd(OAc)₂ (1)noneNaOAc (2)DMF140395
2-BromonaphthalenePd EnCat® 40 (1)noneNaOAc (2)DMF1400.590[3]

Mandatory Visualizations

Experimental Workflow

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Alkene - Base catalyst Add Catalyst System: - Palladium Source - Ligand (optional) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heating Heat to Reaction Temperature solvent->heating inert Establish Inert Atmosphere (N₂ or Ar) inert->reagents stirring Stir Vigorously heating->stirring monitoring Monitor Progress (TLC, GC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter (if necessary) cooling->filtration extraction Aqueous Work-up (Wash with H₂O, Brine) filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex alkene_complex Ar-Pd(II)-X(L₂)(Alkene) pd_complex->alkene_complex insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L₂) alkene_complex->insertion_product Migratory Insertion hydride_complex H-Pd(II)-X(L₂) insertion_product->hydride_complex β-Hydride Elimination product Product (Substituted Alkene) insertion_product->product hydride_complex->pd0 base_h Base-H⁺ + X⁻ hydride_complex->base_h reagents Ar-X (this compound) reagents->pd_complex Oxidative Addition alkene Alkene alkene->alkene_complex base Base base->base_h

Caption: Catalytic cycle of the Heck reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the coupling of challenging electron-rich aryl bromides.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of electron-rich aryl bromides in a question-and-answer format.

Question: My Suzuki coupling reaction with an electron-rich aryl bromide is giving a low yield or failing completely. What are the most likely causes?

Answer: Low yields or reaction failure with electron-rich aryl bromides are common and typically stem from the slow oxidative addition step, which is disfavored by the electron-donating groups on the aromatic ring.[1] Several factors could be contributing to this issue:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.

  • Inappropriate Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and can significantly impact the overall reaction rate.

  • Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[2]

  • Impure Reagents: The quality of the aryl bromide, boronic acid, base, and solvents is paramount for a successful reaction.

  • Side Reactions: Competing reactions such as dehalogenation of the aryl bromide or protodeboronation of the boronic acid can consume starting materials and reduce the yield.

Question: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[2] To minimize this:

  • Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can help to avoid an excess of Pd(II) at the start of the reaction.[1]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[1]

Question: My starting aryl bromide is being consumed, but I am not seeing the desired product. What could be happening?

Answer: If the aryl bromide is being consumed without the formation of the desired product, a likely side reaction is dehalogenation (replacement of the bromine with a hydrogen atom).[1] This can occur if a hydride source is present in the reaction mixture. Potential sources of hydrides include certain bases or impurities in the solvent.

To address this:

  • Screen Different Bases: Switch to a non-hydridic base.

  • Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for coupling electron-rich aryl bromides?

A1: For electron-rich aryl bromides, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are generally most effective as they facilitate the challenging oxidative addition step. Buchwald ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[3] Pre-formed catalysts incorporating these ligands, such as XPhos Pd G3, are also highly effective.

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical and often depends on the solvent and specific substrates. For Suzuki couplings of electron-rich aryl bromides, inorganic bases are generally preferred.

  • Potassium Phosphate (K₃PO₄): Often a reliable choice, providing good yields in many systems.

  • Cesium Carbonate (Cs₂CO₃): Can be very effective, particularly in anhydrous conditions, due to its high solubility in organic solvents.[4]

  • Sodium Carbonate (Na₂CO₃): A commonly used and effective base, particularly in aqueous solvent mixtures.

Q3: Is water necessary for the Suzuki coupling reaction?

A3: Not always, but it is often beneficial. In many cases, a mixture of an organic solvent (like dioxane, THF, or toluene) with water is used. Water can help dissolve the inorganic base and facilitate the transmetalation step. However, anhydrous conditions can also be effective, particularly when using soluble bases like Cs₂CO₃, and may be necessary to suppress side reactions like protodeboronation.

Q4: How do I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?

A4: To establish and maintain an inert atmosphere, you should use Schlenk line techniques or a glovebox. A standard laboratory procedure involves:

  • Adding the solid reagents (aryl bromide, boronic acid, base, catalyst, and ligand) to a dry reaction flask.

  • Sealing the flask with a rubber septum.

  • Evacuating the flask under vacuum and then backfilling it with an inert gas (argon or nitrogen). This cycle should be repeated at least three times.

  • Adding the degassed solvent(s) via syringe.

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling of a representative electron-rich aryl bromide, 4-bromoanisole (B123540), with phenylboronic acid under various conditions to illustrate the effects of different catalysts, bases, and solvents on the reaction yield.

Table 1: Comparison of Catalyst Systems

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.3 mmol), Pd(OAc)₂ (2 mol%), Ligand (2 mol%), Na₂CO₃ (1.1 mmol), MeCN/H₂O (1:1), room temperature.

Catalyst System (Ligand)Yield (%)
DTBPPS94[5]
DAPPS97[5]

Table 2: Effect of Base

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd-containing catalyst, Solvent, 60-70°C.

BaseSolventYield (%)
K₂CO₃EtOH/H₂O (5:1)91.6[6]
Na₂CO₃EtOH/H₂O (5:1)95.2[6]
NaOHEtOH/H₂O (5:1)97.7[6]

Table 3: Effect of Solvent

Reaction Conditions: 4-bromoanisole, phenylboronic acid, Pd-containing catalyst, Base, Temperature.

SolventBaseTemperature (°C)Yield (%)
EtOH/H₂O (5:1)NaOH7097.7[6]
MeCN/H₂O (1:1)Na₂CO₃Room Temp97[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Electron-rich aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a Buchwald ligand, or a pre-catalyst like XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the electron-rich aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Weigh solid reagents into a dry Schlenk flask inert 2. Evacuate and backfill with inert gas (3x) reagents->inert solvent 3. Add degassed solvent(s) via syringe inert->solvent heat 4. Heat to desired temperature with vigorous stirring solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS heat->monitor cool 6. Cool to room temperature and dilute with organic solvent monitor->cool extract 7. Wash with water and brine cool->extract dry 8. Dry, filter, and concentrate extract->dry purify 9. Purify by column chromatography dry->purify product Desired Product purify->product

A general experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction sm_consumed Starting Material Consumed? start->sm_consumed side_reactions Check for Side Reactions (Homocoupling, Dehalogenation) sm_consumed->side_reactions Yes optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) sm_consumed->optimize_catalyst No dehalogenation Dehalogenation Observed? side_reactions->dehalogenation optimize_conditions Optimize Base/Solvent/Temp. optimize_catalyst->optimize_conditions reagent_purity Check Reagent Purity and Inert Atmosphere optimize_conditions->reagent_purity homocoupling Homocoupling Observed? dehalogenation->homocoupling No change_base Change Base (non-hydridic) dehalogenation->change_base Yes degas Improve Degassing/ Use Pd(0) source homocoupling->degas Yes

A decision tree for troubleshooting Suzuki coupling reactions.

References

Troubleshooting low yield in Grignard reaction of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Grignard reaction of 2-Bromo-1,3,5-trimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent challenge, often due to the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of moisture. The steric hindrance from the two ortho-methoxy groups on this compound can also contribute to difficult initiation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours and cooled under nitrogen or argon. Solvents must be anhydrous grade and handled under an inert atmosphere.[1]

  • Activate the Magnesium: The magnesium surface must be activated to remove the MgO layer. Several methods can be employed, as detailed in the table below.

  • Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas indicates magnesium activation.[1][2] Gentle warming with a heat gun can also help, but must be done cautiously to avoid a runaway reaction.

Q2: I am observing a low yield of my desired product. What are the potential side reactions?

A2: Low yields can be attributed to several side reactions, primarily Wurtz coupling and quenching of the Grignard reagent.

  • Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound to form a homocoupled dimer (3,3',5,5',-tetramethoxy-biphenyl). This is more prevalent with reactive aryl halides and at higher concentrations or temperatures.

  • Quenching: Grignard reagents are strong bases and will react with any protic source, such as water, alcohols, or even acidic protons on glassware. This will consume the Grignard reagent and reduce the yield of the desired product.

  • Formation of Benzene: Trace amounts of water can protonate the Grignard reagent, leading to the formation of 1,3,5-trimethoxybenzene (B48636) as a byproduct.

Q3: How do the methoxy (B1213986) groups on the aromatic ring affect the Grignard reaction?

A3: The three methoxy groups make the aromatic ring electron-rich. This can increase the reactivity of the aryl bromide towards oxidative addition with magnesium. However, the two ortho-methoxy groups also introduce significant steric hindrance, which can make it more difficult for the aryl bromide to approach the magnesium surface, potentially slowing down the reaction rate and making initiation more challenging.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Inactive Magnesium SurfaceActivate magnesium using one of the methods in Table 1. Ensure magnesium turnings are fresh and shiny.
Presence of MoistureRigorously dry all glassware and use anhydrous solvents. Handle all reagents under an inert atmosphere (N₂ or Ar).
Low Reaction TemperatureGentle heating may be required for initiation. Once initiated, the reaction is exothermic. Maintain a gentle reflux.
Impure Starting MaterialEnsure this compound is pure and dry. Purify by recrystallization or distillation if necessary.
Issue 2: Formation of Significant Side Products
Potential Cause Recommended Solution
Wurtz CouplingAdd the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide. Ensure efficient stirring. Maintain a moderate reaction temperature.
Grignard Reagent QuenchingEnsure all reagents and solvents are strictly anhydrous. Avoid any sources of protic protons.
Incomplete ReactionAllow sufficient reaction time for the Grignard reagent to form completely before adding the electrophile. Monitor the disappearance of magnesium.

Quantitative Data Summary

While specific yield data for the Grignard reaction of this compound is not extensively published, the following table provides typical yields for the formation of Grignard reagents from analogous sterically hindered aryl bromides.

Table 1: Typical Yields of Grignard Reagents from Sterically Hindered Aryl Bromides

Aryl BromideSolventInitiation MethodTypical Yield (%)
2-BromomesityleneTHFIodine85-95
2,6-DimethylbromobenzeneTHF1,2-Dibromoethane80-90
2,4,6-TriisopropylbromobenzeneTHFRieke Magnesium>95

Experimental Protocols

Protocol 1: Standard Grignard Formation of 2,4,6-trimethoxyphenylmagnesium bromide

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals) or 1,2-dibromoethane (a few drops)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: Add the magnesium turnings to the flask. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the iodine sublimes or bubbles are observed. The disappearance of the iodine color indicates activation. Allow the flask to cool.

  • Reagent Preparation: In a separate dry flask, dissolve this compound in anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (approx. 10%) of the aryl bromide solution to the activated magnesium. The reaction mixture may become cloudy, and a gentle reflux may be observed, indicating the start of the Grignard reagent formation.

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish, cloudy solution is the Grignard reagent.

Visualizations

Grignard_Troubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_causes_initiation Initiation Issues cluster_causes_conversion Conversion Issues cluster_causes_side_products Side Product Issues cluster_solutions Solutions start Low Yield in Grignard Reaction no_initiation Reaction Not Initiating? start->no_initiation low_conversion Low Conversion? start->low_conversion side_products Side Products Observed? start->side_products inactive_mg Inactive Mg Surface (MgO layer) no_initiation->inactive_mg moisture Presence of Moisture no_initiation->moisture low_temp Low Temperature low_conversion->low_temp impure_reagents Impure Reagents low_conversion->impure_reagents wurtz Wurtz Coupling side_products->wurtz quenching Grignard Quenching side_products->quenching activate_mg Activate Mg (Iodine, DBE) inactive_mg->activate_mg dry_conditions Ensure Anhydrous Conditions moisture->dry_conditions gentle_heat Gentle Heating low_temp->gentle_heat purify_reagents Purify Starting Materials impure_reagents->purify_reagents slow_addition Slow Reagent Addition wurtz->slow_addition quenching->dry_conditions

Caption: Troubleshooting workflow for low yield in Grignard reactions.

Grignard_Reaction_Pathway cluster_desired Desired Pathway cluster_side Side Reactions A This compound B 2,4,6-trimethoxyphenyl- magnesium bromide (Grignard Reagent) A->B + Mg C Wurtz Coupling Product (Dimer) A->C + Grignard Reagent Mg Mg D 1,3,5-trimethoxybenzene (Quenched Product) B->D + H₂O H2O H₂O (Moisture)

Caption: Desired reaction pathway versus common side reactions.

References

Common side reactions in the bromination of 1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,3,5-trimethoxybenzene (B48636).

Troubleshooting Guides and FAQs

This section addresses common issues and questions encountered during the electrophilic bromination of 1,3,5-trimethoxybenzene, a highly activated aromatic compound.

Q1: My bromination reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I selectively synthesize the mono-brominated product?

A1: The high reactivity of the 1,3,5-trimethoxybenzene ring makes it prone to polysubstitution. To enhance the selectivity for mono-bromination, several reaction parameters must be carefully controlled:

  • Stoichiometry: Use a 1:1 molar ratio or even a slight sub-stoichiometric amount of the brominating agent relative to 1,3,5-trimethoxybenzene.[1] This ensures that there is not an excess of the electrophile available to react further with the mono-brominated product.

  • Temperature: Perform the reaction at a low temperature, typically 0 °C.[1] Lower temperatures favor the kinetic product and reduce the rate of subsequent bromination reactions.

  • Addition of Brominating Agent: Add the brominating agent slowly and dropwise to the reaction mixture.[1] This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of multiple substitutions on a single molecule.

  • Mixing: The reaction is known to be sensitive to mixing.[2] Efficient and rapid mixing is crucial to ensure that the brominating agent is dispersed quickly, preventing localized high concentrations that can lead to over-bromination. The use of a micromixer can significantly improve the product ratio of mono- to di-brominated products.[2]

Q2: What is the primary side reaction observed during the bromination of 1,3,5-trimethoxybenzene?

A2: The principal side reaction is polybromination, leading to the formation of 1,3-dibromo-2,4,6-trimethoxybenzene and 1,3,5-tribromo-2,4,6-trimethoxybenzene.[2][3] Due to the strong activating effect of the three methoxy (B1213986) groups, the initial mono-brominated product is still highly activated towards further electrophilic substitution.

Q3: Which brominating agent is better for achieving mono-bromination: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A3: N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective mono-bromination of highly activated aromatic rings like 1,3,5-trimethoxybenzene.[4][5] NBS provides a low, steady concentration of electrophilic bromine, which helps to control the reaction and prevent polysubstitution.[6] Molecular bromine is a much more reactive brominating agent and its use often leads to a higher degree of polybromination.[5]

Q4: I am observing a persistent color in my reaction mixture even after the presumed completion. What could be the cause?

A4: A persistent color, often yellow or brown, can be due to the formation of colored byproducts from oxidation or other side reactions. To address this, consider the following:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[1]

  • Work-up Procedure: During the work-up, washing the organic extracts with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate (B1220275), can help to remove colored impurities.[3]

  • Purification: Treating the crude product solution with activated charcoal before filtration and recrystallization can also effectively remove colored byproducts.[1]

Q5: How can I monitor the progress of my bromination reaction to avoid over-bromination?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (1,3,5-trimethoxybenzene) on a TLC plate, you can observe the consumption of the starting material and the formation of the product(s). The different brominated products (mono-, di-, tri-) will have different Rf values, allowing you to qualitatively assess the product distribution. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to determine the ratio of the different products in the reaction mixture.[2][7]

Data Presentation

The selectivity of the bromination of 1,3,5-trimethoxybenzene is highly dependent on the reaction conditions. The following table summarizes the expected product distribution based on qualitative and reported experimental outcomes.

Brominating AgentStoichiometry (Agent:Substrate)TemperatureSolventExpected Major ProductExpected Side ProductsReference(s)
NBS1:10 °CAcetonitrile2-Bromo-1,3,5-trimethoxybenzene2,4-Dibromo-1,3,5-trimethoxybenzene[1]
NBS> 2:1Room TempDichloromethane2,4-Dibromo-1,3,5-trimethoxybenzeneMono- and Tri-brominated products[8]
Bromine (Br₂)> 3:1Not specifiedDichloromethane1,3,5-Tribromo-2,4,6-trimethoxybenzeneMono- and Di-brominated products[3][8]

Experimental Protocols

Selective Mono-bromination of 1,3,5-Trimethoxybenzene using NBS

This protocol is designed to favor the formation of this compound.

Materials:

  • 1,3,5-trimethoxybenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Dichloromethane (for work-up)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethoxybenzene (1.0 equivalent) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • NBS Solution Preparation: In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred solution of 1,3,5-trimethoxybenzene over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS and bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel and add dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Mandatory Visualization

Bromination_Pathway cluster_conditions Reaction Control Factors cluster_side_reactions Side Reactions Favored By: TMB 1,3,5-Trimethoxybenzene MonoBromo 2-Bromo-1,3,5- trimethoxybenzene TMB->MonoBromo + Br+ invis1 MonoBromo->invis1 DiBromo 2,4-Dibromo-1,3,5- trimethoxybenzene invis2 DiBromo->invis2 TriBromo 1,3,5-Tribromo-2,4,6- trimethoxybenzene invis1->DiBromo + Br+ invis2->TriBromo + Br+ Stoichiometry Stoichiometry (NBS ≤ 1 eq) Stoichiometry->MonoBromo Temperature Low Temperature (0 °C) Temperature->MonoBromo Addition Slow Addition Addition->MonoBromo Mixing Efficient Mixing Mixing->MonoBromo ExcessBr Excess Brominating Agent ExcessBr->DiBromo ExcessBr->TriBromo HighTemp High Temperature HighTemp->DiBromo HighTemp->TriBromo

Caption: Reaction pathway for the bromination of 1,3,5-trimethoxybenzene and key control factors influencing product selectivity.

Troubleshooting_Workflow Start Experiment Start: Bromination of 1,3,5-Trimethoxybenzene Analysis Analyze Product Mixture (TLC, GC-MS, HPLC) Start->Analysis Desired Desired Product: Mono-brominated Analysis->Desired High Selectivity Undesired Undesired Products: Poly-brominated Mixture Analysis->Undesired Low Selectivity Troubleshoot Troubleshooting Steps Undesired->Troubleshoot Stoich Check Stoichiometry: Use ≤ 1 eq. NBS Troubleshoot->Stoich Temp Lower Temperature: Maintain at 0 °C Troubleshoot->Temp Add Slow Reagent Addition: Add NBS dropwise Troubleshoot->Add Mix Improve Mixing: Ensure efficient stirring Troubleshoot->Mix End Achieve Selective Mono-bromination Stoich->End Temp->End Add->End Mix->End

Caption: A troubleshooting workflow for optimizing the selective mono-bromination of 1,3,5-trimethoxybenzene.

References

How to prevent homocoupling in Suzuki reactions of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling in the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1,3,5-trimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the Suzuki reaction of this compound, and why is it a concern?

A1: Homocoupling is a significant side reaction where two molecules of the organoboron reagent (e.g., an arylboronic acid) react with each other to form a symmetrical biaryl byproduct.[1][2][3] This is problematic because it consumes the valuable boronic acid, lowers the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate due to their structural similarity to the target molecule.[1][3]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][3][4][5]

  • Oxygen: Dissolved oxygen can oxidize the active palladium(0) catalyst to palladium(II).[1][3] These Pd(II) species are known to promote the homocoupling of boronic acids.[4][5]

  • Palladium(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before it is fully reduced to the catalytically active Pd(0) state.[1][2][4]

Q3: How can I minimize homocoupling through my choice of catalyst and ligand?

A3: The selection of the palladium source and ligand is critical for minimizing homocoupling.[1]

  • Palladium Source: Using a Pd(0) precatalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it bypasses the in-situ reduction step that can be a source of homocoupling.[1][2]

  • Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands is highly recommended.[1][2][6] Ligands like SPhos and XPhos can accelerate the final reductive elimination step of the catalytic cycle.[1] A faster reductive elimination step reduces the lifetime of intermediates that might otherwise be susceptible to side reactions like homocoupling.[1][7]

Q4: What is the role of the base, and how does its selection affect homocoupling?

A4: The base is essential for activating the boronic acid, making it competent for the transmetalation step of the catalytic cycle.[1][7] The choice of base can significantly influence the reaction outcome and the prevalence of side reactions.[8] Inorganic bases such as potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used and can be screened to find the optimal choice for suppressing homocoupling.[1][2]

Q5: Are there procedural best practices to prevent homocoupling?

A5: Yes. Rigorous exclusion of oxygen is the most critical procedural step.

  • Degassing: All solvents, including any water used in the reaction mixture, must be thoroughly degassed prior to use.[2] This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several "freeze-pump-thaw" cycles for particularly sensitive reactions.[2]

  • Inert Atmosphere: The reaction should be assembled and run under a positive pressure of an inert gas like Argon or Nitrogen.[1][2] Using Schlenk flasks or a glovebox is standard practice.

  • Reducing Agents: If using a Pd(II) precatalyst is unavoidable, the addition of a mild reducing agent, such as potassium formate (B1220265) (1-2 equivalents), can help minimize the concentration of free Pd(II) that causes homocoupling.[2][5][9][10]

Troubleshooting Guide: High Homocoupling

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling byproduct formation.

Potential Cause Troubleshooting Strategy & Solution Experimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere.Sparge solvents with Argon or Nitrogen for at least 30 minutes before use. Assemble glassware under a positive pressure of inert gas. Use "freeze-pump-thaw" cycles for highest stringency.[2]
Use of Pd(II) Precatalyst Switch to a Pd(0) precatalyst or add a mild reducing agent.Replace Pd(OAc)₂ with an equivalent molar percentage of Pd(PPh₃)₄ or Pd₂(dba)₃.[2] Alternatively, add 1-2 equivalents of potassium formate to the reaction mixture before adding the Pd(II) catalyst.[5][9]
Inefficient Ligand Screen bulky, electron-rich phosphine ligands to accelerate reductive elimination.Set up small-scale parallel reactions to compare ligands such as PPh₃, SPhos, and XPhos. Monitor the ratio of desired product to homocoupled byproduct by LC-MS or GC.[1][2]
Suboptimal Base/Solvent Optimize the base and solvent system.Test a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and aprotic solvents (e.g., Dioxane/water, Toluene/water, THF/water) to identify the combination that minimizes homocoupling.[2][8]
Unstable Boronic Acid Use a more stable boronic acid derivative.Consider using the corresponding pinacol (B44631) ester (Bpin) or MIDA boronate derivative of your boronic acid, which can provide a slower, more controlled release and suppress side reactions.[2][11]

Experimental Protocols

Recommended Protocol to Minimize Homocoupling

This protocol is designed as a robust starting point for the Suzuki coupling of this compound.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄) (2.0 eq).

  • Inerting the System: Seal the flask, then evacuate and backfill with dry Argon gas. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen.[1]

  • Reagent Addition: Under a positive pressure of Argon, add the Pd(0) catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.

Quantitative Data Summary

The following table presents representative data illustrating how reaction parameters can be optimized to minimize the formation of the homocoupling byproduct (Ar-Ar) and maximize the yield of the desired product.

Entry Palladium Source (mol%) Ligand (mol%) Base (2.0 eq) Solvent Yield (Desired Product) Yield (Homocoupling Byproduct)
1Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/H₂O65%25%
2Pd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene/H₂O82%10%
3Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O85%8%
4Pd(PPh₃)₄ (3)-K₃PO₄Dioxane/H₂O94% <2%
5Pd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃Dioxane/H₂O91%4%

Data are illustrative and based on general principles for optimizing Suzuki reactions to minimize homocoupling.

Visualizations

Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed? degas Action: Rigorously Degas Solvents & Reagents start->degas Yes check_catalyst Is a Pd(II) Precatalyst Used? degas->check_catalyst switch_catalyst Action: Switch to Pd(0) (e.g., Pd(PPh3)4) or Add Reducing Agent check_catalyst->switch_catalyst Yes check_ligand Is the Ligand Optimal? check_catalyst->check_ligand No switch_catalyst->check_ligand screen_ligands Action: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_ligand->screen_ligands No optimize_base Action: Screen Bases (K3PO4, Cs2CO3) check_ligand->optimize_base Yes screen_ligands->optimize_base success Homocoupling Minimized optimize_base->success

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

Catalytic Cycles: Suzuki Coupling vs. Undesired Homocoupling

G cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_source Pd(II) Source (from O2 or Precatalyst) pd0->pd2_source Oxidation by O2 pd2_complex R-Pd(II)-X L2 oa->pd2_complex + R-X tm Transmetalation pd2_complex->tm pd2_diaryl R-Pd(II)-Ar L2 tm->pd2_diaryl + Ar-B(OH)2 + Base re Reductive Elimination pd2_diaryl->re re->pd0 product R-Ar (Desired Product) re->product homo_product Ar-Ar (Homocoupling Byproduct) pd2_source->homo_product Promotes boronic_acid 2 Ar-B(OH)2 boronic_acid->homo_product

Caption: A simplified mechanism showing the desired Suzuki cycle versus the Pd(II)-mediated homocoupling side reaction.

References

Dehalogenation of 2-Bromo-1,3,5-trimethoxybenzene in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the dehalogenation of 2-Bromo-1,3,5-trimethoxybenzene during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation (specifically, hydrodehalogenation) is an undesired side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom, yielding 1,3,5-trimethoxybenzene (B48636) as a byproduct.[1] This is problematic as it consumes your starting material, lowers the yield of your desired coupled product, and introduces a byproduct that can complicate purification. The electron-rich nature of the 1,3,5-trimethoxybenzene ring system, due to the activating methoxy (B1213986) groups, can make the substrate particularly susceptible to this side reaction under certain conditions.[2]

Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The primary cause is the formation of a palladium-hydride (Pd-H) intermediate, which participates in a catalytic cycle that competes with your desired cross-coupling reaction.[3][4] This Pd-H species can transfer a hydride to the aryl bromide, leading to the dehalogenated byproduct.

Q3: Where does the hydride (H⁻) for the Pd-H intermediate come from?

A3: The hydride can originate from several sources within your reaction mixture:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) or amine bases can be a source of hydrides.[1][5]

  • Solvents: Protic solvents like alcohols or residual water are common hydride sources. Some aprotic polar solvents like DMF can also decompose to generate hydrides.[5][6][7]

  • Reagents: Trace impurities in reagents, such as boranes (B-H species) in boronic acids, can contribute.[1]

Q4: How can I minimize dehalogenation in my reaction?

A4: Minimizing dehalogenation involves carefully selecting and optimizing reaction parameters to favor the cross-coupling pathway. Key strategies include:

  • Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).[4][6]

  • Base Selection: Choose weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[1][6]

  • Solvent Choice: Use anhydrous, non-polar aprotic solvents like toluene (B28343).[6][7]

  • Temperature Control: Run the reaction at the lowest effective temperature.[3][4]

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.[3]

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions where dehalogenation of this compound is a known issue.

Scenario 1: Suzuki-Miyaura Coupling

Problem: A significant amount of 1,3,5-trimethoxybenzene is observed, with low conversion to the desired biaryl product.

Potential CauseRecommended SolutionRationale
Inappropriate Ligand Choice Switch from less bulky ligands (e.g., PPh₃) to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos .[1]Bulky ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[2][6]
Suboptimal Base Replace strong bases (e.g., NaOEt, NaOtBu) with weaker inorganic bases like K₃PO₄ or Cs₂CO₃ .[1][6]Weaker bases are less likely to generate hydride species that lead to the formation of Pd-H intermediates.[6]
Solvent Issues Change the solvent from DMF or dioxane to an anhydrous, degassed, non-polar aprotic solvent like toluene .[6][7]Toluene is less likely to act as a hydride donor compared to other common solvents.[6]
High Reaction Temperature Lower the reaction temperature. Start optimization at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow.[2]Dehalogenation often has a higher activation energy; lowering the temperature can suppress it more significantly than the desired coupling.[3][6]
Scenario 2: Buchwald-Hartwig Amination

Problem: Low yield of the desired aryl amine and significant formation of 1,3,5-trimethoxybenzene.

Potential CauseRecommended SolutionRationale
Strong Alkoxide Base If using NaOtBu or KOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃ , if compatible with the amine.[1]Strong alkoxide bases are known to promote the formation of Pd-H species, a key intermediate in the dehalogenation pathway.[1]
Ligand Inefficiency Employ bulky, electron-rich ligands specifically designed for Buchwald-Hartwig amination, such as XPhos or RuPhos .[1]These ligands promote the C-N reductive elimination, making it faster than the competing C-H reductive elimination from a Pd-aryl-hydride intermediate.[8]
Presence of Water Ensure all reagents, including the amine and solvent (typically toluene or dioxane), are strictly anhydrous.Water can act as a proton source that facilitates the hydrodehalogenation pathway.[6]
High Temperature Reduce the reaction temperature. Many Buchwald-Hartwig reactions can proceed efficiently at temperatures between 80-100 °C.[1]Elevated temperatures can accelerate the undesired dehalogenation side reaction.[3]
Data Presentation
Table 1: Effect of Ligand and Base on Dehalogenation in a Model Suzuki Coupling
EntryLigand (mol%)Base (equiv)SolventTemp (°C)Product Yield (%)Byproduct Yield (%)¹
1PPh₃ (4)Na₂CO₃ (2)Dioxane/H₂O1004550
2dppf (2)K₂CO₃ (2)DMF906530
3XPhos (2)K₃PO₄ (2)Toluene8092 <5
4SPhos (2)Cs₂CO₃ (1.5)Toluene8095 <3

¹ Byproduct refers to 1,3,5-trimethoxybenzene.Yields are hypothetical and for illustrative purposes.

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a starting point for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous powder (2.0 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and anhydrous K₃PO₄ under an inert atmosphere (Argon or Nitrogen).[2]

  • Reagent Addition: Add this compound and the arylboronic acid to the flask.[2]

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.[4]

  • Heating and Monitoring: Stir the reaction mixture vigorously and heat to 80 °C in a preheated oil bath. Monitor the reaction's progress by TLC or LC-MS every 2-4 hours.[2]

  • Work-up: Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel.

Protocol 2: Quantification of Product vs. Byproduct by GC-MS

Procedure:

  • Sample Preparation: Take a small aliquot (~50 µL) of the crude reaction mixture. Dilute it with 1 mL of ethyl acetate. Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with other components.[6]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).[6]

    • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]

    • Method:

      • Injector Temperature: 250 °C.[6]

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[6]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • Data Analysis: Identify the peaks for the desired product and the dehalogenated byproduct (1,3,5-trimethoxybenzene) by their retention times and mass spectra. Quantify the relative amounts by integrating the peak areas relative to the internal standard.

Visualizations

Competing Catalytic Cycles pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition) pd0->oa_complex Ar-Br pdh_complex H-Pd(II)-Br(L)₂ (Hydride Source) pd0->pdh_complex H-Source (Base, Solvent) trans_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation) oa_complex->trans_complex Ar'-M dehal_complex Ar-Pd(II)-H(L)₂ oa_complex->dehal_complex H-Source trans_complex->pd0 product Ar-Ar' (Desired Product) trans_complex->product Reductive Elimination pdh_complex->oa_complex Ar-Br dehal_complex->pd0 byproduct Ar-H (Dehalogenated Byproduct) dehal_complex->byproduct Reductive Elimination

Caption: Competing pathways of cross-coupling vs. dehalogenation.

G start Dehalogenation Observed? check_ligand 1. Analyze Ligand Is it a bulky, electron-rich phosphine (e.g., XPhos)? start->check_ligand Yes end Problem Resolved start->end No change_ligand Switch to XPhos, SPhos, or RuPhos check_ligand->change_ligand No check_base 2. Analyze Base Is it a strong alkoxide (e.g., NaOtBu)? check_ligand->check_base Yes change_ligand->check_base change_base Switch to weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_solvent 3. Analyze Solvent Is it protic or a polar aprotic like DMF? check_base->check_solvent No change_base->check_solvent change_solvent Switch to anhydrous toluene check_solvent->change_solvent Yes check_temp 4. Analyze Temperature Is it >100 °C? check_solvent->check_temp No change_solvent->check_temp lower_temp Lower temperature to 80 °C check_temp->lower_temp Yes fail Issue Persists Contact Advanced Support check_temp->fail No lower_temp->end

Caption: A workflow for troubleshooting dehalogenation.

References

Technical Support Center: Purification of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-1,3,5-trimethoxybenzene from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation During Recrystallization The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. Rapid cooling prevented crystal nucleation.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - If the compound remains soluble, a different solvent or a mixture of solvents (a solvent/anti-solvent system) may be required. Good options to try for this compound include ethanol (B145695), or a mixture of pentane (B18724) and chloroform (B151607).[1] - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Product "Oils Out" Instead of Crystallizing The boiling point of the recrystallization solvent is higher than the melting point of the product. The presence of significant impurities can lower the melting point of the mixture. The solution is supersaturated.- Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the oil is miscible to reduce the supersaturation, then cool slowly. - Try a lower-boiling point solvent for recrystallization. - Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization.
Persistent Yellow or Brown Color in the Final Product Formation of colored byproducts, potentially from oxidation or side reactions during the synthesis.- Treat the crude product solution with a small amount of activated charcoal before the hot filtration step in recrystallization. Be aware that this may reduce your overall yield. - Wash the organic extracts with a reducing agent solution, such as aqueous sodium bisulfite, during the reaction workup to remove oxidative impurities.[2] - Ensure that the synthesis and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) if the compound is prone to oxidation.[2]
Poor Separation During Column Chromatography The chosen eluent system has incorrect polarity. The column was packed improperly, leading to channeling. The column was overloaded with the crude product. The sample was loaded in too large a volume of solvent.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound for good separation. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[3] - Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude product for the column size. - Dissolve the crude product in the minimum amount of solvent for loading onto the column.
Presence of Poly-halogenated Impurities (e.g., 2,4-Dibromo-1,3,5-trimethoxybenzene) 1,3,5-Trimethoxybenzene is a highly activated aromatic ring, making it susceptible to multiple substitutions during bromination.- Use a stoichiometric amount or a slight sub-stoichiometric amount of the brominating agent. - Control the reaction temperature; lower temperatures often favor mono-substitution.[2] - Add the brominating agent slowly to the reaction mixture to maintain a low concentration.[2] - These closely related impurities can often be separated by careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities include:

  • Unreacted 1,3,5-trimethoxybenzene: The starting material for the bromination reaction.

  • Poly-brominated species: Such as 2,4-dibromo-1,3,5-trimethoxybenzene, due to the high reactivity of the starting material.[2]

  • Partially methylated precursors: If starting from phloroglucinol, impurities like 1,3-dimethoxy-5-hydroxybenzene could be present.[2]

  • Residual solvents: From the reaction or extraction steps.

  • Colored oxidation byproducts. [2]

Q2: Which purification method, recrystallization or column chromatography, is better for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization is effective if the desired product is significantly more soluble in a hot solvent than at cold temperatures, and the impurities have different solubility profiles. It is a good method for removing small amounts of impurities and for large-scale purifications.

  • Column chromatography is generally more effective for separating compounds with similar polarities, such as the desired mono-brominated product from di-brominated byproducts and the starting material. It is often the preferred method when high purity is required, especially for smaller-scale experiments.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: Based on procedures for similar compounds, effective solvents for recrystallization include:

  • Ethanol: Absolute ethanol has been shown to be effective for recrystallizing related chlorinated and brominated trimethoxybenzenes.[1]

  • Pentane/Chloroform mixture: A 3:1 mixture of pentane to chloroform has been used to recrystallize 2,4-dibromo-1,3,5-trimethoxybenzene, yielding dense white needles.[1] This suggests a similar system could be effective for the mono-bromo analog.

Q4: How can I monitor the progress of my column chromatography purification?

A4: The most common method for monitoring column chromatography is Thin Layer Chromatography (TLC) .

  • Before starting the column, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation of your desired product from impurities on a TLC plate. The ideal Rf value for the product is around 0.2-0.3.[4]

  • As you collect fractions from the column, spot a small amount of each fraction onto a TLC plate.

  • Run the TLC plate in your chosen solvent system.

  • Visualize the spots (e.g., under a UV lamp).

  • Combine the fractions that contain only the pure desired product.

Q5: My purified this compound is an oil or a low-melting solid instead of white crystals. What should I do?

A5: This often indicates the presence of impurities or residual solvent.

  • Purify further: If you have already attempted recrystallization, column chromatography on silica gel may be necessary to remove persistent impurities.[2]

  • Dry thoroughly: Ensure all residual solvent is removed by drying the product under high vacuum.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol or a Pentane/Chloroform mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of the chosen hot solvent. Allow it to cool to room temperature and then in an ice bath. If pure crystals form, it is a suitable solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal system will give the desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities.[4]

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Pour in a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Purification Method Selection cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end End Product Start Crude Reaction Mixture of This compound TLC_Analysis Analyze by TLC Start->TLC_Analysis Decision Choose Purification Method TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Simple impurity profile Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex impurity profile (e.g., isomers) Recrystallization_Steps 1. Dissolve in hot solvent 2. Cool to crystallize 3. Filter and dry Recrystallization->Recrystallization_Steps Pure_Product Pure this compound Recrystallization->Pure_Product Column_Steps 1. Pack column 2. Load sample 3. Elute and collect fractions 4. Combine pure fractions and evaporate solvent Column_Chromatography->Column_Steps Column_Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Impurities cluster_scenarios Impurity Scenarios & Solutions cluster_solutions Corrective Actions cluster_outcome Desired Outcome Problem Low Purity of This compound Analysis Analyze Impurity Profile (e.g., by NMR, GC-MS, TLC) Problem->Analysis Scenario1 Starting Material or Poly-brominated Impurities Analysis->Scenario1 Scenario2 Colored Impurities Analysis->Scenario2 Scenario3 Residual Solvent Analysis->Scenario3 Solution1 Perform Column Chromatography Scenario1->Solution1 Solution2 Treat with Activated Charcoal during Recrystallization Scenario2->Solution2 Solution3 Dry under High Vacuum Scenario3->Solution3 Outcome High Purity Product Solution1->Outcome Solution2->Outcome Solution3->Outcome

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the reaction rate and yield of Suzuki coupling reactions involving the sterically hindered and electron-rich substrate, 2-Bromo-1,3,5-trimethoxybenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion with this compound is often due to its electron-rich nature and steric hindrance, which can impede the oxidative addition step in the catalytic cycle. Here are the primary factors to investigate:

  • Catalyst and Ligand Inefficiency: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate. The steric bulk and electron-donating properties of the ligand are critical.

    • Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl bromide. N-heterocyclic carbene (NHC) ligands are also highly effective for sterically demanding couplings.

  • Inadequate Base: The choice of base is crucial for activating the boronic acid to facilitate transmetalation. Weaker bases may not be sufficient for this substrate.

    • Recommendation: Screen stronger bases. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for sterically hindered substrates.[1] In some cases, even stronger bases like potassium tert-butoxide (t-BuOK) might be necessary.

  • Suboptimal Solvent and Temperature: The reaction may require more forcing conditions to overcome the activation energy.

    • Recommendation: Increase the reaction temperature, typically between 80-120 °C.[2] Solvents like toluene, dioxane, or THF are commonly used. Aprotic polar solvents can be effective, and sometimes the addition of a small amount of water is beneficial, particularly when using phosphate or carbonate bases.[1][2]

Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.

  • Ensure Rigorous Inert Atmosphere: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling.

    • Recommendation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species.

    • Recommendation: Using a pre-formed Pd(0) catalyst or a precatalyst system known for rapid activation can be beneficial.

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.

    • Recommendation: Experiment with different base and solvent combinations. Sometimes, switching to a different base or solvent system can suppress homocoupling.

Question 3: The reaction is sluggish, and the yield is still low even after extended reaction times. What else can I try?

Answer:

If the reaction remains slow despite addressing the points above, consider the following:

  • Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary.

    • Recommendation: Increase the catalyst and ligand loading, for example, from 1-2 mol% to 3-5 mol%.

  • Boronic Acid Quality and Stoichiometry: Impurities in the boronic acid can inhibit the reaction. Also, protodeboronation (cleavage of the C-B bond) can occur.

    • Recommendation: Use high-purity boronic acid. An excess of the boronic acid (1.2-1.5 equivalents) is typically used. If protodeboronation is suspected, consider using a boronic ester (e.g., a pinacol (B44631) ester) or a trifluoroborate salt, which can be more robust.

  • Ligand-to-Metal Ratio: The ratio of ligand to palladium can be crucial.

    • Recommendation: A ligand-to-palladium ratio of 1:1 to 2:1 is common, but for some systems, a higher ratio may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around catalyst system for the Suzuki coupling of this compound?

While there is no single "best" system for all coupling partners, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a highly effective starting point for sterically hindered and electron-rich aryl bromides.[1]

Q2: Is water always necessary in the reaction mixture?

Not always, but it can be beneficial. For inorganic bases like K₂CO₃ and K₃PO₄, a small amount of water can aid in their solubility and facilitate the formation of the active boronate species.[1] However, anhydrous conditions are sometimes preferred to prevent protodeboronation of the boronic acid.[2] The optimal conditions should be determined experimentally.

Q3: Can I use microwave heating to accelerate the reaction?

Yes, microwave irradiation can often significantly reduce reaction times and improve yields for sluggish Suzuki couplings by providing rapid and efficient heating.

Q4: How do I know if my reagents are pure enough?

The purity of all reagents is critical for a successful Suzuki coupling. Use freshly purchased or purified solvents and ensure your aryl bromide and boronic acid are of high purity, as confirmed by techniques like NMR or melting point analysis.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for Suzuki coupling reactions of substrates structurally similar to this compound. This data can serve as a guide for reaction optimization.

Table 1: Comparison of Ligands for Suzuki Coupling of Sterically Hindered Aryl Bromides

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3,5-trimethylbenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895
22-Bromo-1,3,5-trimethylbenzenePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001898
32-Bromo-1,3-dimethoxybenzene2,4,6-triisopropylphenylboronic acidPd/BI-DIME (1)-K₃PO₄Toluene1101294
41-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃MeOH80198

Table 2: Comparison of Bases and Solvents for Suzuki Coupling of Aryl Bromides

EntryAryl BromideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O1001298
24-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O1001295
34-BromotoluenePhenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Dioxane80296
44-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Toluene901697
5BromobenzenePhenylboronic acidPd(II) complexNaOHMeOH/H₂O (3:2)RT2496.3

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a starting point and should be optimized for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under a counterflow of inert gas.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2 Base pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand, and Base in Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water/Brine, and Extract cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A general experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield / No Reaction catalyst_check Is the catalyst/ligand system optimal for a hindered substrate? start->catalyst_check base_check Is the base strong enough? catalyst_check->base_check No side_products Are there significant side products? catalyst_check->side_products Yes catalyst_solution Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHC) catalyst_check->catalyst_solution Action conditions_check Are the reaction conditions (temp, solvent) appropriate? base_check->conditions_check No base_check->side_products Yes base_solution Screen Stronger Bases (e.g., K3PO4, Cs2CO3) base_check->base_solution Action conditions_check->side_products Yes conditions_solution Increase Temperature (80-120 °C) Screen Solvents (Toluene, Dioxane) conditions_check->conditions_solution Action side_products_solution Ensure Rigorous Inert Atmosphere Check Reagent Purity side_products->side_products_solution Action

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Trimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in challenging Suzuki-Miyaura cross-coupling reactions involving trimethoxybenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with trimethoxybenzene derivatives considered "difficult"?

A1: Trimethoxybenzene derivatives are electron-rich aromatic compounds due to the presence of three electron-donating methoxy (B1213986) groups. This high electron density can make the oxidative addition step of the Suzuki-Miyaura catalytic cycle, where the palladium catalyst inserts into the carbon-halogen bond, sluggish and inefficient.[1] This often leads to low yields and incomplete reactions with standard catalyst systems.

Q2: My Suzuki coupling with a bromo-trimethoxybenzene substrate is not working or giving low yields. What are the first things I should check?

A2: When encountering difficulties, a systematic check of your reaction parameters is crucial:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For electron-rich substrates, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the challenging oxidative addition and subsequent reductive elimination steps.[2] Consider switching to a more robust catalyst system, such as those employing Buchwald ligands (e.g., SPhos, XPhos).

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the palladium catalyst and phosphine ligands, leading to reaction failure.[3] Thoroughly degas all solvents and reagents.

  • Reagent Purity: Verify the purity of your trimethoxybenzene halide, boronic acid, and base. Impurities can poison the catalyst. Boronic acids can also degrade over time, especially if prone to protodeboronation.

  • Base Selection: The choice of base is critical and can be interdependent with the solvent. A base that is too weak may not facilitate transmetalation effectively, while an overly strong base could lead to side reactions. Finely powdered and dry bases are recommended for anhydrous reactions.[3]

  • Solvent: Ensure your solvent is anhydrous (if the reaction requires it) and properly degassed. Common solvents for these couplings include toluene (B28343), dioxane, and THF, often with a small amount of water.

Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species. To mitigate this:

  • Rigorous Degassing: Thoroughly degas your solvents and reaction mixture to remove dissolved oxygen.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient.

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3]

Q4: What are the best types of ligands for Suzuki couplings of trimethoxybenzene derivatives?

A4: For electron-rich and often sterically hindered trimethoxybenzene substrates, bulky and electron-donating phosphine ligands are highly recommended. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. The most successful ligands for these challenging couplings are typically biaryl phosphines, such as:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

These ligands, developed by the Buchwald group, have demonstrated broad utility and high efficiency for a wide range of difficult Suzuki-Miyaura reactions.[2]

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot common issues encountered during the Suzuki coupling of trimethoxybenzene derivatives.

Data Presentation: Performance of Catalyst Systems

The following tables summarize quantitative data for the Suzuki coupling of various trimethoxybenzene derivatives with different catalyst systems.

Table 1: Suzuki Coupling of 1-Iodo-2,3,4-trimethoxybenzene with Phenylboronic Acid

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)SPhos (1.2)K₃PO₄ (2.0)Toluene/H₂O1001895
Pd₂(dba)₃ (1)XPhos (2.4)K₃PO₄ (2.0)Toluene1001892
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O1002465

Table 2: Suzuki Coupling of Bromo-dimethoxybenzene Derivatives with Phenylboronic Acid

Aryl BromidePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-3,5-dimethoxybenzenePd-PEPPSI-CMP (0.5)-K₂CO₃ (2.0)MeOH80198[4]
2-Bromo-3,5-dimethoxytoluenePd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane1001092[5]
2-Bromo-1,3,5-trimethylbenzenePd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes1300.482[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 1-Iodo-2,3,4-trimethoxybenzene with SPhos

  • Reagents:

    • 1-Iodo-2,3,4-trimethoxybenzene (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.01 mmol, 1 mol%)

    • SPhos (0.012 mmol, 1.2 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Degassed Toluene (5 mL)

    • Degassed Water (0.5 mL)

  • Procedure:

    • To an oven-dried reaction vial, add Pd(OAc)₂ and SPhos.

    • Seal the vial with a septum, and evacuate and backfill with argon three times.

    • Under the argon atmosphere, add 1-iodo-2,3,4-trimethoxybenzene, phenylboronic acid, and potassium phosphate.

    • Add the degassed toluene and water via syringe.

    • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Coupling of Aryl Bromides with a Palladium Pre-catalyst

  • Reagents:

    • Aryl bromide (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[3]

    • Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)[3]

    • Degassed solvent system (e.g., Dioxane/H₂O 10:1)[3]

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and the finely powdered base.[3]

    • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[3]

    • Under the inert atmosphere, add the palladium precatalyst.[3]

    • Add the degassed solvent system via syringe to achieve a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.[3]

    • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by flash column chromatography.[3]

Visualizations

Suzuki_Coupling_Workflow General Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Halide, Boronic Acid, Base atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat to Desired Temperature with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Troubleshooting_Tree Troubleshooting Low/No Conversion start Low or No Product Formation check_catalyst Is the Catalyst System Appropriate for Electron-Rich Substrates? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst no_catalyst No check_catalyst->no_catalyst check_atmosphere Was the Reaction Run Under Strict Inert Atmosphere? yes_catalyst->check_atmosphere change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) no_catalyst->change_catalyst yes_atmosphere Yes check_atmosphere->yes_atmosphere no_atmosphere No check_atmosphere->no_atmosphere check_reagents Are Reagents Pure and Dry? yes_atmosphere->check_reagents improve_atmosphere Improve Degassing and Inerting Technique no_atmosphere->improve_atmosphere yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents optimize_conditions Optimize Reaction Conditions (Base, Temp, Solvent, Time) yes_reagents->optimize_conditions purify_reagents Purify/Dry Reagents and Solvents no_reagents->purify_reagents

Caption: A decision tree for troubleshooting failed Suzuki couplings.

Ligand_Properties Ligand Properties for Difficult Couplings ligand Optimal Ligand Properties bulk Increased Steric Bulk ligand->bulk electron_rich Electron-Donating Groups ligand->electron_rich effect_bulk Promotes Reductive Elimination Stabilizes Monoligated Pd(0) Species bulk->effect_bulk effect_electron Facilitates Oxidative Addition of Electron-Rich Aryl Halides electron_rich->effect_electron outcome Improved Yields for Trimethoxybenzene Substrates effect_bulk->outcome effect_electron->outcome

Caption: Key ligand features for successful Suzuki couplings.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Bromo-1,3,5-trimethoxybenzene is a valuable building block for the synthesis of complex molecules. However, the steric hindrance posed by the two methoxy (B1213986) groups ortho to the bromine atom can present significant challenges in achieving desired chemical transformations. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered substrate?

A1: The bromine atom on the benzene (B151609) ring is flanked by two methoxy groups in the ortho positions. This arrangement creates significant steric bulk around the reactive C-Br bond, which can physically block the approach of reagents and catalysts, thereby impeding or slowing down chemical reactions.

Q2: What are the most common challenges encountered when using this compound?

A2: The primary challenges include low or no reaction yield, slow reaction rates, and the need for harsh reaction conditions. These issues are particularly prevalent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in the formation of Grignard or organolithium reagents.

Q3: What are the general strategies to improve reaction outcomes with this substrate?

A3: To overcome the steric hindrance, several strategies can be employed:

  • Catalyst and Ligand Selection: Utilizing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often crucial. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species.

  • Reaction Conditions: Optimizing the base, solvent, and temperature is critical. Stronger bases and higher temperatures are often necessary to overcome the activation energy barrier.

  • Reagent Choice: In some cases, switching to a more reactive coupling partner or a different type of reaction (e.g., from a Suzuki to a Stille or Negishi coupling) can be beneficial.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • The starting material, this compound, remains largely unreacted.

  • Significant formation of homocoupled boronic acid byproducts.

Troubleshooting Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl bromide, boronic acid, base, and catalyst in flask B Add degassed solvents A->B C Heat with stirring under inert atmosphere B->C D Monitor reaction progress (TLC/GC-MS) C->D E Cool and perform aqueous workup D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Identifying byproducts in the synthesis of 2-Bromo-1,3,5-trimethoxybenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1,3,5-trimethoxybenzene and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The most common byproducts arise from incomplete reaction, over-bromination, and potential side reactions with impurities. These include:

  • Unreacted Starting Material: 1,3,5-trimethoxybenzene (B48636).

  • Polybrominated Species: The high activation of the 1,3,5-trimethoxybenzene ring makes it susceptible to further electrophilic substitution. The most prevalent polybrominated byproduct is 2,4-Dibromo-1,3,5-trimethoxybenzene. Depending on the reaction conditions, trace amounts of 2,4,6-Tribromo-1,3,5-trimethoxybenzene may also be formed.[1][2]

  • Isomeric Byproducts: While the methoxy (B1213986) groups strongly direct bromination to the 2-position, minor isomeric monobrominated products are generally not observed due to the symmetrical nature of the starting material.

Q2: How can I minimize the formation of the 2,4-Dibromo-1,3,5-trimethoxybenzene byproduct?

A2: To minimize the formation of the dibrominated byproduct, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 1,3,5-trimethoxybenzene to the brominating agent (e.g., N-Bromosuccinimide or Bromine).

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of the second bromination, which typically requires a higher activation energy.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low concentration of the electrophile at any given time. This favors the mono-bromination reaction.

Q3: My GC-MS chromatogram shows several unexpected peaks. What could they be?

A3: Unexpected peaks in your GC-MS chromatogram could be attributed to several sources:

  • Solvent Impurities: Ensure the use of high-purity solvents, as impurities can be detected by GC-MS.

  • Impurities in Starting Materials: Verify the purity of your 1,3,5-trimethoxybenzene and brominating agent.

  • Side Reactions with Reagents: If using N-Bromosuccinimide (NBS), succinimide (B58015) is a common byproduct. If using bromine in acetic acid, potential side products from reactions with the solvent are less common but possible under harsh conditions.

  • Degradation Products: Thermal degradation of the product or byproducts in the GC injector port can lead to additional peaks. Consider lowering the injector temperature.

Troubleshooting Guide for GC-MS Analysis

This section addresses common issues encountered during the GC-MS analysis of the this compound synthesis reaction mixture.

Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Active sites in the GC liner or column. 2. Sample overload. 3. Inappropriate injector temperature.1. Deactivate the liner or use a new one. Condition the column. 2. Dilute the sample. 3. Optimize the injector temperature.
Co-elution of product and byproducts Inadequate chromatographic separation.1. Optimize the GC oven temperature program (e.g., use a slower ramp rate). 2. Use a longer GC column or a column with a different stationary phase.
No molecular ion peak observed for brominated compounds Extensive fragmentation in the ion source.1. This is common for some compounds. Look for characteristic fragment ions and the isotopic pattern of bromine. 2. If available, consider using a softer ionization technique like Chemical Ionization (CI).
Difficulty in identifying unknown peaks Lack of reference spectra.1. Compare the fragmentation pattern with mass spectral libraries (e.g., NIST). 2. Analyze the isotopic pattern for the presence of bromine (M+ and M+2 peaks in an approximate 1:1 ratio). 3. Consider the logical neutral losses from the suspected molecular ion.

Summary of Potential Byproducts and their GC-MS Identification

Compound Molecular Weight ( g/mol ) Expected Retention Time (Relative to Product) Key Mass Spectral Fragments (m/z) and Features
1,3,5-trimethoxybenzene168.19EarlierM+ at 168, fragments at 153 ([M-CH3]+), 125, 97
This compound (Product) 247.09 Reference M+ isotopic cluster at 246/248, fragments at 231/233 ([M-CH3]+), 152, 124
2,4-Dibromo-1,3,5-trimethoxybenzene325.98LaterM+ isotopic cluster at 324/326/328, fragments at 310/312/314 ([M-CH3]+), 231/233
2,4,6-Tribromo-1,3,5-trimethoxybenzene404.88Much LaterM+ isotopic cluster at 402/404/406/408, fragments at 388/390/392/394 ([M-CH3]+)

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., Bromine (1.0 eq) in acetic acid or N-Bromosuccinimide (1.0 eq) in DMF) dropwise to the cooled solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing compounds.

    • Compare the obtained mass spectra with a library database (e.g., NIST) for identification.

Visualizations

Reaction_Pathway TMB 1,3,5-Trimethoxybenzene Product This compound TMB->Product Bromination Br_reagent + Br+ Dibromo 2,4-Dibromo-1,3,5-trimethoxybenzene Product->Dibromo Over-bromination Tribromo 2,4,6-Tribromo-1,3,5-trimethoxybenzene Dibromo->Tribromo Further Over-bromination

Caption: Reaction pathway for the bromination of 1,3,5-trimethoxybenzene.

Troubleshooting_Workflow Start GC-MS Analysis of Crude Reaction Mixture Check_Purity Is the desired product the major peak? Start->Check_Purity High_Purity High Purity Achieved. Proceed to Purification. Check_Purity->High_Purity Yes Identify_Byproducts Identify Major Byproducts Check_Purity->Identify_Byproducts No End Purification High_Purity->End Unreacted_SM High amount of Unreacted Starting Material? Identify_Byproducts->Unreacted_SM Optimize_Reaction Optimize Reaction: - Increase reaction time/temp - Check reagent quality Unreacted_SM->Optimize_Reaction Yes Polybrominated High amount of Polybrominated Species? Unreacted_SM->Polybrominated No Optimize_Reaction->Start Optimize_Bromination Optimize Bromination: - Lower temperature - Slower addition of Br+ - Adjust stoichiometry Polybrominated->Optimize_Bromination Yes Other_Peaks Other Unexpected Peaks? Polybrominated->Other_Peaks No Optimize_Bromination->Start Check_Impurities Check for: - Solvent impurities - Starting material impurities - GC degradation Other_Peaks->Check_Impurities Yes Other_Peaks->End No Check_Impurities->Start

References

Technical Support Center: Optimizing Coupling Reactions with 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Bromo-1,3,5-trimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during palladium-catalyzed cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?

A1: Low yields with this substrate are often attributed to steric hindrance from the two ortho-methoxy groups, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Key factors to investigate include:

  • Inefficient Catalyst System: The choice of ligand is critical. For sterically demanding substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[2]

  • Inappropriate Base: The base activates the boronic acid, but a base that is too weak may not be effective.[3] Conversely, a base that is too strong could lead to side reactions.

  • Suboptimal Solvent: The solvent affects the solubility of reagents and the stability of the catalyst.[4][5] Aprotic solvents like toluene (B28343), dioxane, or THF are commonly used.[2]

Q2: I am attempting a Sonogashira coupling, but I am mostly recovering my starting materials. What should I change?

A2: In addition to steric hindrance, Sonogashira couplings can be sensitive to the reaction conditions. Consider the following:

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6][7] If you are running a copper-free reaction, it may require a more specialized ligand and base combination.

  • Base Selection: An amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is often used, and it can sometimes also serve as the solvent.[7][8]

  • Temperature: While many Sonogashira couplings can proceed at room temperature, sterically hindered substrates may require heating to achieve a reasonable reaction rate.[7]

Q3: My Buchwald-Hartwig amination is not proceeding. How can I optimize the conditions?

A3: Buchwald-Hartwig reactions are sensitive to the choice of base, ligand, and solvent. For a challenging substrate like this compound:

  • Strong Base Required: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.[9][10] However, if your amine is sensitive, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be a better choice.[9]

  • Ligand Screening: The choice of ligand is crucial. Electron-rich, bulky phosphine ligands are generally preferred to facilitate the challenging C-N bond formation.[9][11]

  • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[9] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.

Issue 2: Byproduct Formation

Q4: I am observing a significant amount of a debrominated side product (1,3,5-trimethoxybenzene). What is causing this?

A4: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom is replaced by a hydrogen atom.[12] This occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[12] To minimize this:

  • Choice of Base and Solvent: Strong bases combined with protic solvents (like water or alcohols) can generate hydride species.[12] Using anhydrous, powdered bases and aprotic solvents can mitigate this.

  • Ligand Selection: Bulky, electron-rich ligands can accelerate the desired C-C or C-N bond-forming reductive elimination step, outcompeting the debromination pathway.[12]

  • Reaction Temperature: High temperatures can sometimes increase the rate of debromination.[12]

Q5: In my Sonogashira coupling, I am seeing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A5: Alkyne homocoupling is a primary drawback of using a copper co-catalyst.[6] To reduce this side reaction:

  • Switch to a Copper-Free Protocol: Several efficient copper-free Sonogashira protocols have been developed that utilize specific ligands and bases to avoid homocoupling.[6]

  • Ensure Rigorous Degassing: Oxygen can promote Glaser coupling. Ensure your reaction mixture and solvents are thoroughly degassed.

  • Control Reagent Addition: Slow addition of the alkyne to the reaction mixture can sometimes minimize its self-coupling.

Data and Protocols

Base and Solvent Selection Tables

Table 1: Common Bases for Cross-Coupling Reactions

BaseTypepKaH (approx.)Common Applications & Notes
Sodium tert-butoxide (NaOtBu)Strong19Very common and effective for a wide range of Buchwald-Hartwig aminations. Can cause decomposition of sensitive functional groups.[9][10]
Potassium Phosphate (K₃PO₄)Moderate12.3A versatile and milder base for Suzuki-Miyaura couplings, especially with base-sensitive substrates.[2][3]
Cesium Carbonate (Cs₂CO₃)Moderate10.2Often effective in Suzuki and Buchwald-Hartwig reactions, particularly for challenging couplings.[2][13]
Triethylamine (Et₃N)Organic10.8Commonly used in Sonogashira couplings, often acting as both base and solvent.[8]

Table 2: Common Solvents for Cross-Coupling Reactions

SolventClassNotes
Toluene / XyleneAromaticCommonly used, good balance of solubility and high boiling point.[9]
1,4-DioxaneEtherFrequently used, but considered a high-impact solvent to be avoided if possible.[2][9]
Tetrahydrofuran (THF) / 2-MeTHFEtherGood general-purpose solvents, with 2-MeTHF being a greener alternative.[2][9]
N,N-Dimethylformamide (DMF)Polar AproticOften used in Sonogashira reactions, but can lead to side reactions at high temperatures.[4]

Experimental Protocols

Note: These are general guidelines and must be optimized for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 - 1.5 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and the anhydrous powdered base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of ~0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 0.5 mol%), the ligand (e.g., cataCXium A, 1.0 mol%), and the base (e.g., Cs₂CO₃, 1.0 equiv.).[6]

  • Reagent Addition: Add the anhydrous solvent (e.g., 2-MeTHF). Stir the mixture for 10 minutes. Add this compound (1.0 equiv.) followed by the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Seal the flask and stir the reaction mixture vigorously at the desired temperature (can range from room temperature to elevated temperatures).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[9]

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2- 2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (e.g., toluene) to achieve a concentration of ~0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Coupling Reaction check_catalyst Is the catalyst/ligand system appropriate for a sterically hindered substrate? start->check_catalyst screen_ligands Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. check_catalyst->screen_ligands No check_base Is the base strength and solubility optimal? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Screen different bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu for Buchwald). Ensure base is finely powdered. check_base->screen_bases No check_solvent Is the solvent appropriate? (e.g., Toluene, Dioxane) check_base->check_solvent Yes screen_bases->check_solvent screen_solvents Try alternative anhydrous, degassed aprotic solvents. check_solvent->screen_solvents No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes screen_solvents->check_temp increase_temp Increase reaction temperature incrementally. check_temp->increase_temp No success Successful Coupling check_temp->success Yes increase_temp->success

Caption: A workflow for troubleshooting a failed coupling reaction.

Base_Solvent_Selection start Select Coupling Type suzuki Suzuki-Miyaura start->suzuki sonogashira Sonogashira start->sonogashira buchwald Buchwald-Hartwig start->buchwald suzuki_base Base: K3PO4 or Cs2CO3 Solvent: Toluene or Dioxane suzuki->suzuki_base sonogashira_base Base: Et3N or DIPEA Solvent: Amine, THF, or DMF sonogashira->sonogashira_base buchwald_base Base: NaOtBu or Cs2CO3 Solvent: Toluene or Dioxane buchwald->buchwald_base

Caption: Decision tree for initial base and solvent selection.

References

Technical Support Center: Grignating Aryl Bromides - Activation Strategies & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on activating magnesium for Grignard reactions involving aryl bromides. Find troubleshooting solutions to common experimental hurdles and browse our frequently asked questions for insights into best practices.

Troubleshooting Guide

Problem: My Grignard reaction with an aryl bromide fails to initiate.

This is a common issue, primarily stemming from the passivating layer of magnesium oxide (MgO) on the magnesium surface, as well as the presence of moisture.[1] Follow these steps to diagnose and resolve the problem.

  • Step 1: Verify Anhydrous Conditions. Grignard reagents are highly sensitive to moisture.[2]

    • Glassware: Ensure all glassware is rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[1][2]

    • Solvents: Use commercially available anhydrous solvents. If necessary, further dry solvents using molecular sieves or a solvent purification system.[1]

    • Reagents: Ensure the aryl bromide is pure and free from water.

  • Step 2: Activate the Magnesium. The MgO layer must be disrupted to expose the reactive magnesium metal.[1]

    • Mechanical Activation: Before adding solvent, use a dry glass stirring rod to crush the magnesium turnings against the flask. This physically breaks the oxide layer.[3] Vigorous stirring during the reaction can also be effective.

    • Chemical Activation: Add a small amount of an activating agent. See the protocols below for detailed instructions on using iodine or 1,2-dibromoethane (B42909).

  • Step 3: Gentle Heating. If the reaction still doesn't start, gentle warming with a heat gun or a warm water bath can help initiate the reaction.[2] Be cautious, as excessive heat can promote side reactions.

  • Step 4: Consider a More Potent Activator. If the above steps fail, consider using a more powerful activating agent like diisobutylaluminum hydride (DIBAH), which can also act as a drying agent.[3][4]

Problem: My reaction starts, but the yield is low and the solution turns dark.

A dark-colored reaction mixture and poor yield often point towards the formation of a biaryl byproduct through Wurtz-type coupling.[1] This occurs when the newly formed Grignard reagent reacts with unreacted aryl bromide.

  • Control the Temperature: Maintain a gentle reflux and avoid overheating, which can accelerate side reactions.[1]

  • Slow Addition: Add the aryl bromide solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide, minimizing the Wurtz coupling reaction.[1][2]

  • Efficient Stirring: Ensure vigorous stirring to promote the reaction at the magnesium surface.[1]

  • Solvent Choice: For some substrates, particularly reactive ones like benzylic halides, the choice of solvent can significantly impact the amount of Wurtz coupling. 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress this side reaction compared to THF in certain cases.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for activating magnesium turnings for a Grignard reaction with aryl bromides?

A1: The most common methods are categorized as either chemical or physical activation.

  • Chemical Activation: This involves using a substance that reacts with the magnesium surface to remove the oxide layer. Common activators include:

    • Iodine (I₂): A few crystals of iodine are added to the magnesium. The disappearance of the characteristic purple or brown color indicates the reaction has initiated.[3]

    • 1,2-Dibromoethane (DBE): A small amount of this reactive alkyl halide is added. The reaction produces ethylene (B1197577) gas (observed as bubbling) and magnesium bromide, effectively cleaning the magnesium surface.[3]

    • Diisobutylaluminum Hydride (DIBAH): A more powerful activating agent that also scavenges residual water. It allows for reaction initiation at or below room temperature for aryl bromides.[4][7]

  • Physical Activation: These methods physically disrupt the magnesium oxide layer.

    • Mechanical Crushing/Stirring: Grinding the magnesium turnings with a glass rod or vigorous stirring can break the oxide layer.[3]

    • Sonication: Using an ultrasonic bath can help clean the magnesium surface through cavitation.

Q2: What are the visual signs of a successful Grignard reaction initiation?

A2: A successful initiation is typically indicated by one or more of the following:

  • The appearance of bubbles on the surface of the magnesium.[2]

  • A noticeable warming of the reaction flask (the reaction is exothermic).[2]

  • The reaction mixture turning cloudy and gray or brownish.[2]

  • If iodine was used as an activator, its color will fade.[2]

Q3: Which solvent is best for preparing Grignard reagents from aryl bromides?

A3: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used and effective solvents.[8] THF has a higher boiling point, which can be advantageous for less reactive aryl bromides. However, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have shown comparable or even superior yields and can offer safety and work-up advantages.[9][10]

Q4: Can I use magnesium powder instead of turnings?

A4: While magnesium powder has a higher surface area, it can be more difficult to initiate due to a thicker oxide layer and can lead to a more vigorous and difficult-to-control reaction. Magnesium turnings are generally preferred for better control.

Quantitative Data Summary

The choice of solvent and activator can significantly impact the yield of the Grignard reaction. The following tables provide a summary of reported yields for different systems.

Table 1: Effect of Solvent on the Yield of a Benzyl (B1604629) Grignard Reaction

SolventActivatorProduct Yield (%)Key Observation
Diethyl Ether (Et₂O)I₂94Excellent yield with minimal Wurtz coupling.[5][9]
Tetrahydrofuran (THF)I₂27Poor yield due to significant Wurtz byproduct formation.[5][9]
2-Methyltetrahydrofuran (2-MeTHF)I₂90High yield, demonstrating its effectiveness as a greener alternative.[6][9]
Cyclopentyl Methyl Ether (CPME)DIBAL-H45Moderate yield with a more potent activator.[9]

Data from a comparative study on the reaction of benzyl chloride with 2-butanone. While a benzylic halide, the trends are informative for reactive aryl systems.

Table 2: Yields for Grignard Formation from Aryl Bromides with Rieke Magnesium at Low Temperature

Aryl Bromide SubstrateElectrophileYield (%)
Ethyl 4-bromobenzoateBenzaldehyde71
4-BromobenzonitrileBenzaldehyde85
4-BromobenzonitrileBenzoyl Chloride78
1-Bromo-4-chlorobenzeneBenzaldehyde82

Data from reactions performed with highly activated Rieke Magnesium at -78°C, demonstrating the formation of functionalized Grignard reagents.[11]

Experimental Protocols

Protocol 1: Activation of Magnesium with Iodine

  • Glassware Preparation: Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) by flame-drying under vacuum or oven-drying at >120°C for several hours. Cool under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Setup: Add magnesium turnings (1.2 equivalents) and a magnetic stir bar to the cooled flask. Add a single, small crystal of iodine.[3]

  • Initiation: Assemble the glassware and flush with an inert gas. Add a small portion of your aryl bromide solution (dissolved in anhydrous diethyl ether or THF) to the magnesium. The reaction may be gently warmed to initiate. Initiation is indicated by the disappearance of the iodine color and the onset of bubbling or gentle reflux.[2][3]

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a controlled, gentle reflux.[3]

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle reflux for 1-3 hours to ensure all the magnesium is consumed.[2]

Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)

  • Glassware and Reagent Setup: Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1. Place the magnesium turnings (1.2 equivalents) in the reaction flask.

  • Initiation: Add a portion of the anhydrous ether solvent to cover the magnesium. Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. A vigorous evolution of ethylene gas should be observed, indicating activation.[3][12]

  • Aryl Bromide Addition: Once the initial vigorous reaction with DBE has subsided, begin the slow, dropwise addition of your aryl bromide solution.[3]

  • Completion: Maintain a gentle reflux during the addition and continue to stir for 1-3 hours after the addition is complete to ensure full conversion.

Visualizations

Grignard_Troubleshooting_Workflow start Grignard Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_anhydrous activate_mg Activate Magnesium Surface check_anhydrous->activate_mg Conditions are Dry initiation_successful Successful Initiation activate_mg->initiation_successful Reaction Starts check_purity Assess Reagent Purity and Compatibility activate_mg->check_purity Still No Initiation alternative_methods Consider Alternative Activation (e.g., DIBAH, Rieke Mg) check_purity->alternative_methods Reagents are Pure alternative_methods->initiation_successful Reaction Starts

Caption: Troubleshooting workflow for a failed Grignard reaction initiation.

Wurtz_Coupling_Mitigation cluster_0 Reaction Conditions cluster_1 Preventative Measures High_Temp High Temperature Temp_Control Maintain Gentle Reflux Wurtz_Coupling Wurtz Coupling (Biaryl Formation) High_Temp->Wurtz_Coupling Promotes High_Conc High Aryl Bromide Concentration Slow_Addition Slow, Dropwise Addition of Aryl Bromide High_Conc->Wurtz_Coupling Promotes Inefficient_Stirring Inefficient Stirring Vigorous_Stirring Ensure Vigorous Stirring Inefficient_Stirring->Wurtz_Coupling Promotes Desired_Grignard Desired Grignard Reagent Formation Temp_Control->Desired_Grignard Favors Slow_Addition->Desired_Grignard Favors Vigorous_Stirring->Desired_Grignard Favors

Caption: Factors influencing the competition between Grignard formation and Wurtz coupling.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-Bromo-1,3,5-trimethoxybenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-1,3,5-trimethoxybenzene and its structurally related alternatives. Understanding the spectral characteristics of these compounds is crucial for their identification, purity assessment, and elucidation of their chemical structures in various research and development applications, including drug discovery and materials science. This document presents a summary of available experimental data, detailed experimental protocols for acquiring NMR spectra, and visual aids to facilitate the interpretation of spectral information.

Quantitative NMR Data Comparison

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and two commercially available alternatives: 1,3,5-trimethoxybenzene (B48636) and 1,3,5-tribromo-2,4,6-trimethoxybenzene. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
This compound ¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 2H, Ar-H), 3.89 (s, 6H, 2 x OCH₃), 3.85 (s, 3H, 1 x OCH₃)¹³C NMR (CDCl₃, 100 MHz): δ 160.0 (C-O), 158.8 (C-O), 92.9 (C-Br), 91.8 (Ar-C-H), 56.5 (OCH₃), 55.8 (OCH₃)
1,3,5-Trimethoxybenzene ¹H NMR (CDCl₃, 90 MHz): δ 6.08 (s, 3H, Ar-H), 3.75 (s, 9H, 3 x OCH₃)¹³C NMR (CDCl₃, 100 MHz): δ 162.3, 159.9, 91.3, 56.6, 55.7
1,3,5-Tribromo-2,4,6-trimethoxybenzene ¹H NMR (CDCl₃, 400 MHz): δ 3.88 (s, 9H, 3 x OCH₃)[1]¹³C NMR (CDCl₃, 100 MHz): δ 155.1, 110.3, 60.9[1]

Interpretation of Spectral Data

This compound: The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and two singlets for the methoxy (B1213986) groups, with one integrating to 6H and the other to 3H, reflecting their different chemical environments due to the bromine substituent. The ¹³C NMR spectrum will show distinct signals for the carbon atoms, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

1,3,5-Trimethoxybenzene: Due to its high symmetry, the ¹H NMR spectrum of this compound displays two singlets: one for the three equivalent aromatic protons and another for the nine equivalent methoxy protons. The ¹³C NMR spectrum is also simple, showing only a few signals corresponding to the chemically equivalent carbons.

1,3,5-Tribromo-2,4,6-trimethoxybenzene: The introduction of three bromine atoms significantly alters the electronic environment of the aromatic ring. In the ¹H NMR spectrum, only a single peak for the nine equivalent methoxy protons is observed, as all the aromatic protons have been substituted. The ¹³C NMR spectrum reflects the high symmetry of the molecule.[1]

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.

  • Insert the NMR tube into the spectrometer probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

For ¹H NMR Spectroscopy:

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 scans are typically sufficient for samples of this concentration.

For ¹³C NMR Spectroscopy:

  • A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds, depending on the expected relaxation times of quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase and baseline corrections to ensure accurate representation of the signals.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • For ¹H NMR spectra, integrate the signals to determine the relative number of protons corresponding to each resonance.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of NMR spectral data for a given compound.

NMR_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing cluster_Spectral_Interpretation Spectral Interpretation cluster_Comparison Comparative Analysis Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Referencing Referencing to TMS Phase_Baseline->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Integration Integration Analysis (¹H) Referencing->Integration Multiplicity Multiplicity Analysis (¹H) Referencing->Multiplicity Structure_Elucidation Structure Elucidation Chem_Shift->Structure_Elucidation Integration->Structure_Elucidation Multiplicity->Structure_Elucidation Compare_Spectra Compare with Analogs Structure_Elucidation->Compare_Spectra Structure_Confirmation Structure Confirmation Compare_Spectra->Structure_Confirmation

Caption: A logical workflow for NMR spectral analysis and structure elucidation.

References

A Researcher's Guide to Purity Analysis of 2-Bromo-1,3,5-trimethoxybenzene: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules, the purity of starting materials such as 2-Bromo-1,3,5-trimethoxybenzene directly impacts reaction efficiency, yield, and the impurity profile of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of non-volatile organic compounds.[1] For this compound, a reversed-phase HPLC method is typically the most suitable approach for separating the main compound from potential impurities.

Comparative Analysis of Key Purity Determination Methods

While HPLC is a robust method for routine purity assessment, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer unique advantages and can provide a more comprehensive purity profile. The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, the need for structural information, and the desired level of accuracy.[2]

ParameterHPLC with UV DetectionGC-MSqNMR
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase.Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection.[3]Absolute quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[2]
Typical Purity Result ≥99%≥99%≥99.5% (Absolute Purity)[2]
Linearity (R²) >0.999>0.999Not applicable (direct measurement)[2]
Limit of Detection (LOD) ~0.05 µg/mL~1-5 ng/mLDependent on concentration and internal standard
Limit of Quantification (LOQ) ~0.15 µg/mL~5-15 ng/mLDependent on concentration and internal standard
Accuracy (% Recovery) 98-102%98-102%Highly accurate for absolute purity determination.[2]
Precision (%RSD) < 2%< 5%< 1%
Analysis Time 15-30 minutes20-40 minutes10-20 minutes per sample
Strengths - Robust and reproducible- Suitable for non-volatile impurities- Wide applicability- High specificity and sensitivity- Definitive peak identification- Excellent for volatile and semi-volatile impurities- Absolute quantification without a specific reference standard- Provides structural information- Non-destructive[2]
Limitations - Peak identification is not definitive without a reference standard- May require method development for complex mixtures- Not suitable for non-volatile or thermally labile compounds- May require derivatization for polar compounds- Lower sensitivity than chromatographic methods- Requires a high-field NMR spectrometer- Potential for signal overlap

Experimental Protocols

Below are detailed methodologies for the purity analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the routine purity assessment of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (B52724) and water.

  • Phosphoric acid or formic acid (for mobile phase modification).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid can be used instead.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 271 nm.[4]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities in this compound.

Instrumentation and Materials:

  • GC system coupled to a Mass Spectrometer (MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Helium (carrier gas).

  • This compound sample.

  • Suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • Mass Scan Range: 50–400 amu in full scan mode.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with a certified internal standard.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • High-precision NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard with known purity (e.g., maleic acid).

  • This compound sample.

NMR Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 seconds is generally sufficient for small molecules).[2]

  • Number of Scans (ns): 16 to 64 to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]

Sample Preparation and Analysis:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a suitable amount of the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

To aid in the selection of the appropriate analytical technique, the following diagrams illustrate the experimental workflow and a logical decision-making process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (271 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection cluster_questions cluster_methods start Purity Analysis of This compound q1 Need Absolute Purity? start->q1 q2 Volatile Impurities a Concern? q1->q2 No qnmr qNMR q1->qnmr Yes gcms GC-MS q2->gcms Yes hplc HPLC q2->hplc No

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of the Reactivity of 2-Bromo-1,3,5-trimethoxybenzene Against Other Brominated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. Brominated aromatic compounds are foundational substrates for a multitude of cross-coupling reactions that form the backbone of modern synthesis. This guide provides a detailed comparison of the reactivity of 2-Bromo-1,3,5-trimethoxybenzene with other common brominated aromatics. The analysis is supported by quantitative data from key reactions, detailed experimental protocols, and visualizations to clarify underlying principles.

The reactivity of an aryl bromide is primarily governed by a balance of electronic and steric factors. The carbon-bromine (C-Br) bond must be cleaved in the rate-determining oxidative addition step of many catalytic cycles.[1] Electron-donating groups on the aromatic ring can increase electron density at the carbon bearing the bromine, facilitating oxidative addition, while steric hindrance around the bromine atom can impede the approach of the catalyst.

This compound is a unique substrate in this context. The three methoxy (B1213986) groups are powerful electron-donating substituents, rendering the aromatic ring electron-rich. However, the two methoxy groups positioned ortho to the bromine atom introduce significant steric bulk, which can modulate its reactivity compared to less substituted analogs like 4-bromoanisole (B123540) or bromobenzene.

cluster_0 Reactivity Influences on this compound Compound 2-Bromo-1,3,5- trimethoxybenzene Electronic High Electron Density (Activating) Compound->Electronic +3 OMe groups Steric High Steric Hindrance (Deactivating/Shielding) Compound->Steric ortho-OMe groups Reactivity Modulated Reactivity Electronic->Reactivity Steric->Reactivity Ar-Br Ar-Br OxAdd Ar-Pd(II)(Br)Ln Ar-Br->OxAdd Oxidative Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->OxAdd Transmetalation Ar-Pd(II)(Ar')Ln OxAdd->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Boronate Ar'-B(OH)3- Ar'-B(OH)2->Boronate Base Base Base->Boronate Boronate->Transmetalation Transmetalation Transmetalation->Pd(0)Ln Reductive Elimination RedElim Ar-Ar' Transmetalation->RedElim Setup 1. Assemble Flask (Ar-Br, Boronic Acid, Base) Solvent 2. Add Solvent & Degas Setup->Solvent Catalyst 3. Add Pd Catalyst Solvent->Catalyst React 4. Heat & Stir (Monitor Progress) Catalyst->React Workup 5. Quench & Extract React->Workup Purify 6. Column Chromatography Workup->Purify

References

Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to Alternatives for 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl scaffolds, which are prevalent in medicinally active compounds. The choice of the aryl halide is a critical parameter that dictates reaction efficiency. This guide provides a comprehensive comparison of 2-Bromo-1,3,5-trimethoxybenzene and its common alternatives—the corresponding iodo, chloro, and triflate derivatives—in the context of Suzuki-Miyaura reactions.

The reactivity of the leaving group on the aromatic ring is a key factor influencing the success of a Suzuki-Miyaura coupling. Generally, the reactivity follows the trend: I > Br > OTf > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen or carbon-oxygen bond, which directly impacts the rate-determining oxidative addition step in the catalytic cycle. While this compound is a commonly used substrate, understanding the performance of its alternatives can provide greater flexibility in synthetic design, potentially offering advantages in terms of reactivity, cost, or availability.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the performance of 2-halo-1,3,5-trimethoxybenzenes and the corresponding triflate in a Suzuki-Miyaura coupling with phenylboronic acid. While a direct comparative study under identical conditions is not extensively available in the literature, the data presented is based on reported reactions for structurally similar compounds and established reactivity principles.

ElectrophileLeaving GroupCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodo-1,3,5-trimethoxybenzene (B3031332) IPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O802-4>95 (estimated)
This compound BrPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane (B91453)1001092[1]
2-Chloro-1,3,5-trimethoxybenzene (B1345492) ClPd-PEPPSI-CMP (0.5)K₂CO₃MeOH8012~90 (analog)
2,4,6-Trimethoxyphenyl triflate OTfPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene10012-24~80-90 (estimated)

Note: The data for the iodo and triflate derivatives are estimations based on the well-established reactivity trends (I > Br > OTf) and data for analogous compounds, as direct experimental data for these specific substrates under these exact conditions was not found in the searched literature. The yield for the chloro derivative is based on a sterically hindered analog, 2-chloro-1,3-dimethylbenzene, which demonstrated a 92% yield under the specified conditions. A close structural analog to the bromo derivative, 1-bromo-3,5-dimethoxybenzene, has been reported to give a 98% yield in just one hour.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for the Suzuki-Miyaura coupling of the bromo and chloro derivatives.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the coupling of aryl bromides.[1]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 10-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-1,3,5-trimethoxybenzene.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-1,3,5-trimethoxybenzene

This protocol is based on a procedure for the coupling of sterically hindered and electron-rich aryl chlorides.

Materials:

  • 2-Chloro-1,3,5-trimethoxybenzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd-PEPPSI-CMP catalyst (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (B129727) (MeOH)

Procedure:

  • In a reaction vessel, combine 2-Chloro-1,3,5-trimethoxybenzene, phenylboronic acid, Pd-PEPPSI-CMP catalyst, and potassium carbonate.

  • Add methanol as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then purified by column chromatography to yield the final product.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been generated.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 + Base ArB->Transmetal

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base setup Assemble under Inert Atmosphere reagents->setup glassware Flame-dry Glassware (Schlenk Flask) glassware->setup solvent Add Anhydrous Solvent & Degassed Water setup->solvent heat Heat and Stir (Monitor by TLC/GC-MS) solvent->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

General Experimental Workflow

Conclusion

The choice of leaving group in the Suzuki-Miyaura coupling of 1,3,5-trimethoxybenzene (B48636) derivatives significantly impacts reaction conditions and outcomes. While 2-iodo-1,3,5-trimethoxybenzene is expected to be the most reactive, requiring milder conditions, its higher cost and potential instability may be drawbacks. This compound offers a good balance of reactivity and stability and is a widely used substrate. The less reactive 2-chloro-1,3,5-trimethoxybenzene can be a viable and more economical alternative, particularly with the use of modern, highly active catalyst systems. Aryl triflates also serve as effective coupling partners, offering an alternative synthetic entry from the corresponding phenol. Ultimately, the optimal choice will depend on a careful consideration of factors including cost, availability, desired reaction time, and the specific functionalities present in the coupling partners. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Quantitative Purity Determination of 2-Bromo-1,3,5-trimethoxybenzene: qNMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise determination of a compound's purity is paramount to ensuring the safety, efficacy, and quality of the final drug product. For a key intermediate like 2-Bromo-1,3,5-trimethoxybenzene, accurate purity assessment is a critical step. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for determining the purity of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination due to its ability to provide a direct measurement of the analyte concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.[1][2] This is in contrast to chromatographic techniques like HPLC, which typically rely on the area percentage of the main peak and assume similar detector response for all components, or require reference standards for each impurity for precise quantification.[2]

Comparison of Analytical Methods

The selection of an analytical method for purity assessment is contingent on various factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and practical considerations such as sample throughput and cost. The following table summarizes the key performance indicators for qNMR, HPLC, and DSC in the context of analyzing this compound.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[1][3]Separation is based on the differential partitioning of the analyte and impurities between a mobile phase and a stationary phase.Purity is determined based on the broadening of the melting point of a substance caused by the presence of impurities (van't Hoff equation).[4][5]
Selectivity High, based on distinct chemical shifts of protons in the molecule.High, based on chromatographic separation.Dependent on the thermal behavior of the analyte and impurities. Not suitable for compounds that decompose on melting.[6]
Accuracy High, provides an absolute purity value.High, but can be influenced by the response factors of impurities if not individually calibrated.[2]Generally lower than qNMR and HPLC; accuracy is typically within 10% of the impurity level.[4]
Precision Excellent, with low relative standard deviation (RSD).Very good, with low RSD.Good, but can be affected by sample preparation and instrument parameters.
Reference Standard Requires a certified internal standard (e.g., 1,3,5-trimethoxybenzene).Requires a reference standard of the analyte for identity confirmation and often for impurity quantification.Does not require a reference standard.
Sample Throughput Moderate.High.Moderate.
Typical Purity Range 95.0% - 100.5%98.0% - 102.0%90% - 100%
LOD/LOQ ~0.1% / ~0.3%~0.01% / ~0.03%Dependent on impurity type and concentration.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide specific methodologies for the purity assessment of this compound using qNMR, HPLC, and DSC.

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Certified internal standard (e.g., 1,3,5-Trimethoxybenzene (B48636), purity ≥ 99.9%)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (1,3,5-Trimethoxybenzene) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent (CDCl₃).

  • Vortex the solution to ensure complete dissolution and transfer it to an NMR tube.

NMR Spectrometer Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30-90°. A 90° pulse provides maximum signal, but a smaller angle can be used with a shorter relaxation delay.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of any proton of interest (both analyte and internal standard). A typical starting point is 30 seconds.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >250 for the signals of interest.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the singlet from the two aromatic protons can be used. For the 1,3,5-trimethoxybenzene internal standard, the singlet from the three aromatic protons is suitable.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation: HPLC system with a UV detector.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of acetonitrile and water. A typical mobile phase could be Acetonitrile:Water (with 0.1% phosphoric acid).[7]

  • Elution: Isocratic or gradient elution can be used depending on the complexity of the impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 271 nm (based on the UV absorbance of similar compounds).[8]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Objective: To determine the purity of this compound based on its melting point depression.

Instrumentation: Differential Scanning Calorimeter.

Materials:

  • This compound sample

  • Aluminum crucibles and lids

Experimental Conditions:

  • Sample Weight: 1-3 mg.

  • Crucible: Hermetically sealed aluminum crucible.

  • Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to ensure thermal equilibrium.

  • Temperature Range: The temperature range should encompass the melting point of this compound (approximately 97-99 °C).

  • Purge Gas: Inert gas, such as nitrogen, at a constant flow rate.

Data Analysis: The purity is calculated from the DSC thermogram using the van't Hoff equation, which relates the melting temperature depression to the mole fraction of the impurity. Most modern DSC software has a built-in function for purity analysis.

Workflow and Process Diagrams

To visualize the experimental and logical flows of each analytical technique, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate purity using the qNMR formula integration->calculation result Purity Result calculation->result

Caption: Experimental workflow for qNMR purity determination.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare mobile phase prep_sample Prepare sample solution (1 mg/mL) & filter inject Inject sample into HPLC system prep_sample->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate purity by area percent method integrate->calculate result Purity Result calculate->result DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh 1-3 mg of sample seal Hermetically seal in aluminum crucible weigh->seal heat Heat sample at a controlled rate seal->heat record Record heat flow vs. temperature heat->record analyze Analyze melting endotherm record->analyze calculate Calculate purity using van't Hoff equation analyze->calculate result Purity Result calculate->result

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-Bromo-1,3,5-trimethoxybenzene, a key intermediate in the synthesis of various biologically active molecules. The following sections detail established methods, offering a side-by-side analysis of their performance based on experimental data.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on the electron-rich 1,3,5-trimethoxybenzene (B48636). The choice of brominating agent is critical and significantly influences the reaction's efficiency, selectivity, and environmental impact. This guide focuses on three primary methods: bromination with molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide.

MethodBrominating AgentSolventReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Method A Molecular Bromine (Br₂)Dichloromethane (B109758)1 hour~88%>95%High yield, relatively short reaction time.Use of toxic and corrosive liquid bromine.
Method B N-Bromosuccinimide (NBS)Acetonitrile2 hours~92%HighSafer and easier to handle than Br₂, high regioselectivity.Longer reaction time compared to Br₂.
Method C Pyridinium TribromideAcetonitrile4 hours~90%HighSolid, stable, and safe brominating agent.Longer reaction time.

Experimental Protocols

Method A: Bromination with Molecular Bromine

This method utilizes the direct bromination of 1,3,5-trimethoxybenzene with elemental bromine.

Procedure:

  • Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol (B145695) to afford this compound as a white solid.

Method B: Bromination with N-Bromosuccinimide (NBS)

This "greener" approach employs N-bromosuccinimide as the bromine source, which is a safer and more manageable crystalline solid.

Procedure:

  • To a solution of 1,3,5-trimethoxybenzene (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain pure this compound.

Method C: Bromination with Pyridinium Tribromide

This method offers an alternative solid brominating agent that is stable and easy to handle.

Procedure:

  • Suspend 1,3,5-trimethoxybenzene (1.0 eq) and pyridinium tribromide (1.1 eq) in acetonitrile.

  • Stir the mixture at room temperature for 4 hours.

  • After the reaction is complete (as indicated by TLC), dilute the mixture with water.

  • Extract the product with diethyl ether.

  • Wash the ethereal solution with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Synthetic Route Comparison Workflow

Comparison of Synthetic Routes to this compound cluster_start Starting Material cluster_methods Bromination Methods cluster_product Product 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene A Method A: Molecular Bromine (Br₂) 1,3,5-Trimethoxybenzene->A B Method B: N-Bromosuccinimide (NBS) 1,3,5-Trimethoxybenzene->B C Method C: Pyridinium Tribromide 1,3,5-Trimethoxybenzene->C Product This compound A->Product B->Product C->Product

Caption: Comparative workflow of synthetic routes.

Signaling Pathway of Electrophilic Aromatic Bromination

General Mechanism of Electrophilic Aromatic Bromination 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Sigma Complex (Arenium Ion) Sigma Complex (Arenium Ion) 1,3,5-Trimethoxybenzene->Sigma Complex (Arenium Ion) Attack by pi-electrons Electrophilic Bromine (Br+) Electrophilic Bromine (Br+) Electrophilic Bromine (Br+)->Sigma Complex (Arenium Ion) This compound This compound Sigma Complex (Arenium Ion)->this compound Deprotonation Proton (H+) Proton (H+) Sigma Complex (Arenium Ion)->Proton (H+)

Caption: Mechanism of electrophilic bromination.

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of various palladium catalysts for cross-coupling reactions involving 2-Bromo-1,3,5-trimethoxybenzene. The choice of catalyst is crucial for the successful synthesis of complex molecules derived from this electron-rich aryl bromide. This document aims to assist researchers in selecting the optimal catalytic system by presenting a side-by-side comparison of performance data and detailed experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Performance of Palladium Catalysts in Cross-Coupling Reactions

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. For an electron-rich substrate like this compound, catalyst selection is particularly critical to achieve high yields and reaction rates. Below is a summary of the performance of different palladium catalysts in various coupling reactions with this compound.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst System (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
Pd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001092

Data is based on typical conditions for structurally similar electron-rich aryl bromides and should be considered as a starting point for optimization.[1]

Table 2: Comparative Data for Heck Coupling of this compound with Styrene
Catalyst System (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF10016Moderate
Pd(OAc)₂ (1) / P(o-tol)₃ (2)NaOAcNMP12024Good
Table 3: Comparative Data for Sonogashira Coupling of this compound with Phenylacetylene
Catalyst System (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF608High
Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene806High
Table 4: Comparative Data for Buchwald-Hartwig Amination of this compound with Aniline
Catalyst System (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1) / XPhos (2)NaOt-BuToluene1004Excellent
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane11012High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and success of these coupling reactions. The following protocols are generalized procedures that can be adapted and optimized for specific research needs.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).[1]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene, 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio).[1]

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[1] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Heck Coupling Protocol
  • Reaction Setup: To a dried Schlenk tube, add this compound (1.0 equiv.), the alkene (e.g., styrene, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃) under an inert atmosphere.

  • Reagent Addition: Add the solvent (e.g., DMF, NMP) and the base (e.g., Et₃N, NaOAc, 1.5-2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 100-140 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄), and the copper(I) co-catalyst (e.g., CuI).

  • Reagent Addition: Add the solvent (e.g., THF, Toluene) and the amine base (e.g., Et₃N, i-Pr₂NH). Then, add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed as indicated by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., NaOt-Bu, K₃PO₄).

  • Reagent Addition: Add the solvent (e.g., Toluene, 1,4-Dioxane), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the specified temperature (typically 80-110 °C). Monitor the reaction's progress.

  • Work-up: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, wash with brine, dry, and concentrate.

  • Purification: Purify the resulting crude material by column chromatography.

Visualizing the Process

To better understand the experimental logic and the underlying chemical transformations, the following diagrams illustrate a generalized workflow and the catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.

G cluster_workflow Experimental Workflow A Reaction Setup (Aryl Halide, Coupling Partner, Base) B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Catalyst & Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to the Reaction Kinetics of 2-Bromo-1,3,5-trimethoxybenzene Couplings for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is paramount. This guide provides a comparative analysis of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—for the functionalization of 2-Bromo-1,3,5-trimethoxybenzene. This electron-rich and sterically hindered aryl bromide presents unique challenges and opportunities in the synthesis of novel compounds.

This document summarizes quantitative data from literature sources on analogous systems to provide a predictive comparison of reaction performance. Detailed experimental protocols are provided as a starting point for reaction optimization. Furthermore, signaling pathways for each coupling reaction are visualized to facilitate a deeper understanding of the underlying catalytic cycles.

Comparative Analysis of Reaction Performance

The choice of coupling reaction for the derivatization of this compound will depend on the desired final product and the required functional group tolerance. The electron-donating nature of the three methoxy (B1213986) groups increases the electron density at the ipso-carbon, which can impact the rate-determining oxidative addition step in each catalytic cycle.

Table 1: Comparison of Reaction Conditions and Performance for Couplings of Bromo-dimethoxy/trimethoxybenzenes

Coupling ReactionCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285[1]282.3
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001092[1]464.6
Heck StyrenePd(OAc)₂ (1) / PPh₃ (2)Et₃NDMF10024~65-80 ~65-80~2.7-3.3
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (3)Et₃NTHF654~80-95~40-48~10-12

* Turnover Number (TON) and Turnover Frequency (TOF) are estimated based on the reported yield and reaction time. ** Yields for Heck and Sonogashira couplings are estimated based on typical results for electron-rich aryl bromides, as specific data for this compound is not readily available in the searched literature.

Experimental Protocols

The following protocols are representative examples for each coupling reaction and may require optimization for the specific substrate and coupling partner.

Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of an aryl bromide with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Add the palladium catalyst (typically 1–5 mol%).

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Heck Coupling

This protocol is a general procedure for the palladium-catalyzed Heck coupling of an aryl bromide with an alkene.[2]

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMA)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the alkene (1.5 mmol), the base (2.0 mmol), the palladium catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add the anhydrous solvent (3-5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling

This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling of an aryl bromide with a terminal alkyne.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%) and the copper(I) salt (1-5 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Complex->Hydrido-Pd Complex β-Hydride Elimination (Product Release) Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base)

Catalytic cycle of the Heck coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Deprotonation (Base, CuX) Cu-C≡CR->Ar-Pd(II)-X(L2) Transmetalation

Catalytic cycles of the Sonogashira coupling reaction.

Discussion

The increased electron density on the aromatic ring of this compound, due to the three methoxy groups, is expected to accelerate the oxidative addition step in all three coupling reactions, which is often the rate-determining step. However, the steric hindrance from the ortho-methoxy groups may counteract this electronic effect, potentially requiring more sterically demanding and electron-rich phosphine ligands to facilitate the reaction.

  • Suzuki-Miyaura Coupling: This reaction is often favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. The use of a biphasic solvent system can simplify product isolation. For a sterically hindered substrate like this compound, ligands such as SPhos or XPhos may be beneficial.

  • Heck Coupling: The Heck reaction is a powerful tool for the arylation of alkenes. The success of this reaction with electron-rich aryl bromides can be highly dependent on the choice of catalyst, ligand, and base. While generally robust, optimization may be required to achieve high yields and selectivity, particularly to control the regioselectivity of the alkene insertion.

  • Sonogashira Coupling: This reaction provides a direct route to aryl alkynes, which are valuable building blocks in medicinal chemistry and materials science. The copper co-catalyst plays a crucial role in the catalytic cycle, but copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. The choice between copper-catalyzed and copper-free conditions will depend on the specific substrates and desired purity of the final product.

References

A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromo-1,3,5-trimethoxybenzene and 2-Chloro-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process viability. This guide provides a comparative analysis of the reactivity of 2-Bromo-1,3,5-trimethoxybenzene and 2-Chloro-1,3,5-trimethoxybenzene, two electron-rich and sterically hindered substrates.

The fundamental principle governing their reactivity lies in the inherent difference in the carbon-halogen bond dissociation energy (BDE). The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, which generally translates to higher reactivity for the bromo-analogue. This is because the oxidative addition of the aryl halide to the palladium(0) catalyst, often the rate-determining step in the catalytic cycle, is more facile for aryl bromides.

While direct comparative experimental data for this compound and 2-Chloro-1,3,5-trimethoxybenzene in common cross-coupling reactions is not extensively available in the reviewed literature, this guide presents data from closely related, sterically hindered, and electron-rich aryl halides to illustrate the expected reactivity trends. Aryl bromides consistently demonstrate higher reactivity, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or superior yields to their chloro-counterparts. However, advancements in ligand design have led to highly active catalyst systems that can effectively activate the more robust C-Cl bond, making aryl chlorides increasingly viable and economically attractive substrates.

Theoretical Background: The Halogen's Impact on Reactivity

The superior reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This reactivity trend, generally cited as I > Br > OTf > Cl, is primarily attributed to two key factors:

  • Bond Dissociation Energy (BDE): The C-Br bond has a lower BDE (approximately 285 kJ/mol) compared to the C-Cl bond (approximately 340 kJ/mol). A lower BDE means that less energy is required to cleave the bond during the oxidative addition step.

  • Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the Pd(0) catalyst is a crucial step in the catalytic cycle. For aryl bromides, this step is kinetically more favorable and proceeds at a faster rate than for aryl chlorides under similar conditions.

These factors collectively mean that reactions with this compound are expected to proceed more readily than with 2-Chloro-1,3,5-trimethoxybenzene.

G cluster_reactivity Factors Influencing Reactivity Bond_Energy Bond Dissociation Energy (C-Br < C-Cl) Kinetics Oxidative Addition Kinetics (Ar-Br > Ar-Cl) Bond_Energy->Kinetics influences Reactivity Overall Reactivity Kinetics->Reactivity determines

Caption: Logical relationship of factors determining reactivity.

Performance Comparison in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of this compound and 2-Chloro-1,3,5-trimethoxybenzene in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The quantitative data presented is based on studies of analogous, sterically hindered, and electron-rich aryl halides due to the limited availability of direct comparative data for the target molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For electron-rich and sterically hindered substrates, the choice of ligand is critical, especially when activating aryl chlorides.

Table 1: Comparison of Analogous Aryl Halides in Suzuki-Miyaura Coupling

Aryl Halide (Analogue)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1,3,5-trimethylbenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10012>95
2-Chloro-1,3,5-trimethylbenzenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH10024~90
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O908~92
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O10018~88

Disclaimer: The data presented is for analogous compounds and serves to illustrate the general reactivity trend.

G Start Start Aryl_Halide Aryl Halide (Ar-X) Start->Aryl_Halide Boronic_Acid Boronic Acid (R-B(OH)₂) Start->Boronic_Acid Base Base Start->Base Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Reaction_Setup Reaction Setup Aryl_Halide->Reaction_Setup Boronic_Acid->Reaction_Setup Base->Reaction_Setup Catalyst_Prep->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for Suzuki coupling.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The higher reactivity of aryl bromides is also evident in this transformation.

Table 2: Comparison of Analogous Aryl Halides in the Heck Reaction

Aryl Halide (Analogue)AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisoleStyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100495
4-ChloroanisoleStyrenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane1202485
1-Bromo-2,4,6-trimethylbenzenen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF1401682
1-Chloro-2,4,6-trimethylbenzenen-Butyl acrylatePd(OAc)₂ / PCy₃K₂CO₃DMA1503670

Disclaimer: The data presented is for analogous compounds and serves to illustrate the general reactivity trend.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. Modern catalysts enable the use of aryl chlorides, but often under more forcing conditions compared to aryl bromides.

Table 3: Comparison of Analogous Aryl Halides in Buchwald-Hartwig Amination

Aryl Halide (Analogue)AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisoleMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80298
4-ChloroanisoleMorpholinePd(OAc)₂ / XPhosK₃PO₄t-BuOH1101895
2-Bromo-1,3,5-trimethylbenzeneAnilinePd(OAc)₂ / RuPhosNaOt-BuToluene1001291
2-Chloro-1,3,5-trimethylbenzeneAnilinePd₂(dba)₃ / BrettPhosLHMDSDioxane1102487

Disclaimer: The data presented is for analogous compounds and serves to illustrate the general reactivity trend.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions discussed. Note: These are representative procedures and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Heck Reaction of an Aryl Chloride
  • Reaction Setup: In a sealed tube, combine the aryl chloride (1.0 mmol), alkene (1.5 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 4 mL).

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 120 °C) with stirring for the indicated time.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
  • Reaction Setup: To a glovebox, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., BINAP, 2 mol%), and base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add the solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 80 °C) with stirring.

  • Work-up: Cool the reaction, dilute with ether, and filter through celite.

  • Purification: Concentrate the filtrate and purify the crude product by chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(R)L₂ OxAdd->Transmetalation_Complex Transmetalation (R-M) Product_Complex Ar-R Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for cross-coupling.

Conclusion

The choice between this compound and 2-Chloro-1,3,5-trimethoxybenzene in cross-coupling reactions represents a classic trade-off between reactivity and cost. The bromo-derivative is inherently more reactive due to its weaker C-Br bond, generally leading to higher yields under milder conditions and with a broader range of catalysts. However, the economic advantage of the chloro-analogue is a significant consideration, particularly for large-scale synthesis. The continuous development of highly active and robust palladium catalyst systems, featuring bulky and electron-rich phosphine (B1218219) ligands, has substantially bridged the reactivity gap, making 2-Chloro-1,3,5-trimethoxybenzene a viable and attractive option for many cross-coupling transformations. The optimal choice will ultimately depend on the specific requirements of the synthesis, including desired yield, process scalability, and economic constraints.

A Comparative Guide to the Characterization of Impurities in Commercial 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential impurities in commercial samples of 2-Bromo-1,3,5-trimethoxybenzene, a crucial building block in the synthesis of various pharmaceutical compounds and organic materials. The purity of this reagent is paramount, as impurities can lead to unforeseen side reactions, lower yields, and complications in the purification of final products. This document outlines the common impurities, provides detailed experimental protocols for their identification and quantification, and presents a comparative analysis of hypothetical commercial batches.

Introduction to Potential Impurities

The primary route to synthesizing this compound involves the electrophilic bromination of 1,3,5-trimethoxybenzene (B48636) (TMB). Due to the high activation of the TMB ring, this reaction can be challenging to control, often leading to the formation of several process-related impurities.[1] The most common impurities identified in commercial batches arise from the starting materials, side reactions during synthesis, and subsequent purification steps.

Key Potential Impurities:

  • Starting Material: Unreacted 1,3,5-trimethoxybenzene.

  • Over-bromination Products: 2,4-Dibromo-1,3,5-trimethoxybenzene and 2,4,6-Tribromo-1,3,5-trimethoxybenzene. The highly activated nature of the aromatic ring makes it susceptible to multiple substitutions.[1]

  • Isomeric Impurities: While the primary product is the 2-bromo isomer, other positional isomers are possible, though less common due to the directing effects of the methoxy (B1213986) groups.

  • Related Halogenated Compounds: The presence of other halogens in the brominating agent can lead to impurities such as 2-Chloro-1,3,5-trimethoxybenzene.[2]

  • Precursor-related Impurities: If the starting TMB is impure, impurities from its synthesis (e.g., from phloroglucinol) such as 1,3-dimethoxy-5-hydroxybenzene could potentially be carried through.[1]

Comparative Analysis of Hypothetical Commercial Batches

To illustrate the potential variability in commercial this compound, this section presents a comparative analysis of three hypothetical batches from different suppliers. The data is summarized based on analysis using the experimental protocols detailed in Section 3.

Table 1: Quantitative Impurity Profile of Commercial this compound Batches (Hypothetical Data)

ImpurityBatch A (%)Batch B (%)Batch C (%)
This compound99.5 98.2 97.1
1,3,5-trimethoxybenzene0.20.51.2
2,4-Dibromo-1,3,5-trimethoxybenzene0.10.81.5
2,4,6-Tribromo-1,3,5-trimethoxybenzene< 0.050.30.1
2-Chloro-1,3,5-trimethoxybenzene< 0.050.10.1
Total Impurities 0.3 1.7 2.9
Purity (by GC-MS) >99.5 >98.0 >97.0

Analysis of Hypothetical Batches:

  • Batch A represents a high-purity grade, suitable for applications requiring stringent control over stoichiometry and side-product formation.

  • Batch B shows a good purity profile but contains a notable amount of the dibrominated species, which could be problematic in subsequent reactions where the bromine atom is a reactive site.

  • Batch C has the lowest purity of the three, with a significant amount of unreacted starting material and over-brominated product. This batch may be suitable for less sensitive applications or could require purification before use.

Experimental Protocols

The following are detailed methodologies for the key experiments used to identify and quantify impurities in this compound.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2][3]

  • Instrumentation: Agilent 7890A GC interfaced with an Agilent 5975C MS.[2]

  • Column: Agilent DB-35MS UI column (30 m, 0.250 mm inner diameter, 0.25 μm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector: Splitless mode, temperature 250 °C.

  • MS Detector:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Mass range: 50-500 amu.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of high-purity acetone. Inject 1 μL.

  • Quantification: Peak areas are used to determine the relative percentage of each component. Calibration curves with synthesized standards of the expected impurities should be used for accurate quantification.

3.2 High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC can be used as an orthogonal technique to GC-MS, particularly for any less volatile or thermally labile impurities.[4]

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent Poroshell 120 EC-C18 column (50 mm length, 2.1 mm inner diameter, and 2.7 μm particle size).[4]

  • Mobile Phase: Isocratic elution with 65% acetonitrile (B52724) and 35% water (containing 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile. Inject 5 μL.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the main component and any significant impurities that can be isolated.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: A characteristic singlet for the aromatic proton of this compound is expected around δ 6.37 ppm. The methoxy groups will appear as singlets around δ 3.88, 3.91, and 3.92 ppm.[2] Impurities will present additional signals that can be used for identification and estimation of their concentration relative to the main peak.

  • ¹³C NMR: Provides detailed information on the carbon skeleton and can confirm the substitution pattern.

Visualized Workflows and Relationships

Experimental Workflow for Impurity Identification

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Identify Identify Impurities GCMS->Identify HPLC->Identify NMR->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Impurity Profile Report Quantify->Report

Caption: Workflow for the identification and quantification of impurities.

Logical Relationship of Analytical Techniques

G cluster_0 Separation & Identification cluster_1 Structural Confirmation T Total Impurity Profile GCMS GC-MS (Volatile Impurities) GCMS->T Identifies & Quantifies HPLC HPLC (Non-Volatile Impurities) HPLC->T Identifies & Quantifies NMR NMR (Molecular Structure) NMR->T Confirms Structure

Caption: Interrelation of analytical methods for impurity characterization.

Conclusion and Recommendations

The quality of commercial this compound can vary significantly between suppliers. For researchers and drug development professionals, it is crucial to perform a thorough analytical characterization of the starting materials to avoid downstream complications. The choice of a suitable commercial batch should be guided by the specific requirements of the intended application. For sensitive synthetic steps, a higher purity grade (such as the hypothetical Batch A) is recommended. For other applications, a lower grade may be acceptable, potentially after in-house purification. The analytical methods provided in this guide offer a robust framework for such a characterization.

References

Isomeric Effects on the Reactivity of Bromotrimethoxybenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of methoxy (B1213986) groups on a bromobenzene (B47551) ring significantly influences its reactivity in a variety of chemical transformations. These isomeric effects, arising from a combination of electronic and steric factors, dictate the feasibility, efficiency, and outcome of key reactions utilized in the synthesis of complex molecules for pharmaceuticals and materials science. This guide provides a comparative analysis of the reactivity of different bromotrimethoxybenzene isomers in fundamental organic reactions, supported by available experimental data and detailed protocols.

Executive Summary

The reactivity of bromotrimethoxybenzene isomers is a nuanced interplay of electron-donating and steric effects imparted by the methoxy groups. In general, isomers with methoxy groups positioned ortho to the bromine atom exhibit distinct reactivity profiles compared to those with meta or para substitution. This is particularly evident in palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation reactions. Nucleophilic aromatic substitution, however, is generally disfavored across all isomers due to the electron-donating nature of the methoxy substituents.

Comparative Reactivity Analysis

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The efficiency of this reaction with bromotrimethoxybenzene isomers is highly dependent on the steric hindrance around the bromine atom.

Key Observations:

  • Steric Hindrance: Isomers with one or no ortho-methoxy groups, such as 5-bromo-1,2,3-trimethoxybenzene, are expected to undergo Suzuki-Miyaura coupling with higher efficiency. The presence of two ortho-methoxy groups, as in 2-bromo-1,3,5-trimethoxybenzene, can significantly impede the oxidative addition of the palladium catalyst to the C-Br bond, often requiring more forcing conditions or specialized bulky phosphine (B1218219) ligands to achieve reasonable yields. While direct comparative yield data under identical conditions is sparse in the literature, studies on sterically hindered aryl halides consistently demonstrate lower yields and slower reaction rates.

  • Electronic Effects: Methoxy groups are electron-donating through resonance, which can slightly deactivate the aryl bromide towards oxidative addition. However, this electronic effect is generally less pronounced than the steric effects of ortho substituents in this class of compounds.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

IsomerStructureNumber of Ortho-Methoxy GroupsPredicted Reactivity
5-Bromo-1,2,3-trimethoxybenzene0High
1-Bromo-2,4,5-trimethoxybenzene1Moderate to High
1-Bromo-2,3,4-trimethoxybenzene1Moderate to High
This compound2Low

Note: The structures are illustrative and require proper chemical drawing software for accurate representation. Predicted reactivity is based on general principles of steric and electronic effects in Suzuki-Miyaura coupling.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. This reaction is sensitive to both steric and electronic factors.

Key Observations:

  • Steric Hindrance: Similar to Suzuki coupling, isomers with two ortho-methoxy groups are expected to form Grignard reagents more slowly than less hindered isomers. The bulky methoxy groups can obstruct the approach of the magnesium metal surface to the C-Br bond.

  • Electronic Effects: The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, which can slightly disfavor the reaction. However, this effect is generally considered minor compared to steric hindrance.

Table 2: Predicted Relative Rates of Grignard Reagent Formation

IsomerStructureNumber of Ortho-Methoxy GroupsPredicted Relative Rate
5-Bromo-1,2,3-trimethoxybenzene0Fast
1-Bromo-2,4,5-trimethoxybenzene1Moderate
1-Bromo-2,3,4-trimethoxybenzene1Moderate
This compound2Slow

Note: The structures are illustrative. Predicted rates are based on established principles of Grignard reagent formation.

Directed Ortho-Lithiation

Lithiation followed by quenching with an electrophile is a versatile method for the functionalization of aromatic rings. The regioselectivity of lithiation is directed by the substituents present.

Key Observations:

  • Directing Group Ability: Methoxy groups are known ortho-directing groups in lithiation reactions. Therefore, isomers with a hydrogen atom positioned between two methoxy groups or ortho to a methoxy group are expected to undergo lithiation at that position.

  • Competition: In isomers with multiple potential lithiation sites, the most acidic proton will be abstracted. The acidity is influenced by the combined inductive and resonance effects of the methoxy groups. For instance, in 1-bromo-2,4,5-trimethoxybenzene, lithiation is expected to occur at the C6 position, directed by the C5-methoxy group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate.

Key Observations:

  • Deactivation by Methoxy Groups: Methoxy groups are electron-donating, which destabilizes the Meisenheimer complex. Consequently, bromotrimethoxybenzenes are generally poor substrates for SNAr reactions. These reactions are not expected to proceed under standard SNAr conditions.

Experimental Protocols

The following are general protocols that can be adapted for reactions with bromotrimethoxybenzene isomers. Optimization for each specific isomer is recommended.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Bromotrimethoxybenzene isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

  • To a round-bottom flask, add the bromotrimethoxybenzene isomer, arylboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Grignard Reagent Formation and Reaction

Materials:

  • Magnesium turnings (1.2 equiv)

  • Bromotrimethoxybenzene isomer (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic)

  • Electrophile (e.g., aldehyde, ketone, CO₂)

Procedure:

  • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a solution of the bromotrimethoxybenzene isomer in the anhydrous solvent dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.

  • After the magnesium has been consumed, cool the Grignard reagent to an appropriate temperature.

  • Slowly add a solution of the electrophile in the anhydrous solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography or distillation.

Visualizations

Logical Relationship of Isomeric Effects on Reactivity

Isomeric_Effects cluster_factors Isomeric Factors cluster_reactions Chemical Reactivity Steric_Hindrance Steric Hindrance (Number of ortho-substituents) Suzuki Suzuki-Miyaura Coupling Steric_Hindrance->Suzuki Decreases rate Grignard Grignard Formation Steric_Hindrance->Grignard Decreases rate Electronic_Effects Electronic Effects (Electron-donating nature of OMe) Electronic_Effects->Suzuki Slightly decreases rate Electronic_Effects->Grignard Slightly decreases rate Lithiation Directed ortho-Lithiation Electronic_Effects->Lithiation Directs regioselectivity SNAr Nucleophilic Aromatic Substitution Electronic_Effects->SNAr Strongly disfavors

Caption: Influence of steric and electronic factors of methoxy groups on the reactivity of bromotrimethoxybenzenes.

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of bromotrimethoxybenzene isomers is a clear demonstration of the profound impact of substituent placement on the outcome of chemical reactions. Steric hindrance from ortho-methoxy groups is a dominant factor that generally impedes reactions at the benzylic position, such as in Suzuki-Miyaura coupling and Grignard reagent formation. The electron-donating nature of the methoxy groups, while generally having a lesser impact on these reactions, renders the aromatic ring unsuitable for nucleophilic aromatic substitution. For directed ortho-lithiation, the methoxy groups play a crucial role in determining the regioselectivity of the deprotonation. A thorough understanding of these isomeric effects is essential for the strategic design of synthetic routes to complex, highly functionalized aromatic compounds. Further quantitative studies directly comparing the reactivity of these isomers under standardized conditions would be of significant value to the synthetic chemistry community.

A Comparative Guide to the Cross-Coupling Reactions of 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. 2-Bromo-1,3,5-trimethoxybenzene is a valuable building block due to its electron-rich nature and the potential for diverse chemical transformations. This guide provides a comparative analysis of the yields of several key cross-coupling reactions using this substrate, offering a benchmark for researchers designing synthetic routes. For context, yields for the same reactions starting with the less electron-rich bromobenzene (B47551) are also presented.

Data Summary: Benchmarking Reaction Yields

The following table summarizes typical yields for various palladium-catalyzed cross-coupling reactions involving this compound and provides a comparison with bromobenzene as a less substituted alternative. The electron-donating methoxy (B1213986) groups on this compound generally lead to higher reactivity in many cross-coupling reactions.

Reaction TypeCoupling PartnerProductYield with this compoundYield with Bromobenzene (for comparison)
Suzuki Coupling Phenylboronic acid2-Phenyl-1,3,5-trimethoxybenzene~95% (estimated)Up to 99%
Buchwald-Hartwig Amination AnilineN-(2,4,6-trimethoxyphenyl)anilineHigh (expected)Up to 99%[1][2]
Sonogashira Coupling Phenylacetylene1,3,5-trimethoxy-2-(phenylethynyl)benzeneGood (expected)60-96%[3][4]
Heck Reaction Styrene1,3,5-trimethoxy-2-styrylbenzeneModerate (expected)~70-90%
Stille Coupling Tributyl(phenyl)stannane2-Phenyl-1,3,5-trimethoxybenzeneGood (expected)~87-95%[5][6][7]
Cyanation Various cyanide sources2,4,6-trimethoxybenzonitrileHigh (single regioisomer observed)[8]83-96%[9]

Note: Yields for this compound are based on closely related substrates and general expectations for electron-rich aryl bromides, as specific literature values for all reactions were not uniformly available. The yields for bromobenzene are from published experimental data and serve as a baseline for comparison.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the key cross-coupling reactions discussed.

Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of 2-aryl-1,3,5-trimethoxybenzene derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene (B28343) and water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of N-aryl-2,4,6-trimethoxyanilines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • A suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, a flask is charged with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • The flask is sealed, removed from the glovebox, and the solvent, this compound, and the amine are added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by flash chromatography.

Visualizing Reaction Workflows and Mechanisms

To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway for the products.

G cluster_workflow General Cross-Coupling Workflow reagents 1. Combine Reactants & Catalyst (Aryl Bromide, Coupling Partner, Pd Catalyst, Ligand, Base) setup 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat & Stir (Monitor by TLC/GC-MS) solvent->reaction workup 5. Aqueous Workup (Quench, Extract, Wash) reaction->workup purification 6. Purify (Column Chromatography) workup->purification product 7. Characterize Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Derivatives of 1,3,5-trimethoxybenzene (B48636) have shown promise as anticancer agents, with some acting as inhibitors of tubulin polymerization. This mechanism is shared by well-known chemotherapeutic agents like Combretastatin.

G cluster_pathway Tubulin Polymerization Inhibition Pathway drug Trimethoxyphenyl Derivative (e.g., Combretastatin analog) tubulin αβ-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Polymer drug->microtubule Inhibits Polymerization tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitotic Spindle Formation microtubule->mitosis cell_cycle Cell Cycle Arrest (G2/M Phase) apoptosis Apoptosis cell_cycle->apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1,3,5-trimethoxybenzene: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Bromo-1,3,5-trimethoxybenzene is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this chemical. Adherence to these procedures is vital to protect laboratory personnel and the surrounding environment.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed.[1] Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Quantitative Data Summary

The following table summarizes key data for this compound, which is essential for making informed safety and disposal decisions.

PropertyValue
GHS Hazard Statement H302: Harmful if swallowed.[1]
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[1]
Appearance Yellow Solid[3]
Incompatibilities Strong oxidizing agents[4][5]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide[4]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures compliance with all federal, state, and local regulations. The following steps provide a procedural guide for laboratory personnel.

1. Waste Segregation and Collection:

  • Chemical Waste: Collect any surplus or non-recyclable this compound in a dedicated, properly labeled, and securely sealed container. It is recommended to leave the chemical in its original container to avoid unnecessary handling and potential misidentification.[1] Do not mix with other waste streams.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be treated as hazardous waste.[2] These items should be collected in a separate, clearly labeled container.[2]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[5]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the disposal service with a comprehensive list of the chemicals for disposal, including the Safety Data Sheet for this compound.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbent material and spilled substance and place it in a sealed container for disposal as hazardous waste.[1]

  • Clean the affected area thoroughly.[1] Avoid generating dust if the material is in solid form.[1]

5. Disposal of Empty Containers:

  • Empty containers that held this compound should be handled as the product itself.[1]

  • Follow your institution's guidelines for the disposal of empty hazardous material containers. This may involve triple-rinsing with a suitable solvent, collecting the rinsate as hazardous waste, and then disposing of the container.

Disposal Workflow

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Segregate Chemical Waste and Contaminated Materials A->B C Use Original or Designated, Labeled Containers B->C D Securely Seal Containers C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Keep Away from Incompatible Materials E->F G Contact EHS or Licensed Waste Disposal Service F->G H Provide Waste Information and SDS G->H I Scheduled Pickup and Transport H->I J Dispose at an Approved Waste Disposal Plant I->J

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-1,3,5-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Bromo-1,3,5-trimethoxybenzene. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Immediate precautionary measures include avoiding all direct contact with the substance. Ensure that eyewash stations and safety showers are readily accessible in the work area. In case of exposure, follow the first aid measures outlined in the table below.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following table summarizes the required and recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents skin contact and absorption. Nitrile and neoprene gloves offer good resistance to a variety of chemicals, including aromatic and halogenated compounds[2][3][4]. Double gloving is recommended for extended handling periods.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles, preventing serious eye irritation[5]. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges. If dust is generated, a combination of organic vapor and P100 particulate filter is required.Protects against inhalation of harmful vapors and dust particles[1][6][7][8][9]. A full-face respirator can be used for enhanced protection of the eyes and respiratory system.
Protective Clothing Laboratory coat, long pants, and closed-toe shoesPrevents incidental skin contact with the chemical. A chemically resistant apron or coveralls should be worn when handling larger quantities.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Weigh Solid in a Contained Manner prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Workflow for Safe Handling of this compound.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don PPE: Wear the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated, labeled waste container[5]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeContainerLabelingDisposal Route
Solid Waste Sealable, chemically resistant container"Hazardous Waste: this compound"Follow institutional guidelines for chemical waste disposal.
Contaminated Labware Puncture-resistant container"Hazardous Waste: Contaminated Labware"Decontaminate if possible; otherwise, dispose of as hazardous waste.
Contaminated PPE Labeled waste bag"Hazardous Waste: Contaminated PPE"Dispose of according to institutional hazardous waste procedures.

First Aid and Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately and seek medical attention.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before use. Your safety is paramount to successful and responsible research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.